molecular formula C12H12N2O3 B1418092 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 95494-51-2

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Cat. No.: B1418092
CAS No.: 95494-51-2
M. Wt: 232.23 g/mol
InChI Key: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
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Description

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFDMAFCDCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295034
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95494-51-2
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid (CAS 95494-51-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (CAS 95494-51-2), a member of the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide synthesizes the available information on the physicochemical properties, potential synthetic routes, and prospective biological significance of this specific butanoic acid derivative. While experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from established knowledge of the quinazolinone class to provide researchers with a foundational understanding and framework for future investigation.

Chemical and Physical Properties

A summary of the computed chemical and physical properties for this compound is presented below. These values are derived from computational models and provide a valuable starting point for experimental design.[3]

PropertyValueSource
CAS Number 95494-51-2PubChem[3]
Molecular Formula C₁₂H₁₂N₂O₃PubChem[3]
Molecular Weight 232.23 g/mol PubChem[3]
IUPAC Name 4-(4-oxo-3H-quinazolin-2-yl)butanoic acidPubChem[3]
Computed XLogP3 0.5PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 3PubChem[3]
Exact Mass 232.08479225 DaPubChem[3]
Monoisotopic Mass 232.08479225 DaPubChem[3]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the title compound would involve the reaction of 2-aminobenzamide with glutaric anhydride. This reaction would introduce the butanoic acid side chain at the 2-position of the quinazolinone ring.

Synthetic Pathway 2-Aminobenzamide 2-Aminobenzamide Intermediate Intermediate 2-Aminobenzamide->Intermediate + Glutaric Anhydride (Condensation) Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Intermediate Target_Molecule This compound Intermediate->Target_Molecule Cyclization (Heat) Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cell Lines in 96-well plates Compound_Treatment Treat with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Measurement Measure absorbance at 570 nm MTT_Assay->Measurement IC50_Calculation Calculate IC50 values Measurement->IC50_Calculation Kinase Inhibition Assay Assay_Setup Prepare assay buffer with kinase, substrate, and ATP Compound_Addition Add varying concentrations of This compound Assay_Setup->Compound_Addition Incubation Incubate at room temperature Compound_Addition->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence_Measurement Measure luminescence Detection->Luminescence_Measurement IC50_Determination Determine IC50 value Luminescence_Measurement->IC50_Determination

References

A Comprehensive Technical Guide to the Synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient two-step synthesis of 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, a molecule of significant interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis involves an initial acylation of anthranilic acid with glutaric anhydride to yield the intermediate, 4-(2-carboxyphenylamino)-4-oxobutanoic acid, followed by a cyclodehydration reaction to form the target quinazolinone derivative. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, enabling them to replicate and adapt the methodology for their specific research needs.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, have established them as privileged scaffolds in drug discovery and development.[3][4] The specific target of this guide, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further chemical modifications, such as amide bond formation, to create libraries of novel compounds for biological screening.

The synthesis of quinazolinones often begins with anthranilic acid or its derivatives, which provide the necessary benzene ring and an amino group for the construction of the fused heterocyclic system.[5] The general strategy involves the acylation of the amino group followed by cyclization.[3] This guide focuses on a straightforward and efficient approach utilizing glutaric anhydride to introduce the butanoic acid side chain and facilitate the subsequent ring closure to the desired quinazolinone.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound from anthranilic acid is accomplished in two primary steps:

  • N-Acylation of Anthranilic Acid: The initial step involves the reaction of anthranilic acid with glutaric anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, yielding the intermediate, 4-(2-carboxyphenylamino)-4-oxobutanoic acid. This reaction is typically carried out in a suitable solvent at elevated temperatures to ensure complete reaction.

  • Cyclodehydration to form the Quinazolinone Ring: The second step is the intramolecular cyclization of the N-acylated intermediate to form the final quinazolinone product. This transformation is a dehydration reaction that results in the formation of the six-membered heterocyclic ring. Heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride, facilitates this process. The mechanism is believed to proceed through the formation of a mixed anhydride at the carboxylic acid group on the benzene ring, which activates it for intramolecular nucleophilic attack by the amide nitrogen. Subsequent dehydration yields the stable quinazolinone ring system.

Visualizing the Synthesis Pathway

The overall synthetic scheme can be visualized as a two-step process, starting with the nucleophilic attack of anthranilic acid on glutaric anhydride, followed by a cyclodehydration step to yield the final product.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Intermediate 4-(2-carboxyphenylamino)-4-oxobutanoic acid (Intermediate) Anthranilic_Acid->Intermediate Acylation (Heat, Solvent) Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Intermediate Final_Product This compound (Final Product) Intermediate->Final_Product Cyclodehydration (Heat, Acetic Anhydride) Cyclization_Mechanism Intermediate 4-(2-carboxyphenylamino)- 4-oxobutanoic acid Activated_Intermediate Mixed Anhydride Intermediate Intermediate->Activated_Intermediate Acetic Anhydride (Activation) Cyclized_Intermediate Tetrahedral Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Benzoxazinone Benzoxazinone Intermediate Cyclized_Intermediate->Benzoxazinone Elimination of Acetic Acid Final_Product 4-(4-Oxo-3,4-dihydroquinazolin-2-yl) butanoic acid Benzoxazinone->Final_Product Tautomerization & Rearrangement

References

The Ascendant Therapeutic Potential of Quinazolinone Butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a fertile ground for the development of a multitude of therapeutic agents.[3] The historical and ongoing success of quinazolinone-based drugs in oncology, anti-inflammatory, and antimicrobial therapies underscores the enduring relevance of this scaffold in modern drug discovery.[4][5][6] This technical guide will delve into a specific, promising subclass: quinazolinone butanoic acid derivatives. We will explore their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers and drug development professionals.

Synthetic Pathways to Quinazolinone Butanoic Acid Derivatives: A Rational Approach

The synthesis of quinazolinone butanoic acid derivatives typically follows established methodologies for quinazolinone synthesis, with modifications to incorporate the butanoic acid moiety. A common and efficient strategy involves the initial construction of the quinazolinone core, followed by the attachment of the butanoic acid side chain.

A plausible and widely adaptable synthetic route is the condensation of a substituted anthranilic acid with an appropriate reagent to form a benzoxazinone intermediate. This intermediate is then reacted with 4-aminobutanoic acid (GABA) or its ester derivative to yield the desired 3-substituted quinazolinone butanoic acid.[7]

Diagram 1: General Synthetic Scheme

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Ring Formation A Substituted Anthranilic Acid C 2-Substituted-4H-3,1-benzoxazin-4-one A->C Reflux B Acetanhydride B->C E Quinazolinone Butanoic Acid Derivative C->E Reaction in suitable solvent (e.g., pyridine, acetic acid) D 4-Aminobutanoic Acid (or ester derivative) D->E

Caption: A generalized two-step synthesis of quinazolinone butanoic acid derivatives.

The choice of substituents on the anthranilic acid starting material allows for the generation of a diverse library of derivatives, enabling thorough structure-activity relationship (SAR) studies.[7] The rationale for this synthetic approach lies in its efficiency, versatility, and the ready availability of starting materials.

The Anti-Cancer Potential: Targeting the Hallmarks of Malignancy

The quinazolinone scaffold is a cornerstone in the development of anti-cancer therapeutics, with several approved drugs targeting key oncogenic pathways.[4][8] It is therefore highly probable that quinazolinone butanoic acid derivatives will exhibit significant anti-proliferative and cytotoxic activities.

Putative Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, the anti-cancer activity of their butanoic acid analogs could be mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization: Many quinazolinone derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The butanoic acid side chain could potentially influence the binding affinity of the molecule to the colchicine binding site on tubulin.

  • Kinase Inhibition: The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[8][10] The nature and position of substituents on the quinazolinone ring, along with the butanoic acid moiety, will be critical in determining the kinase inhibitory profile.

  • Induction of Apoptosis: Quinazolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[11] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.[12]

Diagram 2: Potential Anti-Cancer Mechanisms

G A Quinazolinone Butanoic Acid Derivative B Inhibition of Tubulin Polymerization A->B C Kinase Inhibition (e.g., EGFR, PI3K) A->C D Induction of Apoptosis A->D E Cell Cycle Arrest (G2/M Phase) B->E F Apoptosis C->F D->F E->F

Caption: Plausible anti-cancer mechanisms of quinazolinone butanoic acid derivatives.

Experimental Evaluation of Anti-Cancer Activity

A systematic evaluation of the anti-cancer potential of newly synthesized quinazolinone butanoic acid derivatives is paramount. The following experimental workflow provides a robust framework for this assessment.

Diagram 3: Experimental Workflow for Anti-Cancer Evaluation

G A Synthesis and Purification B In vitro Cytotoxicity Screening (MTT/SRB Assay on Cancer Cell Lines) A->B C Mechanism of Action Studies B->C G In vivo Efficacy Studies (Xenograft Models) B->G Lead Compounds D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Western Blot Analysis (Key Apoptotic and Cell Cycle Proteins) C->F

Caption: A stepwise workflow for assessing the anti-cancer properties of novel compounds.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazolinone butanoic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory activities, suggesting a similar potential for their butanoic acid counterparts.[13][14]

Potential Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these derivatives are likely to be multifactorial:

  • Inhibition of Pro-inflammatory Enzymes: A key mechanism could be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of prostaglandins.[14]

  • Modulation of Cytokine Production: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Quinazolinone derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

Experimental Evaluation of Anti-Inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinazolinone butanoic acid derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The quinazolinone scaffold has been explored for its antibacterial and antifungal properties, making the butanoic acid derivatives worthy of investigation in this therapeutic area.[2][16]

Putative Antimicrobial Mechanisms

The antimicrobial activity of quinazolinone butanoic acid derivatives may arise from:

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.

  • Inhibition of DNA Gyrase: This essential bacterial enzyme is a common target for antimicrobial drugs.

  • Interference with Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Compounds that can inhibit biofilm formation are of significant interest.

Experimental Evaluation of Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the quinazolinone butanoic acid scaffold and correlation of these changes with biological activity are crucial for lead optimization.

Table 1: Hypothetical Structure-Activity Relationship Data

Compound IDR1-substituent (Position 6)R2-substituent (Position 2)Butanoic Acid Chain ModificationAnti-Cancer IC50 (µM)Anti-Inflammatory (% Inhibition at 10 µM)Antimicrobial MIC (µg/mL)
QBA-01 HCH3-COOH15.235>128
QBA-02 ClCH3-COOH8.55264
QBA-03 OCH3CH3-COOH12.141>128
QBA-04 ClPhenyl-COOH5.36832
QBA-05 ClCH3-COOCH3>5015>128

This is a hypothetical table for illustrative purposes.

Analysis of such data can reveal key structural features that govern biological activity. For instance, the presence of an electron-withdrawing group like chlorine at position 6 (QBA-02 vs. QBA-01) and an aromatic substituent at position 2 (QBA-04 vs. QBA-02) appears to enhance anti-cancer and anti-inflammatory activities. Furthermore, the free carboxylic acid of the butanoic acid moiety seems essential for activity (QBA-02 vs. QBA-05).

Conclusion and Future Directions

Quinazolinone butanoic acid derivatives represent a promising class of compounds with the potential for diverse biological activities. Their rational design, guided by established synthetic methodologies and a deep understanding of the pharmacophoric features of the quinazolinone scaffold, opens up new avenues for the development of novel therapeutics. Future research should focus on the synthesis of diverse libraries of these derivatives, followed by rigorous biological evaluation to elucidate their mechanisms of action and establish robust structure-activity relationships. Such endeavors will undoubtedly contribute to the advancement of this exciting area of medicinal chemistry.

References

Mechanism of action for 2-substituted quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action for 2-Substituted Quinazolin-4(3H)-ones

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The substituent at the 2-position of this heterocyclic system is a critical determinant of its pharmacological activity, directing the molecule's mechanism of action towards diverse therapeutic outcomes. This guide provides a detailed examination of the core mechanisms through which 2-substituted quinazolin-4(3H)-ones exert their effects, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will explore key molecular interactions, from the inhibition of receptor tyrosine kinases and tubulin polymerization in oncology to the disruption of bacterial cell processes. Furthermore, this document outlines validated experimental workflows for elucidating these mechanisms and summarizes key structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Quinazolin-4(3H)-one Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, forms the basis of the quinazolin-4(3H)-one scaffold.[1][2] This structure's unique combination of a hydrophobic domain and a hydrogen-bonding-capable heterocyclic ring allows for versatile interactions with biological macromolecules.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[2][4]

The significance of the quinazolin-4(3H)-one core is exemplified by several clinically approved drugs.[5] For instance, Gefitinib and Erlotinib, both bearing this scaffold, have revolutionized the treatment of non-small-cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[5] The functionalization at the C2-position is particularly crucial; the nature of the substituent attached at this position profoundly influences the compound's target specificity and overall pharmacological profile, making it a focal point for synthetic modification and drug design.[1]

A Spectrum of Biological Activity

The therapeutic potential of 2-substituted quinazolin-4(3H)-ones is exceptionally broad. The specific functional group at the 2-position directs the compound's activity towards distinct cellular targets, leading to a wide range of pharmacological effects:

  • Anticancer Activity: This is the most extensively studied area, with mechanisms including the inhibition of critical enzymes in signaling pathways (e.g., tyrosine kinases), disruption of cytoskeletal components (tubulin), and induction of programmed cell death (apoptosis).[1][5]

  • Antimicrobial Activity: Derivatives have shown potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of transcription and translation processes.[8][9]

  • Anti-inflammatory Activity: Certain analogues exhibit significant anti-inflammatory effects, comparable to standard drugs like indomethacin, by modulating inflammatory pathways.[10][11]

  • Central Nervous System (CNS) Activity: Historically, the quinazolinone scaffold is known for CNS-active compounds like methaqualone.[4][12] Modern derivatives are being investigated for more specific anticonvulsant properties.[13]

Core Mechanisms of Action: A Deep Dive

Anticancer Mechanisms

The fight against cancer has been a major driver for the development of quinazolinone-based compounds. Their efficacy stems from their ability to interfere with multiple hallmarks of cancer.

Many 2-substituted quinazolinones function as potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate growth, differentiation, and survival.[5] Overexpression or mutation of these kinases, such as EGFR and HER2, is a common driver of tumorigenesis.[14]

Mechanism: These quinazolinone derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation.[14] The quinazoline ring mimics the adenine portion of ATP, forming key hydrogen bonds within the active site. The substituent at the C2-position often extends into a more hydrophobic region of the pocket, contributing to binding affinity and selectivity.[3] Clinically used drugs like Gefitinib and Vandetanib are prime examples of this mechanism.[5]

EGFR_Pathway cluster_membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP ATP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 2-Substituted Quinazolin-4(3H)-one Quinazolinone->EGFR INHIBITS ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway inhibition by 2-substituted quinazolin-4(3H)-ones.

The microtubule network is essential for cell division, motility, and intracellular transport. Disrupting its dynamics is a proven anticancer strategy. Several 2-styrylquinazolin-4(3H)-ones and related analogues act as potent antimitotic agents by inhibiting tubulin polymerization.[15][16]

Mechanism: These compounds bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[17] Molecular docking studies have confirmed that these molecules fit well within the tubulin binding site, and structure-activity relationship studies show that substituents on the 2-styryl group can significantly modulate activity.[1][17]

Tubulin_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited by Quinazolinone Tubulin α/β Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Division Successful Cell Division Spindle->Division Quinazolinone 2-Substituted Quinazolin-4(3H)-one Tubulin_Inhib α/β Tubulin Dimers Quinazolinone->Tubulin_Inhib Binds to Colchicine Site No_Polymer {Polymerization Blocked} Tubulin_Inhib->No_Polymer Apoptosis {G2/M Arrest & Apoptosis} No_Polymer->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

Ultimately, the efficacy of most anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinazolinones achieve this as a downstream consequence of their primary mechanisms. For example, by inhibiting tubulin polymerization, the cell cycle is arrested at the G2/M phase, which activates cellular checkpoints that lead to apoptosis, often indicated by the upregulation of proteins like cleaved PARP-1 and caspase-3.[17] Similarly, blocking critical survival signals from tyrosine kinases like EGFR can also trigger apoptotic pathways.[5]

Antimicrobial Mechanisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The 2-substituted quinazolin-4(3H)-one scaffold has proven to be a promising starting point for developing new antibacterials.[7]

Mechanism: The antimicrobial action of these compounds is varied:

  • Inhibition of DNA Gyrase: Some quinazolinone-hydrazone derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby halting bacterial proliferation.[9]

  • Inhibition of Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinones was discovered through in silico screening to bind to PBP2a, the protein responsible for methicillin resistance in S. aureus (MRSA).[7][18] This provides a mechanism to combat one of the most challenging hospital-acquired pathogens.

  • Inhibition of Dihydrofolate Reductase (DHFR): Some derivatives act as nonclassical antifolates, inhibiting DHFR, an enzyme crucial for nucleotide synthesis in microbes.[19]

  • Disruption of Transcription/Translation: Certain compounds have been shown to inhibit the transcription and translation of bacterial RNA, suggesting a broad impact on protein synthesis.[8]

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its chronic dysregulation is implicated in many diseases. Quinazolinone derivatives have been synthesized that show potent anti-inflammatory and analgesic activities.[10][11] While the precise targets are still under broad investigation, the likely mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Some compounds have shown activity more potent than the reference drug diclofenac.[11]

Key Experimental Workflows for Mechanistic Elucidation

As a senior application scientist, it is crucial to employ self-validating and robust protocols to determine the mechanism of action.

General Workflow for Target Identification

Workflow Start Synthesized 2-Substituted Quinazolinone Screen Phenotypic Screening (e.g., Cell Viability Assay) Start->Screen Hit Active 'Hit' Compound Identified Screen->Hit Hypothesis Hypothesis Generation (Target Class Prediction based on SAR) Hit->Hypothesis Biochemical Biochemical/Enzymatic Assays (e.g., Kinase, Polymerization) Hypothesis->Biochemical Cellular Cell-Based Target Engagement (e.g., Western Blot for p-EGFR) Hypothesis->Cellular Validate Mechanism Validated Biochemical->Validate Cellular->Validate

Caption: A general workflow for elucidating the mechanism of action.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol determines the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Plate Preparation: Add 5 µL of diluted test compound (in a buffer containing DMSO) to a 384-well plate. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 10 µL of EGFR enzyme solution to each well.

  • Reaction Initiation: Add 10 µL of ATP/substrate solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 25 µL of a stop solution containing a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Signal Development: Incubate for another 40 minutes to allow the detection signal to develop.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve. Causality Check: A no-ATP control is essential to ensure the compound is not interfering with the detection system itself.

Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin protein in a general tubulin buffer on ice. Prepare test compounds at various concentrations.

  • Plate Setup: Add 5 µL of test compound, positive control (e.g., colchicine), or vehicle control to a 96-well plate.

  • Reaction Initiation: Add 50 µL of the tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value. Causality Check: The inclusion of a polymerization enhancer like paclitaxel can serve as a counter-screen to validate the inhibitory mechanism.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in appropriate broth to the mid-logarithmic phase.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density at 600 nm.

Structure-Activity Relationship (SAR) Summary

The substituent at the C2-position is paramount in defining the biological target and potency. Below is a summary of key SAR insights.

C2-Substituent TypePrimary Biological ActivityKey Molecular Target(s)Representative Examples / Notes
Substituted Aniline/Aryl AnticancerEGFR, HER2, VEGFR2The 4-anilinoquinazoline core is classic for EGFR inhibitors like Gefitinib.[5][14] Halogenation often improves activity.[3]
Styryl Group Anticancerβ-Tubulin(E)-2-styrylquinazolin-4(3H)-ones bind to the colchicine site.[15] Substitutions on the styryl phenyl ring modulate potency.
(Amino)aryl/alkyl Antibacterial (Anti-MRSA)Penicillin-Binding Proteins (PBP2a)A 2-(amino) group is critical. A 3,4-difluorobenzylamine at this position showed high potency against MRSA.[6][20]
Hydrazone Moiety AntimicrobialDNA GyraseHydrazone derivatives linked at the C2-position show good activity against bacterial and fungal strains.[9]
Phenyl/Substituted Phenyl Anti-inflammatory, AnalgesicCOX Enzymes (putative)6,8-dibromo-2-phenyl derivatives with acidic side chains at the N3-position show excellent activity.[10]
Phenyl, Biphenyl, Naphthyl Anticancerβ-TubulinLarger aromatic systems at C2 can enhance tubulin polymerization inhibition and in vivo antitumor activity.[17][21]

Conclusion and Future Perspectives

The 2-substituted quinazolin-4(3H)-one scaffold remains an exceptionally fertile ground for drug discovery. Its synthetic tractability and the profound influence of the C2-substituent allow for the fine-tuning of pharmacological activity across a wide range of diseases. The core mechanisms—kinase inhibition and tubulin disruption in cancer, and enzyme inhibition in microbes—are well-established.

Future efforts will likely focus on developing derivatives with enhanced selectivity to reduce off-target effects and overcome resistance mechanisms. For example, fourth-generation EGFR inhibitors are being designed to target specific resistance mutations.[22] The development of dual-target inhibitors, such as compounds that inhibit both EGFR and tubulin polymerization, represents another promising strategy to achieve synergistic anticancer effects.[3] As our understanding of disease biology deepens, the versatility of the 2-substituted quinazolin-4(3H)-one core ensures its continued relevance in the development of next-generation therapeutics.

References

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Therapeutic Promise of Quinazolinones

The quinazolinone scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidinone ring, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in over 200 naturally occurring alkaloids and numerous synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[3][4] This prominence is attributed to its remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][5] Quinazolinone derivatives have been successfully developed into clinical drugs for treating various diseases, including cancer, microbial infections, and inflammatory conditions.[1][6][7]

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and synthesis of novel quinazolinone scaffolds. Moving beyond a mere recitation of synthetic protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the strategic design and execution of synthetic routes for accessing diverse and potent quinazolinone-based therapeutic agents.

Strategic Approaches to the Synthesis of Quinazolinone Scaffolds

The synthetic accessibility of the quinazolinone core is a key driver of its widespread use in drug discovery. A multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic and environmentally benign methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Synthetic Methodologies: The Foundation of Quinazolinone Chemistry

The Niementowski reaction, first described in 1895, represents a foundational method for the synthesis of 4(3H)-quinazolinones.[8] This reaction involves the condensation of anthranilic acid with an amide.[9] While historically significant, this method can sometimes suffer from low to moderate yields.[9]

A more common and versatile approach involves a two-step procedure starting from anthranilic acid. The first step is the cyclization of anthranilic acid with an acid anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine to yield the desired 3-substituted-4(3H)-quinazolinone.[10] This method offers a high degree of flexibility in introducing substituents at the 3-position.

Experimental Protocol: Two-Step Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, add anthranilic acid and an excess of acetic anhydride.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often crystallize out of the solution.

  • Collect the crystals by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one

  • In a separate reaction vessel, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an equimolar amount of the desired primary amine.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The desired 2-methyl-3-substituted-quinazolin-4(3H)-one product will often precipitate.

  • Collect the product by filtration, wash with a suitable solvent, and purify further if necessary (e.g., by recrystallization or column chromatography).[9]

Modern Synthetic Innovations: Expanding the Chemical Space

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for quinazolinone synthesis. These modern approaches often leverage catalysis and novel reaction conditions to access a wider range of derivatives.

Metal-Catalyzed Reactions:

Copper- and palladium-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolinones.[11] For instance, copper-catalyzed domino reactions of alkyl halides and anthranilamides provide an efficient route to 2-substituted quinazolin-4(3H)-ones with good to excellent yields and broad functional group tolerance.[12] Similarly, copper-catalyzed reactions of 2-arylindoles with amines or ammonium in the presence of oxygen offer a simple and mild method for accessing various quinazolinones.[12]

Organocatalysis:

Organocatalytic methods provide a metal-free alternative for the synthesis of quinazolinones. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic organocatalyst in the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines has been reported to yield quinazolinone products in moderate to good yields.[13]

Microwave-Assisted and Ultrasound-Promoted Synthesis:

Microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of quinazolinones, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. A one-pot, microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, trimethyl orthoformate, and a primary amine in ethanol has been reported.[9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

  • In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in 10 mL of ethanol.[9]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.[9]

  • After the reaction is complete and the vessel has cooled, pour the reaction mixture over crushed ice.[9]

  • The precipitated product can be collected by filtration and purified by recrystallization.[9]

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones. The use of deep eutectic solvents (DES) as an alternative to volatile organic solvents has been explored for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.[10]

Visualizing Synthetic Pathways

The following diagram illustrates a general and versatile two-step synthetic workflow for accessing 3-substituted quinazolinone scaffolds.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation Anthranilic Acid Anthranilic Acid Benzoxazinone Intermediate Benzoxazinone Intermediate Anthranilic Acid->Benzoxazinone Intermediate Reflux Acid Anhydride Acid Anhydride Acid Anhydride->Benzoxazinone Intermediate 3-Substituted Quinazolinone 3-Substituted Quinazolinone Benzoxazinone Intermediate->3-Substituted Quinazolinone Reflux Primary Amine Primary Amine Primary Amine->3-Substituted Quinazolinone

Caption: A generalized two-step synthesis of 3-substituted quinazolinones.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core.[14][15] Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates.

Anticancer Activity:

The quinazolinone scaffold is a key component of several approved anticancer drugs, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors.[7] SAR studies have shown that substitution at the 6- and 7-positions of the quinazolinone ring, as well as the nature of the substituent at the 4-position, significantly influences EGFR inhibitory activity.[7]

Antifungal and Antimicrobial Activity:

Quinazolinone derivatives have also demonstrated significant potential as antifungal and antimicrobial agents.[15][16] For example, the introduction of a trifluoromethyl group at the 2-position of the quinazolinone scaffold has been shown to enhance antifungal activity.[16][17] Furthermore, the hybridization of the quinazolinone scaffold with other bioactive pharmacophores, such as pyrazole, has led to the development of novel antifungal agents.[18]

Other Therapeutic Areas:

The therapeutic potential of quinazolinones extends beyond oncology and infectious diseases. Derivatives have shown promise as anti-inflammatory, anticonvulsant, antiviral, and antimalarial agents.[1][17][19][20] Recent research has also highlighted their potential in developing therapeutics for Alzheimer's disease by targeting key pathological processes such as cholinesterase inhibition and β-amyloid aggregation.[4]

Quantitative Data Summary

The following table summarizes the antifungal activity of selected quinazolinone derivatives against various phytopathogenic fungi, illustrating the impact of substitution on biological activity.

CompoundSubstitution at N-2Antifungal Activity (IC50 in µg/mL) against Sclerotinia sclerotiorum
KZL-15 -CF3Potent activity
KZL-22 -CF3Potent activity
6c Varies2.46

Data adapted from a study on quinazolinone derivatives as potential fungicides.[16]

Future Directions and Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis. The exploration of novel substitution patterns and the synthesis of fused quinazolinone systems will undoubtedly lead to the discovery of compounds with novel mechanisms of action and improved pharmacological profiles.[2][21] Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design and optimization of quinazolinone-based drug candidates.[14]

References

A Comprehensive Guide to the Spectroscopic Characterization of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, a molecule of interest within medicinal chemistry and drug development. Quinazolinone scaffolds are privileged structures known for a wide range of biological activities.[1] Robust, multi-technique spectroscopic analysis is therefore non-negotiable for verifying molecular structure, confirming purity, and establishing a reference standard for future analytical work. This document outlines the theoretical basis, expected spectral features, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this target compound.

Introduction and Molecular Structure Analysis

This compound (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.23 g/mol ) is a heterocyclic compound featuring a bicyclic quinazolinone core linked to a butanoic acid side chain at the 2-position.[2] The structural integrity of this molecule is paramount to its function, and its verification relies on a synergistic application of various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, providing complementary pieces of evidence that, when combined, create an unambiguous structural assignment.

Key Structural Features for Spectroscopic Analysis:

  • Quinazolinone Core: A fused benzene and pyrimidine ring system. This core contains:

    • An aromatic ring (4 protons).

    • An α,β-unsaturated amide (lactam) system.

    • A C=N imine-like bond within the heterocyclic ring.

  • Butanoic Acid Side Chain: A four-carbon aliphatic chain with a terminal carboxylic acid.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH)

    • Secondary Amide (-C(=O)NH-)

    • Aromatic Ring (Disubstituted benzene)

    • Aliphatic Chain (-CH₂-)

The following sections will detail how NMR, MS, IR, and UV-Vis spectroscopy are employed to identify and confirm each of these structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms. For a definitive analysis, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is recommended.[3]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve the polar carboxylic acid and engage in hydrogen bonding with the N-H and O-H protons allows for their observation as exchangeable signals.

  • Aromatic Region (δ 7.5-8.2 ppm): The four protons on the benzene portion of the quinazolinone ring will appear in this downfield region. Due to the fused ring system, they will present as a complex pattern of doublets and triplets. The proton adjacent to the amide carbonyl (at position 5) is typically the most deshielded.

  • Amide Proton (δ ~12.1 ppm): The N-H proton of the lactam is expected to be a broad singlet significantly downfield due to deshielding from the adjacent carbonyl and its involvement in the conjugated system.

  • Carboxylic Acid Proton (δ >12 ppm): The acidic proton of the -COOH group will also appear as a very broad singlet, often interchangeable with the amide proton region, and its presence can be confirmed by D₂O exchange.

  • Aliphatic Chain (δ 2.0-3.0 ppm): The three methylene (-CH₂-) groups of the butanoic acid chain will exhibit distinct signals.

    • -CH₂-COOH (α-position): Expected around δ 2.4 ppm as a triplet, deshielded by the adjacent carboxylic acid carbonyl.

    • -CH₂-C=N (α'-position): Expected around δ 2.8 ppm as a triplet, deshielded by the C=N bond of the quinazolinone ring.

    • -CH₂-CH₂-CH₂- (β-position): Expected to be the most upfield of the chain protons, around δ 2.0 ppm, appearing as a quintet (or multiplet) due to coupling with the two adjacent methylene groups.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • Carbonyl Carbons (δ 160-175 ppm): Two distinct signals are expected in the far downfield region. The carboxylic acid carbonyl (~174 ppm) and the amide carbonyl (~162 ppm) are readily identifiable.

  • Aromatic & Heterocyclic Carbons (δ 115-150 ppm): This region will contain signals for the six carbons of the benzene ring and the two sp² carbons (C=N and the quaternary carbon C-4a) of the pyrimidine ring. The carbon at the 2-position, attached to the butanoic acid chain, will also appear in this region, typically around 155 ppm.

  • Aliphatic Carbons (δ 20-35 ppm): The three sp³ carbons of the butanoic acid chain will be found in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound in DMSO-d₆
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-COOH>12.0 (br s, 1H)~174.0
-NH-~12.1 (br s, 1H)-
Aromatic C-H7.5 - 8.2 (m, 4H)120.0 - 135.0
Amide C=O-~162.0
Heterocyclic C=N-~155.0
Quaternary Aromatic C-120.0 - 150.0
-CH₂- (to C=N)~2.8 (t, 2H)~33.0
-CH₂- (to COOH)~2.4 (t, 2H)~30.0
-CH₂-CH₂-CH₂-~2.0 (quint, 2H)~22.0
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D Spectra (Optional but Recommended): Acquire COSY and HSQC spectra to establish H-H and C-H correlations, respectively, confirming the assignments.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC) F->G H Fourier Transform & Phasing G->H I Calibrate to Solvent Residual Peak H->I J Integrate & Assign Signals I->J K Structural Confirmation J->K

Fig. 1: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as an unequivocal confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[4]

Predicted Mass Spectrum (ESI-HRMS)

The molecule contains both a basic nitrogen site (in the quinazolinone ring) and an acidic carboxylic acid group, making it amenable to ionization in both positive and negative modes.

  • Positive Ion Mode ([M+H]⁺): The most abundant ion is expected to be the protonated molecule.

    • Calculated Monoisotopic Mass: 232.0848 g/mol for C₁₂H₁₂N₂O₃.[2]

    • Expected m/z for [C₁₂H₁₃N₂O₃]⁺: 233.0921.

  • Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid will yield the carboxylate anion.

    • Expected m/z for [C₁₂H₁₁N₂O₃]⁻: 231.0775.

  • Adducts: In positive ion mode, sodium adducts ([M+Na]⁺) at m/z 255.0740 are also commonly observed.[5]

Table 2: Predicted HRMS Data
Ion SpeciesFormulaModePredicted Exact m/z
[M+H]⁺[C₁₂H₁₃N₂O₃]⁺Positive233.0921
[M+Na]⁺[C₁₂H₁₂N₂O₃Na]⁺Positive255.0740
[M-H]⁻[C₁₂H₁₁N₂O₃]⁻Negative231.0775
Experimental Protocol for ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known calibration standard across the desired mass range.

  • Method Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Set the mass analyzer to acquire data in a range that includes the expected m/z values (e.g., m/z 100-500).

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Determine the experimental m/z of the observed ions. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.

MS_Workflow A Prepare Dilute Solution (1-10 µg/mL) C Set ESI Source & Analyzer Parameters A->C B Calibrate Mass Spectrometer B->C D Infuse Sample C->D E Acquire Data (Positive & Negative Modes) D->E F Determine Experimental m/z E->F G Calculate Elemental Composition (Mass Error < 5 ppm) F->G H Confirm Molecular Formula G->H

Fig. 2: General workflow for HRMS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • N-H Stretch (Amide): A moderate, sharp peak is expected around 3200-3100 cm⁻¹, corresponding to the N-H bond in the lactam ring.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic acid chain will be just below 3000 cm⁻¹.

  • C=O Stretches (Carbonyl Region): This region is highly diagnostic. Two distinct, strong peaks are anticipated:

    • Carboxylic Acid C=O: Around 1710-1700 cm⁻¹.

    • Amide C=O (Lactam): Around 1680-1660 cm⁻¹. This is a key signature of the 4-quinazolinone core.[6]

  • C=N and C=C Stretches: Strong to medium absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=N bond vibration and the aromatic C=C ring stretches.

Table 3: Predicted IR Absorption Bands
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Broad
N-H StretchAmide (Lactam)3200 - 3100Medium
Aromatic C-H StretchBenzene Ring> 3000Medium
Aliphatic C-H StretchButanoic Chain< 3000Medium
C=O StretchCarboxylic Acid1710 - 1700Strong
C=O StretchAmide (Lactam)1680 - 1660Strong
C=N / C=C StretchesQuinazolinone Ring1620 - 1450Medium-Strong
Experimental Protocol for ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: The acquired spectrum will be automatically ratioed against the background. Label the significant peaks and assign them to the corresponding functional groups.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum (4000-400 cm-1) C->D E Assign Peaks to Functional Groups D->E

Fig. 3: Protocol for acquiring an ATR-IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing conjugated systems like the quinazolinone core.

Predicted UV-Vis Absorption

The extended π-conjugated system of the quinazolinone ring is expected to produce strong absorption bands in the UV region.

  • π → π Transitions:* Strong absorptions are expected in the 220-280 nm range, arising from electronic transitions within the aromatic and heterocyclic ring system.

  • n → π Transitions:* A weaker, longer-wavelength absorption band may be observed above 300 nm, corresponding to the transition of a non-bonding electron (from N or O) to an anti-bonding π* orbital of the carbonyl or imine groups.

Table 4: Predicted UV-Vis Absorption Data (in Methanol)
Transition TypeChromophorePredicted λₘₐₓ (nm)
π → πQuinazolinone Ring~230 and ~270
n → πC=O, C=N~310 - 330
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Spectrum Acquisition: Scan the sample across the UV-Vis range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

UVVis_Workflow A Prepare Dilute Solution in UV-Grade Solvent B Record Solvent Baseline (Blank) A->B C Measure Sample Absorbance B->C D Scan Across UV-Vis Range (e.g., 200-600 nm) C->D E Identify λmax Values D->E

Fig. 4: Basic workflow for UV-Vis spectroscopic analysis.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. NMR spectroscopy provides the carbon-hydrogen framework, HRMS confirms the elemental composition and molecular formula, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, the data generated from these four techniques provide a comprehensive and self-validating characterization, ensuring the identity, purity, and structural integrity of this important chemical entity. This guide provides the expected results and robust protocols necessary for researchers to confidently perform this analysis.

References

An In-Depth Technical Guide to 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, a member of the quinazolinone family of heterocyclic compounds. The quinazolinone scaffold is of significant interest to researchers in drug discovery and medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physical and chemical properties, a proposed synthetic route, and detailed protocols for its analytical characterization.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a pyrimidine ring, with a butanoic acid substituent at the 2-position. This unique structure imparts specific chemical characteristics that are crucial for its potential biological activity and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₃PubChem[2]
Molecular Weight 232.24 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 95494-51-2PubChem[2]
Physical Form Predicted to be a solid at room temperatureInferred from related compounds
Melting Point Estimated: 123-126 °C (based on isomer)Sigma-Aldrich[3]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous bases. Limited solubility in non-polar solvents.Inferred from chemical structure
pKa The carboxylic acid moiety is expected to have a pKa in the range of 4-5. The quinazolinone ring system may have a second, weaker acidic or basic pKa.Inferred from chemical structure

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 2-aminobenzamide with adipic anhydride or a related derivative. The use of a dehydrating agent or thermal conditions would facilitate the cyclization to form the desired quinazolinone ring.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminobenzamide 2-Aminobenzamide reaction_conditions Heat / Dehydrating Agent 2_aminobenzamide->reaction_conditions adipic_anhydride Adipic Anhydride adipic_anhydride->reaction_conditions target_molecule This compound reaction_conditions->target_molecule

Caption: Proposed synthesis of the target molecule.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzamide (1 equivalent) and adipic anhydride (1.1 equivalents) in a high-boiling point solvent such as toluene or xylenes.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons (quinazolinone ring): 7.5-8.5 ppm (multiplets).

    • Aliphatic Protons (butanoic acid chain): 1.8-3.0 ppm (multiplets).

    • Carboxylic Acid Proton: 10-12 ppm (broad singlet), may be exchangeable with D₂O.

    • NH Proton (quinazolinone ring): 12-13 ppm (broad singlet), may be exchangeable with D₂O.

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • Carbonyl Carbon (carboxylic acid): ~175 ppm.

    • Carbonyl Carbon (quinazolinone): ~165 ppm.

    • Aromatic Carbons: 120-150 ppm.

    • Aliphatic Carbons: 20-40 ppm.

NMR_Workflow start Start: Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve acquire_1H Acquire ¹H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum dissolve->acquire_13C analyze Analyze Chemical Shifts, Coupling Constants, and Integration acquire_1H->analyze acquire_13C->analyze structure_elucidation Structure Elucidation analyze->structure_elucidation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

  • Expected Results:

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 233.24.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 231.22.

    • Fragmentation: Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns, including the loss of the butanoic acid side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands (cm⁻¹):

    • O-H stretch (carboxylic acid): 2500-3300 (broad).

    • N-H stretch (amide): 3100-3300.

    • C=O stretch (carboxylic acid and amide): 1650-1750 (likely two distinct peaks).

    • C=N stretch: ~1600.

    • Aromatic C=C stretch: 1450-1600.

Potential Biological Activity and Signaling Pathways

The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of quinazolinone have been reported to exhibit a wide range of activities, including:

  • Anticancer: Many quinazolinone derivatives have shown potent anticancer activity through various mechanisms, such as inhibition of tyrosine kinases.

  • Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

  • Antimicrobial: The quinazolinone nucleus is also found in compounds with antibacterial and antifungal activities.

The butanoic acid side chain of this compound introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. This feature may be critical for its specific biological activity. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Biological_Activity target_molecule This compound biological_screening In Vitro & In Vivo Screening target_molecule->biological_screening target_identification Target Identification biological_screening->target_identification mechanism_of_action Mechanism of Action Studies target_identification->mechanism_of_action signaling_pathways Elucidation of Signaling Pathways mechanism_of_action->signaling_pathways

Caption: Logical flow for investigating biological activity.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

The Quinazolinone Scaffold: A Privileged Framework for Potent Epidermal Growth Factor Receptor (EGFR) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR), a critical regulator of cellular signaling, is a well-validated target in oncology.[1][2][3] Its aberrant activation, through mutation or overexpression, drives the proliferation and survival of numerous cancer cell types.[4][5] The quinazolinone core has emerged as a highly favorable scaffold in the design of EGFR inhibitors, demonstrating a remarkable affinity for the ATP-binding site of the EGFR kinase domain.[2][3][6] This guide provides a comprehensive technical overview of the exploration of quinazolinone derivatives as potential EGFR inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies, mechanism of action, structure-activity relationships (SAR), and the critical experimental and computational workflows for the evaluation of these compounds. This document aims to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.

The Central Role of EGFR in Oncogenesis and as a Therapeutic Target

The epidermal growth factor receptor is a transmembrane glycoprotein that, upon ligand binding, triggers a cascade of intracellular signaling events crucial for cell growth, proliferation, differentiation, and survival.[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[7][8] First-generation inhibitors, such as gefitinib and erlotinib, which are based on the 4-anilinoquinazoline scaffold, have demonstrated significant clinical efficacy.[7][9][10] However, the emergence of drug resistance, often through mutations in the EGFR kinase domain like the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.[11][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition

Caption: EGFR signaling cascade and the point of intervention for quinazolinone inhibitors.

The Quinazolinone Scaffold: Synthesis and Chemical Space

The quinazolinone core is a versatile heterocyclic system that can be readily functionalized at various positions to modulate its physicochemical properties and biological activity.

General Synthetic Strategies

A common synthetic route to access 4(3H)-quinazolinone derivatives involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidinone ring. Subsequent modifications, such as substitution at the 2, 3, and 6 positions, allow for the generation of diverse chemical libraries.

Example Synthetic Route:

A frequently employed method for synthesizing 4-anilino-quinazoline derivatives starts with methyl anthranilate.[13]

  • Formation of the Quinazolinone Core: Reaction of methyl anthranilate with 1,3-dibromopropane can yield an intermediate which is then treated with bromoacetic acid.[13]

  • Amidation: The resulting compound can then be coupled with various amines using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N,N-dimethyl-4-aminopyridine (DMAP) to introduce diversity at the side chain.[13]

Another approach involves the synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one from 2-amino-N-methylbenzamide and 2-chloroacetyl chloride.[14] This intermediate can then be reacted with various nucleophiles to introduce diversity at the 2-position.

Mechanism of Action and Structure-Activity Relationship (SAR)

Quinazolinone-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. The quinazoline ring system mimics the adenine portion of ATP, while substituents at various positions engage in specific interactions with amino acid residues in the ATP-binding pocket.

Key Pharmacophoric Features

Molecular docking studies have revealed that the binding of quinazolinone derivatives to the EGFR active site is governed by a combination of hydrogen bonds and hydrophobic interactions.[15]

  • The Quinazoline Core: Forms the fundamental scaffold that anchors the molecule in the ATP binding site.[6]

  • The 4-Anilino Moiety: This group is crucial for potent inhibitory activity, often forming a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain.

  • Substituents at the 6- and 7-positions: These positions are often modified to enhance potency and selectivity. For example, the introduction of a 6-heteroaryl group can improve antiproliferative activity.[6]

  • Substituents at the 3-position: Modifications at this position can also influence activity, with some studies showing that 3-methylquinazolinone derivatives exhibit enhanced antiproliferative effects.[16]

Overcoming Resistance

A significant focus of current research is the development of quinazolinone derivatives that can overcome acquired resistance, particularly the T790M mutation.[11] Strategies include designing covalent inhibitors that form an irreversible bond with a cysteine residue (Cys797) near the ATP-binding site, and developing allosteric inhibitors that bind to a different site on the enzyme.[17]

Compound Modification Effect on Activity Reference
Compound 24 Flexible four-carbon linkerIncreased antiproliferative and inhibitory activities toward both EGFRwt and EGFRT790M[6]
Compound 13 5-substituted furan-2-yl moiety at C-6Significantly higher antiproliferative activity on H1975 cells (EGFR L858R/T790M)[6]
Compound 20 2-substituted acetamido moieties at C-6Potent antiproliferative activity on HepG2 and MCF-7 cell lines[6]
Compound 6d Varied substituentsPotent EGFR inhibitory activity (IC50 of 0.77 µM) and antitumor activity against MCF-7 cells (IC50 of 1.58 µM)[13][18]
Compound 4d 3-methylquinazolinone derivativeHigher antiproliferative activities against multiple tumor cells than Gefitinib[16]
Compound 79 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-onePotent activity against mutant T790M/L858R EGFR (IC50 of 0.031µM)[11]

Experimental Evaluation of Quinazolinone Derivatives

A tiered approach is typically employed for the preclinical evaluation of novel EGFR inhibitors, starting with in vitro biochemical and cell-based assays, followed by in vivo studies in animal models.

In Vitro Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.[5]

Protocol: EGFR Kinase Activity Assay (Luminescent Format)

This protocol measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Reagent Preparation:

    • Prepare a stock solution of the quinazolinone derivative in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a surfactant.

    • Prepare solutions of purified EGFR kinase, a suitable peptide substrate, and ATP.

  • Reaction Setup:

    • In a 384-well plate, add the reaction buffer.

    • Add the quinazolinone derivative at various concentrations.

    • Add the EGFR kinase and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the produced ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

These assays assess the effect of the inhibitor on EGFR-dependent cellular processes.[1]

Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture an EGFR-dependent cancer cell line (e.g., A549, PC-9, or H1975) in appropriate media.[14]

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinazolinone derivative for 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol: Western Blot Analysis for EGFR Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis:

    • Treat EGFR-dependent cells with the quinazolinone derivative for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_computational Computational Modeling Biochemical Biochemical Assays (e.g., Kinase Assay) CellBased Cell-Based Assays (e.g., Proliferation, Western Blot) Biochemical->CellBased AnimalModels Animal Models (e.g., Xenografts) CellBased->AnimalModels Docking Molecular Docking Docking->Biochemical Docking->CellBased Synthesis Synthesis of Quinazolinone Derivatives Synthesis->Biochemical Synthesis->Docking

Caption: A typical workflow for the evaluation of quinazolinone-based EGFR inhibitors.

In Vivo Models

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds in a whole-organism context.

Xenograft Models: Human cancer cells are implanted into immunocompromised mice to form tumors.[19] The mice are then treated with the quinazolinone derivative, and tumor growth is monitored over time. This model allows for the assessment of the compound's anti-tumor activity in a living system.[19]

Transgenic Models: Genetically engineered mouse models that develop tumors due to the expression of a specific oncogene (e.g., mutant EGFR) can also be used to evaluate the efficacy of targeted therapies.

An interesting in vivo screening system has also been developed using the nematode C. elegans.[20] In this model, the worm's EGFR homolog is replaced with the human EGFR tyrosine kinase domain, allowing for the screening of potential anti-cancer drugs in a whole-organism context.[20]

Computational Approaches: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a small molecule to a protein target.[15][18] It is a valuable tool in drug discovery for understanding the interactions between a ligand and its receptor, and for guiding the design of more potent and selective inhibitors.[21]

Protocol: Molecular Docking of Quinazolinone Derivatives into the EGFR Kinase Domain

  • Preparation of the Receptor:

    • Obtain the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand:

    • Draw the 2D structure of the quinazolinone derivative using a chemical drawing software.[15]

    • Convert the 2D structure to a 3D structure and perform energy minimization.[15]

  • Docking Simulation:

    • Define the binding site on the EGFR kinase domain.

    • Use a docking program (e.g., AutoDock) to predict the binding poses of the quinazolinone derivative within the active site.[15]

  • Analysis of Results:

    • Analyze the predicted binding poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[15]

    • Use the docking score to rank the binding affinity of different derivatives.

Future Perspectives and Conclusion

The quinazolinone scaffold continues to be a rich source of novel EGFR inhibitors. Future research will likely focus on several key areas:

  • Targeting Resistance Mutations: The development of inhibitors that are effective against a broader range of EGFR mutations, including the C797S mutation that confers resistance to third-generation inhibitors, is a high priority.[17]

  • Improving Selectivity: Enhancing the selectivity of inhibitors for mutant EGFR over wild-type EGFR is crucial to minimize off-target toxicities.

  • Dual-Target Inhibitors: Exploring quinazolinone derivatives that can simultaneously inhibit EGFR and other key signaling pathways (e.g., VEGFR) may offer a strategy to overcome resistance and enhance anti-tumor efficacy.[22][23]

  • Allosteric Inhibition: The discovery of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket represents a promising avenue for developing novel and selective EGFR modulators.[17]

References

Methodological & Application

One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are core components in various biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, antibacterial, and antihypertensive properties.[1] This document details a robust and versatile three-component reaction, discusses the underlying mechanism, explores various catalytic systems and reaction conditions, and provides a detailed, step-by-step experimental protocol. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the efficient synthesis of this important molecular framework.

Introduction: The Significance of the Dihydroquinazolinone Scaffold

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2][3] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The development of efficient and environmentally benign synthetic methodologies for DHQs is, therefore, a critical endeavor in modern organic and medicinal chemistry. Traditional multi-step syntheses are often plagued by harsh reaction conditions, the use of toxic reagents, and low overall yields.[2][3] The one-pot, multi-component reaction (MCR) approach, which involves the reaction of an isatoic anhydride, an aldehyde, and an amine in a single step, has emerged as a highly efficient and atom-economical alternative.[2]

Reaction Mechanism: A Stepwise Look at the One-Pot Synthesis

The generally accepted mechanism for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an amine (or ammonium acetate as an ammonia source), and an aldehyde proceeds through a cascade of reactions. The process is often facilitated by a catalyst that can act as a Lewis or Brønsted acid.[2][4]

The proposed mechanism involves the following key steps:

  • Ring Opening of Isatoic Anhydride: The reaction initiates with the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride. This leads to the opening of the anhydride ring and, following decarboxylation (loss of CO2), forms an in situ generated 2-aminobenzamide intermediate.[2][4]

  • Formation of a Schiff Base: The amino group of the 2-aminobenzamide then condenses with the aldehyde, eliminating a molecule of water to form a Schiff base (imine) intermediate.[2]

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon, leading to the formation of the six-membered heterocyclic ring of the 2,3-dihydroquinazolin-4(1H)-one.[4]

Caption: Proposed mechanism for the one-pot synthesis.

General Synthetic Workflow

The one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones offers a streamlined and efficient alternative to multi-step procedures. The general workflow is characterized by its simplicity and convergence, allowing for the rapid generation of a diverse library of compounds.

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction cluster_outcome Post-Reaction Isatoic Anhydride Isatoic Anhydride One-Pot Reaction One-Pot Reaction Isatoic Anhydride->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Amine / NH4OAc Amine / NH4OAc Amine / NH4OAc->One-Pot Reaction Work-up & Purification Work-up & Purification One-Pot Reaction->Work-up & Purification Characterization Characterization Work-up & Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the one-pot synthesis.

Comparative Analysis of Synthetic Protocols

A variety of catalytic systems and energy sources have been employed to optimize the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, with a growing emphasis on green and sustainable chemistry. The choice of protocol can significantly impact reaction time, yield, and environmental footprint.

ProtocolCatalyst / ConditionsAdvantagesDisadvantagesTypical Yields
Conventional Heating Lewis acids (e.g., FeCl3, Bi(NO3)3·5H2O), Brønsted acids (e.g., sulfamic acid), heterogeneous catalysts.[5][6]Wide catalyst scope, well-established.Often requires longer reaction times, higher temperatures, and organic solvents.60-95%
Microwave-Assisted Catalyst-free or with various catalysts.[7][8][9]Drastically reduced reaction times (minutes vs. hours), improved yields, enhanced reaction rates.Requires specialized microwave equipment.80-98%
Ultrasound-Assisted Heterogeneous catalysts (e.g., CoAl2O4 nanocrystals, magnetic nanoparticles).[10][11][12]Shorter reaction times, improved yields, enhanced mass transfer.Requires an ultrasonic bath or probe.85-99%
Green Chemistry Approaches Natural acids (e.g., lemon juice), ionic liquids, water as solvent, catalyst-free conditions.[1][13][14]Environmentally benign, use of non-toxic and renewable resources, often mild conditions.May have limitations in substrate scope or require longer reaction times in some cases.67-97%

Detailed Experimental Protocol: A Case Study

This section provides a representative, step-by-step protocol for the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, a common derivative, utilizing a catalyst-free, microwave-assisted approach. This method is noted for its efficiency and adherence to green chemistry principles.[7][8]

Materials and Reagents:

  • Isatoic anhydride (1.0 mmol, 163.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (for recrystallization)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine isatoic anhydride (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant power of 300 W for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After completion of the reaction (as indicated by TLC), allow the vial to cool to room temperature. Add 10 mL of cold water to the reaction mixture.

  • Product Isolation: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash it with cold water (2 x 5 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one as a white solid.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its melting point should be determined.[12]

Conclusion and Future Perspectives

The one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones represents a powerful and versatile tool in the arsenal of medicinal and organic chemists. The continuous development of novel catalytic systems, particularly those aligned with the principles of green chemistry, such as the use of solar energy or biodegradable catalysts, will further enhance the efficiency and sustainability of these synthetic routes.[13] The exploration of ultrasound and microwave-assisted protocols has already demonstrated significant improvements in reaction times and yields.[7][10] As the demand for novel therapeutic agents grows, the efficient and environmentally conscious synthesis of the dihydroquinazolinone scaffold will remain a pivotal area of research, enabling the rapid discovery and development of new drug candidates.

References

Application Notes and Protocols for 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (herein referred to as QBA) as a key pharmaceutical intermediate. QBA is a versatile scaffold featuring the privileged quinazolin-4(3H)-one core, which is prominent in numerous biologically active compounds, including a new generation of targeted cancer therapeutics. These notes detail the scientific rationale for its use, provide robust protocols for its synthesis and subsequent derivatization, outline critical quality control parameters, and discuss its application in the synthesis of advanced pharmaceutical targets, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one ring system is a cornerstone of medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic peptide bonds and interact with various biological targets. In recent years, this scaffold has gained significant attention in oncology, particularly as a bioisosteric replacement for the phthalazinone core found in several approved PARP inhibitors like Olaparib.[3] PARP inhibitors represent a breakthrough in targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3]

This compound (QBA) emerges as a strategic intermediate for building novel PARP inhibitors and other targeted therapies. Its structure combines the essential quinazolinone pharmacophore with a reactive butanoic acid side chain. This carboxylic acid moiety serves as a versatile chemical handle for introducing further complexity and tailoring the molecule for specific biological targets, typically through amide bond formation.

This guide provides the necessary theoretical background and practical, field-tested protocols to empower researchers to effectively synthesize, characterize, and utilize QBA in their drug discovery programs.

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
IUPAC Name 4-(4-oxo-3H-quinazolin-2-yl)butanoic acid[4]
CAS Number 95494-51-2[4]
Molecular Formula C₁₂H₁₂N₂O₃[4]
Molecular Weight 232.24 g/mol [4]
Appearance White to off-white solid---
Melting Point Not reported, but related structures melt >200 °C---

Safety & Handling:

Quinazolinone derivatives should be handled with appropriate care in a laboratory setting. Based on available data for the compound and its class, the following GHS hazard statements apply:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene).

  • Wear safety glasses with side shields or goggles.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear a lab coat.

Synthesis of the Intermediate: this compound (QBA)

The synthesis of 2-substituted-4(3H)-quinazolinones is a well-established field in organic chemistry.[5] A common and direct approach involves the condensation of 2-aminobenzamide (anthranilamide) with a suitable carbonyl-containing compound. For QBA, the logical precursor for the C2-butanoic acid side chain is succinic anhydride. The reaction proceeds through an initial acylation of the more nucleophilic amino group of anthranilamide, followed by an intramolecular cyclization with concomitant dehydration to form the stable quinazolinone ring.

Figure 1: General workflow for the synthesis of QBA.

Protocol 3.1: Synthesis of QBA from 2-Aminobenzamide and Succinic Anhydride

This protocol is based on established methods for the synthesis of cyclic imides from amines and anhydrides, adapted for quinazolinone formation.[4] The reaction is performed in a one-pot fashion, using a high-boiling polar aprotic solvent to facilitate both the initial acylation and the subsequent high-temperature cyclization.

Materials:

  • 2-Aminobenzamide (Anthranilamide)

  • Succinic anhydride

  • Glacial Acetic Acid (optional, as catalyst and solvent) or a high-boiling solvent like N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-aminobenzamide (1.0 eq) and succinic anhydride (1.1 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and acid catalyst (approx. 5-10 mL per gram of 2-aminobenzamide). Alternatively, use DMF as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The reaction is typically complete within 4-8 hours.

    • Causality Note: The high temperature is crucial for the dehydration and cyclization step to form the thermodynamically stable quinazolinone ring. Acetic acid protonates the amide carbonyl, making it more electrophilic and facilitating the intramolecular attack by the other amide nitrogen.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold deionized water. A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove acetic acid or DMF, followed by a small amount of cold ethyl acetate to remove nonpolar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield QBA as a solid.

  • Drying: Dry the purified product under vacuum at 60-80 °C to a constant weight.

Quality Control & Analytical Protocols

Ensuring the purity and identity of the QBA intermediate is critical before proceeding to the next synthetic step.

Protocol 4.1: HPLC Purity Analysis

A reverse-phase HPLC method is the standard for assessing the purity of quinazolinone derivatives.[6][7]

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Rationale: The C18 stationary phase effectively retains the moderately polar quinazolinone. The acidic modifier (formic acid) ensures that the carboxylic acid and the basic nitrogens of the quinazolinone ring are protonated, leading to sharp, symmetrical peaks and reproducible retention times.[7]

Protocol 4.2: NMR Spectroscopic Characterization

¹H and ¹³C NMR are essential for confirming the structure of the synthesized QBA.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve both the carboxylic acid and the quinazolinone core, and to allow for the observation of exchangeable N-H and O-H protons.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect four distinct signals in the aromatic region (~7.5-8.2 ppm) corresponding to the protons on the benzene ring of the quinazolinone core.[3][8]

    • Aliphatic Protons: Expect three multiplets in the aliphatic region (~1.9-2.8 ppm) corresponding to the -CH₂-CH₂-CH₂- protons of the butanoic acid side chain.

    • N-H Proton: A broad singlet between 12.0 and 12.6 ppm, characteristic of the quinazolinone N-H proton.[3]

    • O-H Proton: A very broad singlet for the carboxylic acid proton, which may be difficult to observe.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbons: Expect signals for the quinazolinone carbonyl (~162 ppm) and the carboxylic acid carbonyl (~174 ppm).[1][3]

    • Aromatic Carbons: Expect signals between ~115-150 ppm.

    • Aliphatic Carbons: Expect signals for the three methylene carbons of the butanoic acid chain between ~20-35 ppm.

Application as an Intermediate: Synthesis of PARP Inhibitor Analogs

The primary utility of QBA is as a building block for more complex molecules. The carboxylic acid serves as an anchor point for coupling with various amines, a key reaction in the synthesis of many PARP inhibitors which often feature a piperazine or similar nitrogen-containing heterocycle.

Figure 2: Amide coupling workflow for derivatizing QBA.

Protocol 5.1: Amide Coupling with a Piperazine Moiety

This protocol describes a standard amide coupling procedure using common reagents like EDC and HOBt, which are widely used in medicinal chemistry for their efficiency and mild reaction conditions.[9]

Materials:

  • This compound (QBA)

  • Desired piperazine derivative (e.g., 1-Boc-piperazine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Standard laboratory glassware for liquid-liquid extraction

Procedure:

  • Dissolution: Dissolve QBA (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

    • Causality Note: This step forms a highly reactive HOBt-ester intermediate. HOBt acts as a catalyst and suppresses side reactions and racemization (if chiral centers are present).

  • Amine Addition: Add the piperazine derivative (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC and to ensure the amine nucleophile is in its free base form for efficient reaction.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the desired amide product.

Conclusion

This compound is a high-value intermediate for the synthesis of advanced pharmaceutical agents, particularly in the burgeoning field of PARP inhibitors. Its synthesis is achievable through robust and scalable chemical methods. The presence of a versatile carboxylic acid handle allows for straightforward derivatization via standard amide coupling protocols, enabling the construction of diverse chemical libraries for drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies, accelerating the development of next-generation targeted therapies.

References

Application Notes and Protocols: Screening Quinazolinone-Based Anticancer Compounds with the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Application of the MTT Assay for Quinazolinone Scaffolds

Quinazolinone derivatives represent a promising class of heterocyclic compounds, with many exhibiting significant anticancer activity.[1][2][3] Their mechanisms of action are diverse, ranging from inhibition of tubulin polymerization and key signaling pathways like PI3K to the induction of apoptosis.[1][4][5] For the initial, high-throughput screening of novel quinazolinone-based compounds, a robust, reliable, and cost-effective method to assess cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone for this purpose.[6][7]

This application note provides a detailed protocol for the MTT assay, specifically tailored for researchers working with quinazolinone derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations essential for generating reproducible and meaningful data. We will address potential compound-specific challenges, such as solubility and interference, to ensure the integrity of your screening results.

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method that provides an indirect measure of cell viability.[7][8] The core principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[9][10][11] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[9] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][11] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[10][12]

It is crucial to recognize that the MTT assay measures metabolic activity, not cell viability directly.[9] While these two parameters are often correlated, certain treatments can affect cellular metabolism without causing cell death, a key consideration when interpreting results.[13]

Diagram: The MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Adhesion 3. Adhesion (24h Incubation) Seeding->Adhesion Compound_Prep 4. Prepare Quinazolinone Dilutions Treatment 5. Treat Cells (24-72h Incubation) Adhesion->Treatment Compound_Prep->Treatment MTT_Addition 6. Add MTT Reagent (Incubate 2-4h) Treatment->MTT_Addition Formazan_Sol 7. Solubilize Formazan (Add DMSO/SDS) MTT_Addition->Formazan_Sol Read_Abs 8. Read Absorbance (570 nm) Formazan_Sol->Read_Abs Calc_Viability 9. Calculate % Viability Read_Abs->Calc_Viability IC50 10. Determine IC50 Calc_Viability->IC50 MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenases Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Dehydrogenases Enzymatic Reduction Quinazolinone Reducing Quinazolinone Compound MTT->Quinazolinone Chemical Reduction (Interference) Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Quinazolinone->Formazan

References

Application Notes and Protocols for Molecular Docking of Quinazolinone Derivatives Against Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking, a powerful computational technique, is instrumental in elucidating the binding mechanisms of these derivatives with their protein targets, thereby accelerating the drug discovery process.[5][6] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of quinazolinone derivatives against selected protein targets. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step methodologies. The protocols detailed herein are structured to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction: The Therapeutic Promise of Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in drug discovery, with several derivatives already approved for clinical use, particularly in oncology.[7] These compounds exert their therapeutic effects by interacting with a variety of biological targets, including enzymes like DNA gyrase and tyrosine kinases, and receptors such as the GABAa receptor.[5] The diverse biological activities of quinazolinones stem from the numerous possibilities for substitution on the quinazolinone ring system, allowing for the fine-tuning of their pharmacological properties.[1][8][9] Molecular docking has emerged as an indispensable tool for exploring the vast chemical space of quinazolinone derivatives and prioritizing candidates for synthesis and biological evaluation.[5][10] By predicting the binding affinity and orientation of a ligand within the active site of a target protein, docking studies provide crucial insights into the structure-activity relationships (SAR) that govern molecular recognition.[11]

The Rationale of Molecular Docking: A Foundational Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand (in this case, a quinazolinone derivative) to a receptor (a target protein). This process involves two key components: a search algorithm and a scoring function.

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the protein, generating a variety of possible binding poses.

  • Scoring Function: This component estimates the binding affinity for each generated pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a more favorable interaction.[13][14][15]

The reliability of docking results is paramount. Therefore, a rigorous validation process is essential to ensure that the chosen docking protocol can accurately reproduce experimentally observed binding modes.[16][17][18]

The Experimental Workflow: A Self-Validating System

This section outlines a comprehensive and self-validating workflow for the molecular docking of quinazolinone derivatives.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking pose_analysis Pose Analysis & Interaction Mapping docking->pose_analysis validation Protocol Validation pose_analysis->validation results Interpretation of Results validation->results

Figure 1: A high-level overview of the molecular docking workflow.

Essential Software and Databases

A curated list of recommended software and databases is provided below. While commercial software packages like Schrödinger's Glide and MOE are powerful, this guide will primarily focus on widely accessible and open-source tools to ensure broad applicability.[12]

Tool/DatabaseFunctionURL
PubChem Database for small molecules and their biological activities.[19][20][21]--INVALID-LINK--
Protein Data Bank (PDB) Database for 3D structures of biological macromolecules.[22][23][24]--INVALID-LINK--
AutoDock Vina A widely used open-source program for molecular docking.[25][26]--INVALID-LINK--
UCSF Chimera/ChimeraX Molecular visualization and analysis software.[27][28][29][30]--INVALID-LINK--
Open Babel A chemical toolbox for converting between different chemical file formats.--INVALID-LINK--
Protocol 1: Ligand Preparation

The accurate preparation of the quinazolinone derivatives is a critical first step for successful docking.

Objective: To obtain low-energy, 3D conformations of the quinazolinone derivatives in a format suitable for docking.

Methodology:

  • 2D Structure Acquisition:

    • Draw the 2D structures of the quinazolinone derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve them from the PubChem database.[19][20][21]

    • Save the structures in a standard format like SDF or MOL.

  • 3D Structure Generation and Energy Minimization:

    • Use a program like Open Babel to convert the 2D structures to 3D.

    • Perform energy minimization to obtain a stable, low-energy conformation. This step is crucial as it removes any steric clashes and brings the bond lengths and angles to their optimal values. A force field like MMFF94 is commonly used for this purpose.[5]

  • File Format Conversion:

    • Convert the energy-minimized structures to the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types. AutoDockTools (part of the MGLTools package) is typically used for this conversion.[31]

Protocol 2: Target Protein Preparation

The preparation of the target protein involves cleaning the crystal structure and preparing it for the docking calculations.

Objective: To prepare a clean, receptor-only PDB file and convert it to the PDBQT format.

Methodology:

  • Protein Structure Retrieval:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[22][23][24] It is advisable to select a high-resolution structure with a co-crystallized ligand, as this can aid in defining the binding site.

  • Structure Cleaning and Preparation:

    • Use molecular visualization software like UCSF Chimera or PyMOL to prepare the protein.[27][28][29][30]

    • Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand.[5]

    • Add polar hydrogen atoms to the protein, as these are often not resolved in crystal structures but are crucial for accurate hydrogen bond calculations.

    • Assign partial charges to the protein atoms. The Gasteiger charging method is commonly used.

  • File Format Conversion:

    • Save the prepared protein structure as a PDB file.

    • Convert the PDB file to the PDBQT format using AutoDockTools.

Protocol 3: Grid Generation and Molecular Docking

This protocol describes the setup and execution of the docking simulation using AutoDock Vina.

Objective: To define the search space for the docking and perform the docking calculations.

Methodology:

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein.[5] This grid defines the search space within which the ligand will be docked.

    • The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand or by using active site prediction tools.

  • Configuration File Setup:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand), the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. The exhaustiveness parameter controls the thoroughness of the search algorithm.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[32]

    • vina --config conf.txt --log log.txt

    • Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.[26]

Protocol 4: Analysis and Validation of Docking Results

A thorough analysis and validation of the docking results are essential to ensure their reliability.

Objective: To analyze the predicted binding poses, identify key interactions, and validate the docking protocol.

Methodology:

  • Pose Visualization and Interaction Analysis:

    • Visualize the docked poses of the quinazolinone derivatives within the active site of the protein using UCSF Chimera or PyMOL.[27][28][29][30]

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein.[5] This analysis provides insights into the structural basis of binding.

  • Docking Protocol Validation (Self-Validating System):

    • Re-docking: If a co-crystallized ligand is available, extract it from the original PDB file and dock it back into the active site of the protein.[16]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][18]

    • Cross-docking: If multiple crystal structures of the target protein with different ligands are available, perform cross-docking experiments to assess the robustness of the docking protocol.

Interpretation and Data Presentation

The interpretation of docking results should be done with a clear understanding of the limitations of the method. Docking scores provide a relative ranking of binding affinities and should not be interpreted as absolute values.[13][33][34]

Tabular Summary of Docking Results

Summarize the quantitative data from the docking studies in a clear and concise table.

Quinazolinone DerivativeDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Derivative A-9.5Tyr23, Leu56, Phe892
Derivative B-8.7Tyr23, Val60, Phe891
Derivative C-10.2Tyr23, Leu56, Arg903
Visualization of Binding Interactions

Visual representations are crucial for understanding the binding modes of the quinazolinone derivatives.

cluster_protein Protein Active Site cluster_ligand Quinazolinone Derivative C Tyr23 Tyr23 Leu56 Leu56 Phe89 Phe89 Arg90 Arg90 Quinazolinone Quinazolinone Core Quinazolinone->Tyr23 H-bond Quinazolinone->Phe89 Pi-Pi Stacking Substituent1 Substituent 1 Substituent1->Leu56 Hydrophobic Substituent2 Substituent 2 Substituent2->Arg90 H-bond

Figure 2: A schematic representation of the interactions between a quinazolinone derivative and the active site residues of a target protein.

Conclusion

This application note has provided a detailed and self-validating protocol for the molecular docking of quinazolinone derivatives against their protein targets. By following these guidelines, researchers can generate reliable and reproducible docking results, which can be instrumental in understanding the structure-activity relationships of this important class of therapeutic agents and in guiding the design of novel and more potent drug candidates. It is important to remember that molecular docking is a computational prediction tool, and its results should ideally be validated by experimental techniques.

References

Application Notes & Protocols: A Researcher's Guide to In Vivo Efficacy Testing of Quinazolinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and broad spectrum of biological activities.[1][2] In oncology, quinazolinone derivatives have been successfully developed into targeted therapies, most notably as inhibitors of key signaling pathways that drive tumor proliferation and survival.[3][4] The promise of this chemical class is rooted in its ability to be tailored to interact with various critical cancer targets.

This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel quinazolinone-based anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described form a self-validating system for generating robust, reproducible, and translatable data.

Section 1: Foundational Principles of In Vivo Experimental Design

A successful in vivo study is built upon a clear scientific question. Before any animal is handled, the primary objective must be defined: Is the study designed to demonstrate preliminary efficacy, define a dose-response relationship, understand the mechanism of action in vivo, or assess the potential for toxicity? This guiding question will inform every subsequent decision.

Mechanism of Action (MoA) Overview: The "Why" Behind the Target

Quinazolinone derivatives exhibit remarkable diversity in their anticancer mechanisms.[1][5] Understanding the putative MoA from in vitro data is critical for selecting the appropriate in vivo model and pharmacodynamic endpoints. The most prevalent mechanisms include:

  • EGFR Inhibition: Many quinazolinones, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Overexpression of EGFR is a hallmark of several cancers, including non-small cell lung cancer, leading to uncontrolled cell proliferation and survival.[8]

  • Tubulin Polymerization Inhibition: A distinct class of quinazolinones disrupts the cell's cytoskeletal machinery by inhibiting the polymerization of tubulin, a protein essential for mitotic spindle formation.[9][10] This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[11][12] These agents often bind at the colchicine site of tubulin.[10][13]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.[14] Certain quinazolinone derivatives have been specifically designed to inhibit key kinases within this cascade, such as PI3K and mTOR.[15][16][17]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Blocks ATP Site

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

Tubulin_Dynamics cluster_Process Microtubule Dynamics Dimers αβ-Tubulin Dimers Polymerization Polymerization Dimers->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Dimers Microtubule->Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Arrest G2/M Phase Arrest & Apoptosis Spindle->Arrest Quinazolinone Quinazolinone Inhibitor (Colchicine Site) Quinazolinone->Polymerization Inhibits

Caption: Inhibition of microtubule polymerization by quinazolinone agents.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Ethical Considerations: The Role of the IACUC

All research involving vertebrate animals must be conducted with the highest ethical standards and requires prior approval from an Institutional Animal Care and Use Committee (IACUC).[18][19] The IACUC's role is to ensure compliance with federal and state regulations, guided by the "Three Rs":

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any animal pain, distress, or suffering.[20]

A well-written IACUC protocol is not merely administrative; it is a critical part of the experimental design that forces researchers to justify animal numbers, define humane endpoints, and detail procedures for anesthesia, analgesia, and post-procedural care.[21][22]

Section 2: Selecting the Appropriate In Vivo Model

The choice of animal model is paramount and directly impacts the clinical relevance of the findings.[23][24] No single model is perfect; the selection must align with the scientific question and the drug's MoA.[25]

Model TypeDescriptionKey AdvantagesKey DisadvantagesBest For...
Cell-Line Derived Xenograft (CDX) Human cancer cell lines are implanted (e.g., subcutaneously) into immunodeficient mice (e.g., Nude, SCID, NSG).[26]High reproducibility, rapid tumor growth, cost-effective, well-characterized cell lines.[25]Lacks tumor microenvironment (TME), genetic drift from original tumor, no competent immune system.[27][28]Initial efficacy screening, dose-response studies, PK/PD correlations.
Patient-Derived Xenograft (PDX) Fresh patient tumor tissue is directly implanted into immunodeficient mice.[29]Preserves original tumor architecture, heterogeneity, and TME. High predictive value for clinical response.[25][30]Costly, technically challenging, slower tumor growth, requires highly immunodeficient mice.Efficacy testing in a clinically relevant context, biomarker discovery, personalized medicine studies.[30]
Syngeneic Models Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[31]Intact and functional immune system.Limited availability of tumor types, potential for immunogenicity of the murine tumor.Testing immunomodulatory agents, combination therapies with immunotherapy.
Genetically Engineered Mouse Models (GEMM) Mice are engineered with specific mutations (e.g., oncogene activation) that lead to spontaneous tumor development.[25][29]Tumors arise de novo in the correct microenvironment with a competent immune system.Long latency period, variable tumor onset, high cost.Studying tumor initiation and progression, prevention studies.
Protocol: Establishment of a Subcutaneous CDX Model
  • Cell Culture: Culture human cancer cells (e.g., A549 for lung, HCT-116 for colon) under sterile conditions as recommended by the supplier (e.g., ATCC).

  • Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash twice with sterile, serum-free media or PBS.

  • Cell Counting & Viability: Perform a cell count using a hemocytometer or automated counter. Assess viability with Trypan Blue exclusion; viability must be >95%.

  • Resuspension: Centrifuge cells and resuspend the pellet in an appropriate vehicle. For many cell lines, a 1:1 mixture of serum-free medium and Matrigel® enhances tumor take-rate. The final concentration should be 2-10 x 10⁷ cells/mL. Keep on ice.

  • Implantation:

    • Anesthetize an immunodeficient mouse (e.g., athymic nude mouse, 6-8 weeks old) using a method approved in your IACUC protocol (e.g., isoflurane inhalation).

    • Using a 27-gauge needle and a 1 mL syringe, draw up 0.1-0.2 mL of the cell suspension (typically 2-10 million cells).

    • Inject the cell suspension subcutaneously into the right flank of the mouse.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week, starting approximately 5-7 days post-implantation.

Section 3: Pre-Efficacy Studies: Pharmacokinetics and Toxicity

Jumping directly into a large efficacy study without understanding a compound's behavior in vivo is inefficient and unethical. Preliminary studies are essential to select a safe and effective dose.

Preliminary Pharmacokinetic (PK) Profiling

A satellite PK study, often using a small number of non-tumor-bearing animals, is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.[32][33] This data helps to confirm that the chosen route of administration results in adequate drug exposure and informs the dosing frequency (e.g., once daily vs. twice daily).

Protocol: Maximum Tolerated Dose (MTD) Study

The goal is to identify the highest dose that can be administered without causing unacceptable toxicity, which will typically be the highest dose used in the efficacy study.

  • Animal Selection: Use 3-5 healthy, non-tumor-bearing mice per dose group. The strain should match the one planned for the efficacy study.

  • Dose Selection: Based on in vitro potency and any prior knowledge, select 3-5 dose levels. Include a vehicle control group.

  • Administration: Administer the quinazolinone agent daily for 5-10 consecutive days via the planned clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring (Daily):

    • Record body weight. A weight loss of >15-20% is a common sign of severe toxicity and a humane endpoint.[22]

    • Perform clinical observations using a scoring sheet (see table below). Look for signs of distress such as hunched posture, ruffled fur, lethargy, or labored breathing.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or significant clinical signs of distress.

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Appearance Fur smooth, cleanRuffled furPiloerection, unkemptSoiled, matted fur
Activity Active, alertIsolated, less activeReluctant to moveUnresponsive, moribund
Posture NormalMild hunchingPronounced hunchingLying on side
Body Weight <5% loss5-10% loss10-15% loss>15% loss

A cumulative score of ≥3 often warrants increased monitoring or euthanasia as per IACUC guidelines.

Section 4: The Core Efficacy Study

This is the definitive experiment to test the anticancer activity of the quinazolinone agent.

InVivo_Workflow Start Start Implant 1. Tumor Cell Implantation Start->Implant TumorGrowth 2. Tumor Growth to Staging Size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize 3. Randomize Animals into Treatment Groups TumorGrowth->Randomize Dosing 4. Daily Dosing and Monitoring (Tumor Volume, Body Weight) Randomize->Dosing Endpoint 5. Study Endpoint Reached (e.g., Tumor size limit, 21-28 days) Dosing->Endpoint Tissues 6. Collect Tumors, Blood, and Organs Endpoint->Tissues Analysis 7. Data Analysis (TGI, Stats, PK/PD) Tissues->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo tumor xenograft efficacy study.

Protocol: Efficacy Study Execution
  • Tumor Implantation: Establish tumors as described in Protocol 2.1 in a sufficient number of mice to account for non-uniform growth (typically 20-30% more than needed).

  • Staging: When the average tumor volume reaches the desired size (e.g., 100-150 mm³), select the animals with suitably sized and shaped tumors for the study.

  • Randomization: Randomize the selected mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups at Day 0. Typical groups include:

    • Group 1: Vehicle Control

    • Group 2: Quinazolinone Agent (at MTD)

    • Group 3: Quinazolinone Agent (at MTD/2)

    • Group 4: Positive Control/Standard-of-Care drug (e.g., Erlotinib for an EGFR-mutant model)[6]

  • Drug Administration & Monitoring:

    • Begin daily dosing according to the assigned groups.

    • Measure tumor dimensions with digital calipers and animal body weights 2-3 times per week.

    • Tumor Volume (mm³) is calculated using the formula: (Length x Width²) / 2 .

    • Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the vehicle group reach the maximum size allowed by the IACUC protocol (e.g., 1500-2000 mm³).

Section 5: Endpoint Analysis: Evaluating Outcomes

Primary Endpoint Analysis

The primary measure of efficacy is Tumor Growth Inhibition (TGI).

  • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group from Day 0 to the final day.

    • Where ΔC is the change in mean tumor volume for the vehicle control group over the same period.

TGI Interpretation
>60% Significant antitumor activity
<40% Minimal activity
Negative TGI Tumor Regression
Protocol: Tissue Collection and Processing
  • Terminal Procedure: At the end of the study, euthanize animals according to the approved IACUC protocol (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture for PK analysis. Process to plasma or serum and store at -80°C.

  • Tumor Excision: Carefully excise the entire tumor.

    • Weigh the tumor.

    • For pharmacodynamic (PD) analysis, snap-freeze a portion in liquid nitrogen and store at -80°C (for Western blot, qPCR).

    • For histopathology, fix a portion in 10% neutral buffered formalin for 24 hours.

  • Organ Collection: Collect major organs (liver, spleen, kidney, lung, heart) and fix them in formalin to assess for potential toxicity.

The Role of Histopathology

Histopathological analysis is indispensable for a complete study.[34][35] It serves two purposes:

  • Efficacy Confirmation: Staining tumor sections with markers like Ki-67 (proliferation), TUNEL (apoptosis), or phospho-EGFR (target engagement) can visually confirm the drug's mechanism of action in vivo.[36]

  • Toxicity Assessment: Hematoxylin and Eosin (H&E) staining of major organs can reveal signs of drug-induced toxicity, such as necrosis, inflammation, or cellular changes, that were not apparent from clinical observations.[34][37]

Conclusion

The in vivo evaluation of quinazolinone-based anticancer agents is a complex but critical step in the drug development pipeline. A meticulously designed study, grounded in a clear understanding of the compound's MoA, executed with rigorous ethical oversight, and analyzed with comprehensive endpoints, is essential for generating data that is both scientifically sound and clinically translatable. By following the principles and protocols outlined in this guide, researchers can confidently assess the therapeutic potential of their novel agents and make informed decisions for further development.

References

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a versatile starting material that features the privileged quinazolinone core appended with a reactive carboxylic acid moiety. This butanoic acid side chain provides a strategic handle for chemical modification, enabling the generation of diverse libraries of ester and amide derivatives.[3] Such derivatization is a key strategy in drug discovery for modulating physicochemical properties like solubility and cell permeability, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[4] This document provides detailed synthetic strategies and step-by-step protocols for the synthesis of amide, ester, and hydrazide derivatives from this key intermediate, intended for researchers in chemical biology and drug development.

Physicochemical Properties & Safety Profile

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
IUPAC Name 4-(4-oxo-3H-quinazolin-2-yl)butanoic acid[5]
CAS Number 95494-51-2[5][6]
Molecular Formula C₁₂H₁₂N₂O₃[5]
Molecular Weight 232.23 g/mol [5]
Appearance Powder[7]
Melting Point 123-126 °C[7]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7]
GHS Signal Word Warning[7]

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5]

Core Synthetic Strategies

The carboxylic acid functional group is the primary site for derivatization. The following section outlines the most common and effective strategies for creating amide and ester libraries. The choice of method depends on the stability of the coupling partner (amine or alcohol) and the desired reaction scale.

G cluster_0 Amide Derivatives cluster_1 Ester Derivatives cluster_2 Hydrazide Derivatives start This compound acyl_chloride Acyl Chloride Activation start->acyl_chloride SOCl₂ or (COCl)₂ coupling_agent Peptide Coupling Agents (HATU, EDC) start->coupling_agent Amine, Base fischer Fischer Esterification (Acid-Catalyzed) start->fischer R-OH, H⁺ amide Amides (R-NH-CO-...) acyl_chloride->amide R-NH₂ coupling_agent->amide ester Esters (R-O-CO-...) ester_intermediate Ester Intermediate fischer->ester fischer->ester_intermediate Hydrazine Hydrate hydrazide Hydrazides (H2N-NH-CO-...) ester_intermediate->hydrazide

Figure 1: Overview of primary synthetic routes from the parent acid.

Amide Bond Formation

Amide synthesis is fundamental for generating compounds with potential biological activity, as the amide bond is a key structural feature in peptides and many pharmaceuticals.[8]

This is a classic and robust two-step method. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with a primary or secondary amine to form the desired amide.[9]

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. This method is effective but can be incompatible with sensitive functional groups that are not stable to the acidic byproducts (HCl).[10]

G A Starting Acid in DCM/DMF B Add SOCl₂ Reflux 1-2h A->B C Acyl Chloride Intermediate (Isolate or use in situ) B->C D Amine + Base (e.g., TEA, DIPEA) in DCM, 0°C to RT C->D E Aqueous Work-up & Purification D->E F Final Amide Product E->F

Caption: Workflow for amide synthesis via the acyl chloride method.

Modern coupling agents provide a milder, one-pot alternative to the acyl chloride method. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid in situ, allowing for direct reaction with an amine under basic conditions.[8]

Causality: Coupling agents form a highly reactive activated ester intermediate (e.g., an O-acylisourea for carbodiimides) that is readily displaced by the amine nucleophile.[10] This approach avoids harsh acidic conditions and is often the method of choice for complex molecules or automated synthesis. The inclusion of a base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid and facilitate the reaction.[8]

G A Starting Acid + Amine in DMF or DCM B Add Base (DIPEA) & Coupling Agent (HATU) A->B C Stir at RT (30 min - 6h) B->C D Aqueous Work-up & Purification C->D E Final Amide Product D->E

Caption: Workflow for amide synthesis using a coupling agent.

Esterification

Ester derivatives are often synthesized to improve the lipophilicity and, consequently, the absorption and distribution of a drug candidate.[11]

This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[12]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile. The reaction is an equilibrium, so using a large excess of the alcohol or removing water as it forms is necessary to drive the reaction to completion.[13] This method is most suitable for simple, unhindered alcohols.

Hydrazide Synthesis

Hydrazides are valuable intermediates that can be further derivatized to form heterocycles like pyrazoles or oxadiazoles. The most common route is a two-step process involving the formation of an ester followed by reaction with hydrazine.[14]

Causality: An ester (typically a methyl or ethyl ester) is first synthesized as it is more reactive than the parent carboxylic acid. Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl, displacing the alcohol to form the stable hydrazide.[14]

Detailed Experimental Protocols

Note: All reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride

This protocol is adapted from methodologies used for similar quinazolinone structures.[9]

Step 1: Synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours under an inert atmosphere (N₂ or Ar). The solid should fully dissolve.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum).

  • The resulting crude acyl chloride (a viscous oil or solid) can be used directly in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

Protocol 2: Synthesis of Amide Derivatives via HATU Coupling

This protocol follows general procedures for modern amide bond formation.[8][10]

  • To a flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent such as DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and coupling byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide derivative.

Protocol 3: Synthesis of Ester Derivatives (Fischer Esterification)

This protocol is based on standard acid-catalyzed esterification.[12]

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Heat the mixture to reflux for 4-24 hours.

  • Cool the reaction to room temperature. If a precipitate forms, it can be filtered, washed with cold alcohol, and dried.

  • Alternatively, neutralize the excess acid with a saturated solution of NaHCO₃.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization as needed.

Protocol 4: Synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanehydrazide

This protocol is adapted from a similar transformation.[14]

Step 1: Synthesis of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoate

  • Prepare the methyl ester using Protocol 3 with methanol as the alcohol. This ester will serve as the intermediate.

Step 2: Hydrazide Formation

  • Dissolve the methyl ester intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq).

  • Stir the mixture at room temperature or gently heat to reflux for 4-12 hours. A precipitate of the hydrazide product often forms during the reaction.

  • Cool the mixture, filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide derivative.

Structural Validation

The identity and purity of all synthesized derivatives must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the covalent structure and assess purity. For amides, the appearance of new signals corresponding to the amine moiety and the disappearance of the carboxylic acid proton signal are indicative of success.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the new amide or ester are key diagnostic markers.[9]

References

Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Activity of Novel Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antimicrobial agents.[1][2][3] Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[4][5][6] The effective progression of these novel compounds from discovery to potential clinical application hinges on rigorous and standardized evaluation of their antimicrobial efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial activity of novel quinazolinones. We will delve into the core methodologies, from initial qualitative screening to quantitative determination of potency and bactericidal kinetics. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across studies.[7][8][9][10][11][12]

Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

A precise understanding of key metrics is fundamental to interpreting antimicrobial activity. These parameters define a compound's potency and its mode of action against a given microorganism.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone metric in AST. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following overnight incubation.[13][14][15][16] A lower MIC value signifies higher potency.[15] This value is crucial for assessing the potential therapeutic dosage.[15]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC defines the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[13][14][17] This metric is vital for understanding if a compound is lethal to the pathogen.

  • Bacteriostatic vs. Bactericidal Activity: An antimicrobial agent is classified based on its primary effect on a microbial population.[18]

    • Bacteriostatic agents prevent the growth and reproduction of bacteria without killing them.[18]

    • Bactericidal agents actively kill the bacteria.[18]

    • The MBC/MIC ratio is a common, albeit simplified, metric used to differentiate the two. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[19] However, the distinction can be influenced by various factors, including bacterial species and testing conditions.[18][19]

Preliminary Screening: The Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative technique ideal for the initial screening of a large number of novel compounds.[20][21][22] Its simplicity and low cost make it an excellent starting point for identifying promising candidates.

Principle of Action

The assay involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium.[23][24] The compound diffuses from the disk into the agar, creating a radial concentration gradient.[23] If the bacterium is susceptible, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition."[23][25] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Diagram: Disk Diffusion Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum 1. Prepare 0.5 McFarland Bacterial Inoculum plate 2. Inoculate Mueller-Hinton Agar (MHA) Plate inoculum->plate Standardize Inoculum placement 4. Place Disks on Inoculated MHA Plate plate->placement Create Bacterial Lawn disks 3. Impregnate & Dry Sterile Paper Disks disks->placement Apply Compound incubation 5. Incubate Plate (e.g., 35°C for 16-18h) placement->incubation Allow Diffusion & Growth measure 6. Measure Zone of Inhibition (mm) incubation->measure Observe Growth Inhibition interpret 7. Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret Compare to Controls/Standards

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Protocol: Disk Diffusion Assay
  • Inoculum Preparation: a. From a pure, overnight culture, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[23][26]

  • Preparation of Quinazolinone Disks: a. Prepare a stock solution of the novel quinazolinone in a suitable solvent (e.g., DMSO). Causality Note: The solvent must be tested for intrinsic antimicrobial activity to ensure it does not confound the results. b. Aseptically apply a known volume (e.g., 20 µL) of the desired compound concentration onto sterile 6 mm paper disks.[23] c. Allow the disks to dry completely in a sterile environment before use.

  • Plate Inoculation and Disk Application: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[20] c. Using sterile forceps, place the prepared quinazolinone disks onto the inoculated MHA plate, ensuring firm contact.[25]

  • Incubation and Interpretation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[25] b. After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. c. The result is qualitative. A larger zone generally indicates greater activity, but direct comparison between different compounds is difficult without establishing standardized interpretive criteria.

Quantitative Analysis: Broth Microdilution for MIC & MBC Determination

The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent.[27] It provides a quantitative result (e.g., in µg/mL) that is essential for drug development and for guiding therapeutic decisions.[28]

Principle of Action

This method involves preparing two-fold serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate.[29] Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for growth. The MIC is the lowest compound concentration that shows no visible turbidity.[26][29] The assay can be extended to determine the MBC by subculturing the contents of the clear wells onto agar plates.[13]

Diagram: MIC to MBC Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination prep 1. Prepare Serial Dilutions of Quinazolinone in 96-Well Plate inoculate 2. Inoculate Wells with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) prep->inoculate incubate 3. Incubate Plate (35°C for 16-20h) inoculate->incubate read_mic 4. Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_out 5. Subculture from Clear Wells (at and above MIC) onto Agar read_mic->plate_out Extend Assay incubate_agar 6. Incubate Agar Plate (35°C for 18-24h) plate_out->incubate_agar read_mbc 7. Read MBC: Lowest concentration yielding ≥99.9% killing incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC via broth microdilution.

Protocol: Broth Microdilution (MIC & MBC)
  • Preparation of Compound Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the novel quinazolinone in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[26][29] The final volume in each well should be 50 or 100 µL. b. Self-Validating System: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).[26][29]

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 2.2. b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well after it's added.[26][29]

  • Inoculation and Incubation (MIC): a. Add an equal volume of the standardized inoculum to each well containing the compound dilutions and control wells. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[26]

  • Determination of MIC: a. Following incubation, visually inspect the plate for turbidity. A reading aid like a mirrored box can be used. b. The MIC is the lowest concentration of the quinazolinone at which there is no visible growth.[16][29]

  • Determination of MBC: a. From each well that shows no visible growth (i.e., at the MIC and higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate. b. Incubate the agar plate at 35°C for 18-24 hours. c. Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Advanced Analysis: Time-Kill Kinetics Assay

A time-kill assay provides dynamic information about an antimicrobial's activity over time, offering a more detailed profile than the static endpoints of MIC/MBC tests.[17] This method is crucial for definitively classifying a compound as bactericidal or bacteriostatic and for understanding its rate of antimicrobial action.[19]

Principle of Action

A standardized inoculum of bacteria is challenged with a fixed concentration of the antimicrobial agent (typically at multiples of the MIC). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL). The change in CFU/mL over time is plotted to generate a "time-kill curve."[17]

Diagram: Interpreting Time-Kill Curves

G cluster_plot Time-Kill Curve Analysis y_axis Log10 CFU/mL x_axis Time (hours) start_point end_point gc_mid gc_end gc_mid->gc_end Growth Control gc_start gc_start gc_start->gc_mid Growth Control cidal_end cidal_start cidal_start cidal_start->cidal_end Bactericidal (≥3-log kill) static_end static_start static_start static_start->static_end Bacteriostatic (~No change) ne_mid ne_end ne_mid->ne_end No Effect ne_start ne_start ne_start->ne_mid No Effect

Caption: Conceptual time-kill curves illustrating different antimicrobial effects.

Protocol: Time-Kill Assay
  • Inoculum and Compound Preparation: a. Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in broth. b. Prepare tubes or flasks containing the novel quinazolinone at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any compound.[17]

  • Assay Execution: a. Place all tubes in a shaking incubator set to the appropriate temperature (e.g., 37°C). b. At predetermined time points (e.g., T=0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[17]

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. b. Plate a specific volume of the appropriate dilutions onto agar plates. c. Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation: a. Plot the log10 CFU/mL against time for each concentration and the control. b. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count at a specified time point (usually 24 hours).[17][30] c. Bacteriostatic activity is indicated by a prevention of growth, often defined as a <3-log10 reduction in CFU/mL from the initial count, with the bacterial count remaining relatively stable.[17][30]

Data Presentation and Interpretation

Systematic data presentation is crucial for comparing the efficacy of novel quinazolinones against a panel of clinically relevant microorganisms.

Table 1: Example Data Summary for a Novel Quinazolinone
Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive242Bactericidal
Escherichia coli ATCC 25922Negative8648Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative32>128>4Bacteriostatic
Enterococcus faecalis ATCC 29212Positive482Bactericidal
Candida albicans ATCC 90028N/A (Fungus)16322Fungicidal*

*Note: For fungi, the terms are Minimum Fungicidal Concentration (MFC) and Fungicidal/Fungistatic.

Interpretation Insights:

  • Spectrum of Activity: The data in Table 1 would suggest the novel quinazolinone has broad-spectrum activity but is more potent against Gram-positive bacteria. Some quinazolinones have shown better activity against Gram-negative bacteria, while others are more effective against Gram-positive strains.[31][32]

  • Mechanism Clues: Quinazolinones are known to target bacterial cell wall biosynthesis by inhibiting Penicillin-Binding Proteins (PBPs), including PBP1 and PBP2a in MRSA.[33][34] This mechanism supports their potent activity against strains like S. aureus.

  • Quality Control: All experiments must include reference quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) as recommended by CLSI and EUCAST to ensure the validity and reproducibility of the results.[35] The obtained MIC values for control strains must fall within the acceptable ranges defined by these standards.

References

Solid-phase synthesis techniques for dihydroquinazolin-2(1H)-one libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Dihydroquinazolin-2(1H)-one Libraries

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinazolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] The generation of diverse libraries of these molecules is crucial for hit-to-lead optimization in drug discovery. Solid-phase synthesis (SPS) offers a powerful platform for this purpose, enabling streamlined purification and the potential for automation. This document provides a detailed guide for researchers, outlining the strategic considerations and experimental protocols for the efficient solid-phase synthesis of dihydroquinazolin-2(1H)-one libraries. We will delve into the causality behind methodological choices, from resin selection to the key cyclization-cleavage strategy, providing a robust and validated workflow.

Introduction: The Rationale for Solid-Phase Synthesis

Combinatorial chemistry and high-throughput screening necessitate the rapid and efficient synthesis of molecular libraries.[1] Solid-phase synthesis (SPS) is exceptionally well-suited for this task. By anchoring the initial building block to an insoluble polymer support, excess reagents and by-products from subsequent reaction steps can be easily removed by simple filtration and washing.[4] This circumvents the need for traditional, often time-consuming, chromatographic purification of intermediates.

For the synthesis of dihydroquinazolin-2(1H)-one libraries, a "traceless" linker strategy is particularly advantageous. In this approach, the point of attachment to the resin becomes an integral part of the target molecule upon cleavage, leaving no residual linker scar.[5] The strategy detailed herein employs a resin-bound 2-aminobenzylamine intermediate, which undergoes an intramolecular cyclization with a carbonyl source, followed by cleavage to release the desired heterocyclic product with high purity.

Strategic Planning: Resin and Building Block Selection

The success of any solid-phase synthesis hinges on the appropriate choice of the solid support and a robust synthetic route.

Choosing the Right Solid Support

The polymer resin must be chemically inert to the reaction conditions used throughout the synthesis but susceptible to quantitative cleavage under specific, controlled conditions. The choice of resin dictates the C-terminal functionality of the cleaved product and the conditions required for its release.

Resin TypeLinker TypeTypical Cleavage ConditionsSuitability for Dihydroquinazolinone Synthesis
Wang Resin p-Alkoxybenzyl alcoholHigh TFA concentration (e.g., 95% TFA in DCM)Excellent for traceless synthesis starting with a 2-nitrobenzyl alcohol. The linker is cleaved to release the final product without any linker remnant.[6]
2-Chlorotrityl Chloride (2-CTC) Resin Highly acid-labile trityl linkerVery mild acid (e.g., 1-5% TFA in DCM, or TFE in DCM)Suitable for attaching carboxylic acids or alcohols. Its acid lability allows for the release of fully protected fragments if needed.[6][7]
Rink Amide Resin Acid-labile benzhydrylamine linkerModerate TFA concentration (e.g., 50-95% TFA in DCM)Primarily used to generate C-terminal peptide amides. While adaptable, it is less direct for a traceless strategy for this specific heterocycle compared to Wang resin.[1]

For the protocol described below, Wang resin is selected as the optimal choice for implementing a traceless synthesis strategy.

A Versatile Synthetic Route for Library Diversification

The chosen synthetic pathway is designed to introduce molecular diversity at two key positions (N1 and N3) of the dihydroquinazolin-2(1H)-one scaffold. This is achieved by sequentially introducing a diverse set of primary amines and isocyanates.

G A 1. Swell Wang Resin B 2. Anchor 2-nitrobenzyl alcohol A->B PyBOP, DIPEA C 3. Convert to Benzyl Bromide B->C PBr₃ or CBr₄, PPh₃ D 4. Nucleophilic Substitution (Primary Amine Library, R¹) C->D R¹-NH₂ E 5. Reduce Nitro Group D->E SnCl₂·2H₂O F 6. Urea Formation (Isocyanate Library, R³) E->F R³-N=C=O G 7. Cyclative Cleavage (Acid-mediated) F->G TFA / DCM H Final Product Library: 1,3-Disubstituted Dihydroquinazolin-2(1H)-ones G->H

Caption: General workflow for the solid-phase synthesis of the target library.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis. All steps should be performed in a dedicated solid-phase synthesis vessel with provision for agitation (e.g., orbital shaker or nitrogen bubbling) and filtration.

Protocol 1: Preparation of Resin-Bound N¹-Substituted-2-aminobenzylamine

This multi-step protocol builds the key intermediate required for the final cyclization.

Step 1.1: Resin Swelling and Scaffolding

  • Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a synthesis vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation.

  • Drain the DMF.

  • Dissolve 2-nitrobenzyl alcohol (3 equiv., 3.0 mmol), PyBOP (3 equiv., 3.0 mmol), and N,N-diisopropylethylamine (DIPEA, 6 equiv., 6.0 mmol) in DMF (10 mL).

  • Add the solution to the resin and agitate at room temperature for 12 hours.

  • Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL). Dry the resin under high vacuum.

Step 1.2: Activation to Benzyl Bromide

  • Swell the resin from Step 1.1 in anhydrous DCM (10 mL) for 30 minutes.

  • Cool the vessel to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃, 2 equiv., 2.0 mmol) in anhydrous DCM (5 mL).

  • Agitate the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and react for an additional 2 hours.

  • Drain the vessel and wash the resin with anhydrous DCM (5 x 10 mL).

Step 1.3: Introduction of R¹ Diversity

  • Swell the resin from Step 1.2 in anhydrous DMF (10 mL).

  • Add a solution of the desired primary amine (R¹-NH₂, 5 equiv., 5.0 mmol) in DMF (5 mL).

  • Agitate the mixture at 50 °C for 16 hours.

  • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

Step 1.4: Reduction of the Nitro Group

  • Swell the resin from Step 1.3 in a solution of SnCl₂·2H₂O (10 equiv., 10.0 mmol) in DMF (15 mL).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain and wash the resin thoroughly with DMF (3 x 10 mL), a 5% DIPEA in DMF solution (3 x 10 mL) to neutralize any salts, followed by DCM (3 x 10 mL) and MeOH (3 x 10 mL). Dry the resin under vacuum.

Self-Validation Checkpoint: The successful conversion of the nitro group to a primary amine can be confirmed using the Kaiser test (ninhydrin test). A small sample of the resin beads should turn a deep blue/purple color upon heating with the ninhydrin reagents, indicating the presence of a free primary amine.[7]

Protocol 2: Urea Formation and Cyclative Cleavage

This protocol completes the synthesis by forming the heterocyclic ring and liberating the product from the solid support.

Caption: Key cyclization and cleavage reaction mechanism.

Step 2.1: Introduction of R³ Diversity and Urea Formation

  • Swell the amine-functionalized resin from Protocol 1 in anhydrous DCM (10 mL).

  • Add a solution of the desired isocyanate (R³-NCO, 4 equiv., 4.0 mmol) in anhydrous DCM (5 mL).

  • Agitate the mixture at room temperature for 6 hours.

  • Drain and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Self-Validation Checkpoint: The completion of this step can be monitored by taking a small sample of beads and performing the Kaiser test again. A negative result (beads remain colorless or yellow) indicates that the primary amine has been fully consumed.

Step 2.2: Acid-Mediated Cyclative Cleavage

  • Swell the resin from Step 2.1 in DCM (2 mL).

  • Prepare a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in DCM (10 mL).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a round-bottom flask.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • The crude product can be purified by techniques such as preparative RP-HPLC to afford the final, pure compound.

Analytical Characterization

Effective monitoring of solid-phase reactions and characterization of the final products are critical for success.[8][9]

TechniqueApplication StageInformation Obtained
Kaiser (Ninhydrin) Test On-Resin (Intermediate)Qualitative detection of free primary amines. Essential for monitoring coupling and deprotection steps.[7]
FT-IR Spectroscopy On-Resin (Intermediate)Can be used to monitor the appearance/disappearance of key functional groups, such as the strong isocyanate (-NCO) stretch (~2250 cm⁻¹).[10]
LC-MS Final ProductConfirms the molecular weight of the synthesized compound and assesses its purity.[2][11]
¹H and ¹³C NMR Final ProductProvides definitive structural confirmation of the final purified product.[2][11]

Conclusion

The solid-phase methodology detailed in this guide provides a reliable and adaptable platform for the synthesis of 1,3-disubstituted dihydroquinazolin-2(1H)-one libraries. By employing a traceless Wang resin-based strategy, this approach ensures the clean release of the target compounds. The inclusion of two distinct diversification steps allows for the generation of a broad chemical space, which is invaluable for structure-activity relationship (SAR) studies in drug discovery programs. The emphasis on self-validating checkpoints at critical junctures of the synthesis ensures a higher success rate and facilitates troubleshooting, empowering researchers to confidently generate high-quality compound libraries for biological screening.

References

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 2-substituted quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their synthesis can be fraught with challenges leading to low yields and purification difficulties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

Section 1: Troubleshooting Common Issues in 2-Substituted Quinazolinone Synthesis

This section addresses the most frequent problems encountered during the synthesis of 2-substituted quinazolinones, providing causative explanations and actionable solutions.

Issue 1: Low to No Product Yield

Observing a low yield or complete absence of the desired product is a common frustration. Several factors, from the quality of starting materials to suboptimal reaction conditions, can be responsible.

Possible Causes & Recommended Solutions
Possible Cause Troubleshooting Steps & Explanations Experimental Protocol
Poor Quality of Starting Materials The purity of your starting materials, such as 2-aminobenzamides, isatoic anhydride, or aldehydes, is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[3]Purity Verification: 1. Verify the purity of starting materials via NMR, GC-MS, or melting point analysis.[3]2. Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from a suitable solvent like ethanol or hexanes.[3]
Suboptimal Reaction Temperature Many synthetic routes to quinazolinones require heating to overcome the activation energy barrier.[3] Conversely, excessively high temperatures can lead to decomposition of reactants or products.Temperature Screening: 1. Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).2. Monitor reaction progress by TLC or LC-MS to identify the optimal temperature for product formation while minimizing byproduct formation.[3]
Incorrect Solvent Choice The solvent plays a crucial role by influencing reactant solubility, reaction rates, and the stability of intermediates. Polar solvents like DMF and water have been shown to be effective in certain syntheses, while non-polar solvents may be less so.[3]Solvent Screening: 1. Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).2. Analyze the outcome to determine which solvent provides the best yield and purity.[3]
Inactive or Inefficient Catalyst For catalyzed reactions, the activity of the catalyst is critical. Catalysts can be poisoned by impurities or may require specific activation conditions. The choice of catalyst can also significantly influence the reaction's success.[1][3]Catalyst Optimization: 1. Use a fresh batch of catalyst and ensure it is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).2. Optimize catalyst loading by running the reaction with varying amounts of the catalyst.3. Consider screening different catalysts. For example, various metal catalysts like copper, palladium, and bismuth have been successfully employed.[1][4]
Steric Hindrance Introducing bulky substituents at the C2 position can be challenging due to steric hindrance, which can prevent the necessary bond formations. This is a known limitation of some traditional methods like the Niementowski reaction.[5]Alternative Synthetic Strategies: 1. Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often overcoming the kinetic barriers associated with steric hindrance.[5][6]2. Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Buchwald-Hartwig couplings can be more tolerant of sterically demanding substrates.[5]
Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate in addition to your desired product indicates the formation of byproducts, which complicates purification and reduces the overall yield.

Logical Flow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Significant Byproduct Formation Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents change_catalyst Consider Alternative Catalyst/Ligand start->change_catalyst optimize_temp Optimize Temperature (Lower or Higher) check_conditions->optimize_temp Temp-dependent byproducts optimize_time Optimize Reaction Time (Shorter or Longer) check_conditions->optimize_time Time-dependent byproducts end Cleaner Reaction Profile optimize_temp->end optimize_time->end purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_stoichiometry Adjust Reagent Ratios check_reagents->adjust_stoichiometry purify_reagents->end adjust_stoichiometry->end screen_catalysts Screen Different Catalysts (e.g., Cu, Pd, Bi-based) change_catalyst->screen_catalysts screen_catalysts->end

Caption: Troubleshooting decision tree for byproduct formation.

Issue 3: Difficulty in Product Purification

A complex reaction mixture containing unreacted starting materials, byproducts, and catalyst residues can make the purification of the final product challenging.

Strategies for Effective Purification
  • Optimize Work-Up Procedure: Develop a specific work-up protocol to remove impurities. This may involve liquid-liquid extraction with pH adjustments, precipitation, or the use of scavengers to remove the catalyst.[5]

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical and should be optimized based on the polarity of your target compound.[7]

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline products. Slow cooling of the solution promotes the formation of pure crystals.[3]

  • Acid-Base Extraction: If your product and the impurities have different acidic or basic properties, an acid-base extraction can be a very effective purification technique.[7]

Section 2: Key Synthetic Protocols with Mechanistic Insights

This section provides detailed, step-by-step methodologies for common and effective syntheses of 2-substituted quinazolinones.

Protocol 1: One-Pot Synthesis from Isatoic Anhydride, an Aldehyde, and Ammonium Acetate

This method is a straightforward and often high-yielding approach to 2-substituted quinazolinones.

Reaction Workflow

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Isatoic_Anhydride Isatoic Anhydride Reaction_Vessel One-Pot Reaction Isatoic_Anhydride->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Vessel Ammonium_Acetate Ammonium Acetate (Ammonia Source) Ammonium_Acetate->Reaction_Vessel Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Reaction_Vessel Catalyst Catalyst (Optional) (e.g., CuI, Bi(NO3)3) Catalyst->Reaction_Vessel Heat Heating (Conventional or Microwave) Heat->Reaction_Vessel Workup Work-up (e.g., Precipitation, Filtration) Reaction_Vessel->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-Substituted Quinazolinone Purification->Product

Caption: Workflow for the one-pot synthesis of 2-substituted quinazolinones.

Detailed Experimental Procedure

A representative procedure using NaOCl as an oxidant:

  • To a mixture of isatoic anhydride (1.0 eq), an appropriate aldehyde (1.1 eq), and ammonium chloride (3.0 eq) in ethanol, add sodium hypochlorite (NaOCl) (1.5 eq).

  • Stir the resulting mixture at 80-85°C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • The product will precipitate as a solid. Filter the solid and wash it with water.

  • Dry the solid and recrystallize it from ethanol to obtain the pure 2-substituted quinazolinone.

Protocol 2: Bismuth-Catalyzed Oxidative Condensation of 2-Aminobenzamide and Aldehydes

This method offers a green and efficient route using a cost-effective and non-toxic catalyst.[1]

Detailed Experimental Procedure [1]
  • In a reaction vessel, combine 2-aminobenzamide (1.0 eq), the desired aldehyde (1.2 eq), and Bi(NO₃)₃·5H₂O (5 mol%) in ethanol.

  • Stir the reaction mixture at 60 °C under an air atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazolinone.

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or incomplete, even with heating. What can I do?

A1: Insufficient reaction energy can be a major hurdle, especially with sterically hindered substrates.[5] Consider switching to microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the reaction, often leading to higher yields in shorter times.[5][6]

Q2: I am observing poor regioselectivity with substitution occurring at other positions on the quinazolinone ring. How can I improve selectivity for the C2 position?

A2: Poor regioselectivity can be due to the reaction conditions or the synthetic route chosen.[5] To favor substitution at the C2 position, you can employ protecting groups on other reactive sites of the quinazoline core.[5] Alternatively, a strategic choice of starting materials where the desired C2-substituent is already incorporated can be a more direct approach.[5]

Q3: What are the advantages of using a metal catalyst in my synthesis?

A3: Metal catalysts, such as those based on copper, palladium, or bismuth, can offer several advantages. They can enable reactions under milder conditions, improve yields, and provide better functional group tolerance.[1][4] For instance, bismuth-catalyzed reactions are noted for being cost-effective and environmentally friendly.[1]

Q4: Is it possible to perform this synthesis under solvent-free conditions?

A4: Yes, several green chemistry approaches have been developed for the synthesis of quinazolinones under solvent-free conditions.[8][9] These methods, often combined with microwave irradiation or using solid-supported reagents, can lead to cleaner reactions and simpler work-up procedures.[5]

Q5: The Niementowski reaction is not working well for my substrate. What are the common limitations of this reaction?

A5: The Niementowski reaction, which involves the condensation of anthranilic acids with amides, can be limited by steric hindrance.[5] When a bulky substituent is present on the amide, it can sterically clash with the anthranilic acid derivative, hindering the cyclization step and leading to low yields.[5] While modifications like using microwave assistance can help, for highly hindered substrates, alternative synthetic strategies are often more effective.[5]

References

Technical Support Center: Solubility Enhancement for 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the chemical principles behind the solutions, ensuring the integrity and success of your experiments.

Compound Overview

This compound (MW: 232.23 g/mol ) is a molecule featuring a quinazolinone heterocyclic core linked to a butanoic acid side chain.[1][2] Its structure, containing a relatively nonpolar aromatic system and an ionizable carboxylic acid group, presents a classic solubility challenge: poor intrinsic aqueous solubility that is highly dependent on pH. This guide will address the most frequently encountered solubility issues and provide validated strategies to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium or buffer. What is happening and how can I fix it?

This is the most common issue encountered with compounds of this type. The phenomenon is known as "solvent-shift" precipitation.

Causality: The compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when this stock solution is diluted into an aqueous environment (e.g., PBS or cell culture media), where water is the primary solvent.[3] The final DMSO concentration is often too low to maintain solubility, causing the compound to crash out of solution.[3][4]

Solutions Workflow:

Caption: Decision workflow for addressing DMSO-induced precipitation.

Step-by-Step Troubleshooting:

  • Optimize DMSO Concentration: While the compound dissolves in 100% DMSO, the final concentration in your assay is critical. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be experimentally determined.[5][6] Paradoxically, increasing the stock concentration to add a smaller volume can exacerbate precipitation by creating a high, localized compound concentration upon dilution.[3]

    • Action: Try preparing a more dilute DMSO stock and adding a larger volume to your media, as long as the final DMSO concentration remains within the tolerated limit for your cells.[7] Always have a "vehicle control" (media + same final concentration of DMSO) in your experiments.[8]

  • Pre-dilution Strategy: Never add the DMSO stock directly to your cells/wells.

    • Action: First, add the required volume of DMSO stock to a tube containing fresh, pre-warmed (37°C) culture medium.[8] Mix thoroughly by vortexing. This intermediate dilution step helps to gradually change the solvent environment. Visually inspect for precipitation before adding this solution to your cells.

  • Gentle Heating & Sonication:

    • Action: After creating the intermediate dilution in media, gentle warming (to 37°C) or brief sonication can help dissolve small precipitates and achieve a metastable supersaturated solution that may remain stable for the duration of the experiment.[8]

Q2: I've optimized my DMSO addition, but still see precipitation over time. How can I fundamentally improve the aqueous solubility?

If simple solvent-based strategies fail, the next step is to modify the formulation to increase the compound's intrinsic aqueous solubility. Given the butanoic acid moiety, pH modification is the most powerful and direct approach.

Strategy 1: pH Adjustment

Causality: this compound is a weak acid due to its carboxylic acid group (-COOH). At neutral or acidic pH, this group is protonated and uncharged, making the molecule less water-soluble. By increasing the pH to a basic level (e.g., > pH 8), the carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[9][10][11]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Create a series of buffers across a pH range (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Add Compound: Add an excess of the solid compound to each buffer.

  • Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate & Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it (e.g., through a 0.22 µm filter), and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Analyze: Plot solubility versus pH to determine the optimal pH for dissolution.

Practical Application: For biological assays, you can prepare a concentrated stock solution in a slightly basic buffer (e.g., 50 mM TRIS at pH 8.5) instead of 100% DMSO. This stock can then be diluted into your final assay medium.

Caution: Ensure the chosen pH is compatible with your biological system. While a high pH might be used for a stock solution, the final assay buffer should be maintained at a physiologically relevant pH (e.g., 7.4) to avoid stressing cells or denaturing proteins. The key is that the compound, once dissolved at a high pH, may remain in a supersaturated state long enough for the assay when diluted.

Strategy 2: Use of Solubilizing Excipients

If pH adjustment is not viable or sufficient, excipients can be used to form complexes or micelles that encapsulate the compound, keeping it in solution.[12]

Excipient TypeMechanism of ActionRecommended Starting ConcentrationKey Considerations
Cyclodextrins Forms inclusion complexes where the hydrophobic quinazolinone core sits inside the cyclodextrin's nonpolar cavity, while the hydrophilic exterior interacts with water.[13][14][15]1-5% (w/v) of HP-β-CDHighly effective and generally low cytotoxicity. Pre-incubate the compound with the cyclodextrin solution before final dilution.[16]
Surfactants Form micelles that encapsulate the hydrophobic drug.[17]0.01-0.1% (v/v)Use non-ionic surfactants like Tween® 80 or Pluronic® F-68. Screen for cytotoxicity as surfactants can disrupt cell membranes.[18]
Co-solvents Water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[10][19]1-5% (v/v)Examples include ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol.[18][20] Always test for solvent effects on your assay.

graph TD {
subgraph "Solubility Enhancement Strategies"
A["Poorly Soluble Compound"] --> B{pH Adjustment};
A --> C{Use of Co-solvents};
A --> D{Complexation};
A --> E{Surfactant Micellization};

    B -- "Ionization" --> F["Increased Solubility"];
    C -- "Reduces Solvent Polarity" --> F;
    D -- "Inclusion Complex (e.g., Cyclodextrins)" --> F;
    E -- "Micellar Encapsulation" --> F;
end

style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Overview of primary solubility enhancement techniques.

Q3: My compound seems to dissolve, but my assay results are inconsistent. Could solubility still be the problem?

Yes. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates or adsorbing to plasticware, which reduces the effective concentration available to interact with the biological target.

Troubleshooting Steps:

  • Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of nano-sized aggregates in your final assay solution.

  • Use Low-Binding Plates: Consider using low-adhesion microplates to minimize the loss of the compound to plastic surfaces.

  • Incorporate a Surfactant: Adding a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) can often prevent both aggregation and surface adsorption without impacting the biology of the assay.

  • Solid Dispersions: For advanced formulation, consider creating a solid dispersion. This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (like PVP or PEG).[16][19][21] This technique enhances solubility by presenting the drug in a high-energy, amorphous state and reducing particle size to the molecular level.[17]

This guide provides a framework for systematically addressing the solubility of this compound. By understanding the physicochemical properties of your compound and applying these formulation strategies, you can achieve reliable and reproducible results in your biological assays.

References

Optimizing cyclization conditions for quinazolinone ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the quinazolinone scaffold. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common hurdles in your experiments. This is not a rigid manual but a dynamic resource grounded in established chemical principles and current literature.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and mechanics of quinazolinone cyclization.

Q1: What are the primary synthetic routes to the 4(3H)-quinazolinone core?

A1: The quinazolinone skeleton is most commonly built from derivatives of anthranilic acid.[1] The choice of starting material dictates the subsequent cyclization strategy. The three most prevalent precursors are:

  • Anthranilic Acid: This is the classic starting point. The Niementowski reaction, which involves heating anthranilic acid with formamide, is a foundational method.[1][2] Modern variations employ a wide range of amides, orthoesters, or other C1/N1 sources.[3]

  • Isatoic Anhydride: This precursor is an activated form of anthranilic acid. It readily reacts with amines to form an intermediate amide, which can then be cyclized, often in a one-pot procedure.[4] This route is particularly versatile for creating 2,3-disubstituted quinazolinones.

  • 2-Aminobenzamides: These intermediates are one step closer to the final product. Cyclization can be achieved by reacting them with aldehydes, ketones, orthoesters, or acyl chlorides. This approach offers excellent control over the substituent at the 2-position.[5][6]

Q2: What is the general mechanism for the cyclization of anthranilic acid derivatives?

A2: The formation of the 4(3H)-quinazolinone ring from an anthranilic acid derivative is typically a two-stage process: acylation/amidation followed by intramolecular cyclization and dehydration .

Using the reaction of anthranilic acid with an acid chloride as an example, the process unfolds as follows:

  • The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl of the acid chloride (or other acylating agent) to form a 2-acylaminobenzoic acid intermediate.

  • This intermediate is then cyclized. Often, this requires an additional step, such as conversion to a more reactive species like a benzoxazinone by treatment with acetic anhydride.[7]

  • The benzoxazinone intermediate is highly susceptible to nucleophilic attack by an amine (or ammonia source). The amine attacks the C4 carbonyl, opening the ring to form a new amide intermediate.

  • This is followed by an intramolecular nucleophilic attack from the newly introduced nitrogen onto the C2 amide carbonyl, leading to a tetrahedral intermediate.

  • Finally, dehydration (loss of a water molecule) occurs to form the stable, aromatic quinazolinone ring system.

G General Quinazolinone Formation Pathway cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization & Aromatization A Anthranilic Acid Derivative C Benzoxazinone Intermediate A->C Acylation & Dehydration (e.g., Ac₂O) B Acylating Agent (e.g., R-COCl) E Ring-Opened Amide C->E Nucleophilic Attack D Primary Amine (R'-NH₂) F Tetrahedral Intermediate E->F Intramolecular Cyclization G 4(3H)-Quinazolinone (Final Product) F->G Dehydration (-H₂O)

Caption: General pathway for quinazolinone ring formation.

Q3: What are the primary advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis has become a powerful tool for constructing quinazolinone rings.[8][9] The main benefits over conventional heating are:

  • Dramatically Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in minutes.[9] This is due to efficient and rapid heating of the polar reactants and solvents.

  • Improved Yields: The rapid heating minimizes the time spent at high temperatures, which can reduce the formation of thermal decomposition products and other side reactions, often leading to cleaner reaction profiles and higher isolated yields.[10]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise temperature and pressure control, improving reproducibility.

  • Greener Chemistry: Shorter reaction times lead to significant energy savings. Furthermore, the efficiency of microwave heating can sometimes allow for the use of less solvent or greener solvent systems.[10][11]

Section 2: Troubleshooting Guide - Common Problems & Solutions

Even with optimized protocols, challenges can arise. This section is structured to help you diagnose and solve common experimental issues.

Problem 1: Low or No Yield of the Desired Quinazolinone

This is the most frequent issue. A systematic approach is required to identify the root cause.

G start Low / No Yield Observed q1 Is starting material consumed (TLC/LC-MS)? start->q1 cause1 Cause: Product Degradation or Purification Loss q1->cause1 Yes q2 Are reagents pure & anhydrous? Is the catalyst active? q1->q2 No sol1a Solution: Lower reaction temp. Avoid harsh workup pH. cause1->sol1a sol1b Solution: Optimize purification. (recrystallization solvent, etc.) cause1->sol1b cause2 Cause: Reagent/Catalyst Issue q2->cause2 No cause3 Cause: Sub-optimal Conditions q2->cause3 Yes sol2 Solution: Use fresh/purified reagents. Dry solvents. Use fresh catalyst. cause2->sol2 sol3a Solution: Increase temperature incrementally. Increase reaction time. cause3->sol3a sol3b Solution: Check solvent suitability. Ensure adequate solubility. cause3->sol3b

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause A: Starting Material Decomposition.

    • Explanation: Anthranilic acid is susceptible to thermal decarboxylation at temperatures above its melting point (~145°C), forming aniline.[12] Aniline can then undergo side reactions, consuming your reagents and reducing the yield. Excessively high temperatures can also degrade other reagents or the product itself.

    • Solution: Carefully control the reaction temperature. If using a high-temperature method, ensure the cyclization is proceeding efficiently to consume the anthranilic acid before it can decompose. Consider alternative, lower-temperature methods, such as those employing a catalyst or microwave irradiation.[10]

  • Possible Cause B: Presence of Water.

    • Explanation: Many cyclization reactions, especially those proceeding through a benzoxazinone intermediate, involve dehydration steps. The presence of water can inhibit the reaction or hydrolyze key intermediates or the final product.[13]

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. For particularly sensitive reactions, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause C: Inefficient Catalyst or Reaction Conditions.

    • Explanation: If the reaction is catalyzed (e.g., by an acid, base, or metal), the catalyst may be inactive or used in a suboptimal quantity.[14][15] Similarly, the chosen solvent may not be appropriate, leading to poor solubility of reactants and a stalled reaction.[13]

    • Solution: Verify the purity and activity of your catalyst. Perform small-scale optimizations to screen different catalysts, catalyst loadings, solvents, and temperatures. For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture.[16]

Problem 2: Formation of Significant Impurities or Side Products

  • Possible Cause A: Dimerization or Polymerization.

    • Explanation: At high temperatures, a common byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, a dimer formed from the self-condensation of anthranilic acid or its derivatives.[12] In other cases, insoluble polymeric materials can form.

    • Solution: Lower the reaction temperature. Using a solvent to avoid neat (solvent-free) high-temperature conditions can also mitigate this. Ensure proper stoichiometry to avoid an excess of any one reactive species.

  • Possible Cause B: Reagent Decomposition.

    • Explanation: Reagents themselves can be a source of impurities. For instance, formamide can thermally decompose above 180°C to produce ammonia and carbon monoxide, which can lead to undesired byproducts.[12]

    • Solution: Operate at the lowest effective temperature. If a high temperature is unavoidable, consider a more thermally stable reagent to serve the same synthetic purpose.

Problem 3: Difficulties with Product Purification

  • Explanation: The crude product may be contaminated with starting materials, insoluble polymers, or byproducts with similar polarity to the desired quinazolinone, making separation challenging.

  • Solution:

    • Recrystallization: This is a highly effective technique for purifying solid quinazolinones. Experiment with different solvent systems. Common choices include ethanol/water, ethyl acetate/hexane, or isopropanol.[12]

    • Column Chromatography: For complex mixtures, silica gel chromatography is necessary. Systematically screen mobile phases (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve good separation.

    • Acid/Base Wash: If your product is stable, an aqueous acid or base wash during workup can remove basic or acidic impurities, respectively. However, be cautious, as the quinazolinone ring can be susceptible to hydrolysis under harsh pH conditions.[13]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common approaches to quinazolinone synthesis.

Protocol 1: Classical Thermal Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)

This protocol is based on the foundational reaction between anthranilic acid and formamide.

  • Materials:

    • Anthranilic acid

    • Formamide

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Ethanol

  • Procedure:

    • In a 100 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (20 mL, ~0.5 mol).[2][12]

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture in an oil bath or with a heating mantle to 130-140°C.[2] Maintain this temperature for 2-4 hours. The mixture will become a clear solution and then may begin to solidify as the product forms.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).

    • Once the reaction is complete (disappearance of anthranilic acid), allow the mixture to cool to room temperature.

    • Add cold water (50 mL) to the flask and stir. The product will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash the solid with cold water.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 4(3H)-quinazolinone as a white crystalline solid.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol demonstrates a modern, efficient, copper-catalyzed synthesis from 2-aminobenzamide and benzyl alcohol under solvent-free conditions.[10]

  • Materials:

    • 2-aminobenzamide

    • Benzyl alcohol

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs₂CO₃)

    • Microwave synthesis vial with a stir bar

    • Microwave reactor

  • Procedure:

    • To a 10 mL microwave synthesis vial, add 2-aminobenzamide (68 mg, 0.5 mmol), copper(I) iodide (19 mg, 0.1 mmol, 20 mol%), and cesium carbonate (244 mg, 0.75 mmol, 1.5 equiv.).[10]

    • Add benzyl alcohol (259 µL, 2.5 mmol, 5.0 equiv.).

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 130°C for 2 hours with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Section 4: Data Summary & Optimization Insights

The choice of synthetic method has a profound impact on reaction outcomes. The following table summarizes typical results for quinazolinone synthesis, highlighting the advantages of modern techniques.

MethodStarting MaterialsConditionsTimeTypical YieldReference
Conventional Heating Anthranilic Acid, FormamideNeat, 130-135°C2-4 h72-96%[2]
Conventional Heating 2-Aminobenzamide, Benzyl Alcohol, CuIOil Bath, 130°C16 h~55%[10]
Microwave Irradiation 2-Aminobenzamide, Benzyl Alcohol, CuISolvent-Free, 130°C2 h70-90%[10]
Base-Promoted SNAr o-Fluorobenzamide, BenzamideCs₂CO₃, DMSO, 135°C24 h~72%[14]

Key Optimization Insights:

  • Catalyst Choice: For reactions involving C-H activation or cross-coupling, copper and palladium catalysts are highly effective.[5][16] However, metal-free organocatalytic methods are also emerging as powerful, greener alternatives.[17]

  • Base Sensitivity: The choice of base is critical, especially in SNAr-type reactions. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective, but their strength and solubility can significantly influence the reaction rate and outcome.[14]

  • Solvent Effects: High-boiling polar aprotic solvents like DMSO or DMF are commonly used to ensure solubility and allow for higher reaction temperatures.[14] However, for microwave-assisted synthesis, solvent-free conditions can be highly effective and are environmentally preferable.[10]

References

Technical Support Center: A Researcher's Guide to Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of quinazolinone synthesis. Our goal is to empower you with the knowledge to identify and minimize byproducts, ultimately enhancing your yield and purity. This resource is built on a foundation of scientific integrity, drawing from established literature and practical field experience.

Section 1: Understanding and Overcoming Common Hurdles in Quinazolinone Synthesis

The synthesis of the quinazolinone scaffold, a privileged core in medicinal chemistry, is often deceptively straightforward in literature. However, in practice, it can be fraught with challenges, primarily the formation of stubborn byproducts that complicate purification and reduce yields. This section provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide: From Low Yields to Intractable Mixtures

This guide is formatted to address specific problems you may encounter at the bench.

Issue 1: Low Yield and Incomplete Conversion

A low yield of your desired quinazolinone is often the first sign of suboptimal reaction conditions or competing side reactions.

Observation Potential Cause(s) Suggested Solutions & Rationale
Significant amount of unreacted starting materials (e.g., anthranilic acid, 2-aminobenzamide) observed by TLC/LC-MS. 1. Insufficient Reaction Temperature or Time: Many classical quinazolinone syntheses, like the Niementowski reaction, require high temperatures to drive the reaction to completion.[1] 2. Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. 3. Catalyst Inactivity: In metal-catalyzed syntheses, the catalyst may be deactivated by impurities or atmospheric oxygen.[1]1. Optimize Temperature and Time: Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) and monitor the reaction progress closely by TLC or LC-MS. For thermally sensitive substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often improves yields.[2][3][4][5] 2. Solvent Screening: Choose a solvent that ensures the solubility of all reactants at the reaction temperature. For polar substrates, consider high-boiling aprotic solvents like DMF or DMSO. For less polar compounds, toluene or dioxane may be more suitable.[1] 3. Catalyst Management: Use fresh, high-purity catalysts. If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1]
A major spot on TLC that is more polar than the product, which persists even after extended reaction times. Formation of Acyclic Intermediates: This is a classic case of incomplete cyclization. For instance, in reactions starting from anthranilic acid or its derivatives, the formation of N-acylanthranilamide or a similar acyclic intermediate is a common pausing point.[1]Promote Cyclization: - Dehydrating Conditions: Ensure your reaction is sufficiently anhydrous. The final cyclization step involves the elimination of water. The addition of a dehydrating agent or using a Dean-Stark trap can be beneficial. - Acid/Base Catalysis: The cyclization can often be promoted by the addition of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).[6] - Increase Temperature: Higher temperatures can provide the necessary activation energy for the ring-closing step.

Issue 2: Formation of and Purification from Common Byproducts

The presence of multiple spots on your TLC plate signals the formation of byproducts, which can arise from various side reactions.

Observation Potential Byproduct(s) Minimization & Purification Strategies
A byproduct with a similar Rf to the starting anthranilic acid. Decarboxylation of Anthranilic Acid: At the high temperatures often employed in quinazolinone synthesis, anthranilic acid can decarboxylate to form aniline.[7][8] Aniline can then react with other components in the reaction mixture, leading to further impurities.Minimization: - Temperature Control: Avoid excessive temperatures. If high temperatures are necessary, consider using a sealed vessel to maintain pressure, which can sometimes suppress decarboxylation. - Microwave Synthesis: Microwave-assisted protocols often use lower overall heating times, reducing the likelihood of thermal decomposition.[3][4][5] Purification: - Acid Wash: Aniline and its derivatives are basic and can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).
Mass spectrometry data shows a mass corresponding to the product plus an additional acyl or alkyl group. Over-acylation or Over-alkylation: This occurs when the quinazolinone product, which still possesses a nucleophilic nitrogen, reacts further with the acylating or alkylating agent in the reaction mixture.[1]Minimization: - Stoichiometry Control: Use a precise 1:1 stoichiometry of your reactants. Avoid a large excess of the acylating or alkylating agent. Purification: - Chromatography: These byproducts often have different polarities from the desired product and can typically be separated by column chromatography on silica gel.
Complex mixture of products, with some masses suggesting dimerization or polymerization. Self-Condensation Products: Starting materials, particularly those with multiple reactive sites, can react with themselves under harsh conditions. For example, 2-aminobenzonitrile can dimerize.[9]Minimization: - Lower Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. - Milder Conditions: Explore alternative synthetic routes that proceed under milder conditions, such as those employing modern catalytic systems.[6] Purification: - Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique to isolate the desired product from a complex mixture. - Preparative HPLC: For challenging separations, preparative HPLC may be necessary.
Presence of a byproduct that is more saturated than the desired quinazolinone (e.g., a dihydroquinazolinone). Incomplete Oxidation: Some synthetic routes proceed through a dihydroquinazolinone intermediate, which must be oxidized to the final aromatic product.Minimization: - Choice of Oxidant: Ensure a suitable oxidant is present in the reaction. Common choices include air (oxygen), iodine, or potassium permanganate.[10] - Reaction Conditions: The efficiency of the oxidation can be dependent on temperature and solvent. Purification: - Chromatography: Dihydroquinazolinones are typically more polar than their aromatic counterparts and can be separated by column chromatography.

Section 2: Frequently Asked Questions (FAQs) in Quinazolinone Synthesis

This section addresses some of the most common questions encountered by researchers in this field.

Q1: I am performing a Niementowski synthesis with anthranilic acid and formamide. What are the key parameters to control for a successful reaction?

The Niementowski synthesis, while classic, is often thermally demanding.[11][12] Key parameters for success include:

  • Temperature: This is a critical factor. The reaction often requires temperatures between 130-180 °C. However, excessively high temperatures can lead to the decarboxylation of anthranilic acid.[7][8]

  • Reactant Ratio: A molar excess of formamide is typically used to act as both a reactant and a solvent.

  • Reaction Time: Reaction times can be long (several hours). Monitoring by TLC is crucial to determine the point of maximum product formation before significant decomposition occurs.

  • Solvent-Free vs. Solvent-Based: While often performed neat, high-boiling solvents can be used to moderate the reaction temperature. Microwave-assisted, solvent-free conditions have been shown to dramatically reduce reaction times and improve yields.[2][3][5]

Q2: I am using isatoic anhydride as a starting material. What are the common pitfalls?

Isatoic anhydride is a versatile starting material that reacts with amines to form 2-aminobenzamides in situ, which then cyclize to form quinazolinones.[11] Common issues include:

  • Incomplete Reaction with the Amine: The initial ring-opening of isatoic anhydride by the amine is crucial. Ensure stoichiometric amounts of the amine are used and that the reaction conditions are suitable for this initial step.

  • Formation of Urea Byproducts: If ammonia or a primary amine is used in excess, or if the reaction temperature is too high, urea-type byproducts can form.

  • Decarboxylation: Isatoic anhydride can also undergo thermal decarboxylation.

Q3: How can I effectively monitor the progress of my quinazolinone synthesis?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction.[10][11] Here's a systematic approach:

  • Spot a Baseline: On a TLC plate, spot your starting materials and a co-spot of all starting materials.

  • Monitor Over Time: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of your reaction mixture, dilute it, and spot it on the TLC plate.

  • Visualize: Use a UV lamp to visualize the spots. Quinazolinones and many of the aromatic intermediates are UV-active. You can also use staining agents like potassium permanganate or p-anisaldehyde for better visualization of non-UV active compounds.

  • Interpret: A successful reaction will show the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to your product. The appearance of multiple new spots indicates byproduct formation.

Q4: What are the best general purification strategies for quinazolinone derivatives?

A multi-step purification approach is often the most effective:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many water-soluble impurities. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute HCl can remove basic impurities.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.[1]

  • Preparative HPLC: For achieving the highest purity, especially for pharmaceutical applications, preparative HPLC may be necessary.

Section 3: Visualizing Reaction Pathways and Byproduct Formation

Understanding the reaction mechanism is key to controlling its outcome. The following diagrams illustrate the general pathways for quinazolinone synthesis and common side reactions.

Quinazolinone_Synthesis_Byproducts cluster_main_path Main Synthetic Pathway cluster_byproducts Common Byproduct Pathways SM Starting Materials (e.g., Anthranilic Acid + Amide) Inter Acyclic Intermediate (N-Acylanthranilamide) SM->Inter Acylation Decarb Decarboxylation Byproduct (e.g., Aniline) SM->Decarb High Temp. Dimer Self-Condensation/ Dimerization Byproduct SM->Dimer High Concentration Prod Desired Quinazolinone Inter->Prod Cyclization/ Dehydration Incomplete Incomplete Cyclization (Persistent Intermediate) Inter->Incomplete Insufficient Energy/Catalyst Oxidation Incomplete Oxidation (Dihydroquinazolinone) Prod->Oxidation <-- Oxidation

Caption: General pathways in quinazolinone synthesis and common side reactions.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

This method leverages microwave irradiation to reduce reaction time and potentially minimize thermal decomposition byproducts.[2][3][5]

  • Materials:

    • Anthranilic acid

    • Formamide

    • Microwave reactor with sealed vessel capability

  • Procedure:

    • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq) and formamide (5-10 eq).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 150-170 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Add cold water to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride

This one-pot procedure is efficient for generating diverse quinazolinones.

  • Materials:

    • Isatoic anhydride

    • Aromatic or aliphatic aldehyde

    • Primary amine

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add isatoic anhydride (1.1 eq), the desired aldehyde (1.0 eq), and the primary amine (1.0 eq).

    • Add ethanol as the solvent.

    • The reaction can be catalyzed by a Lewis or Brønsted acid (e.g., a catalytic amount of Bi(NO₃)₃·5H₂O or p-TsOH).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

    • Wash the collected solid with cold ethanol and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

Technical Support Center: Stability of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common stability challenges. Our protocols are grounded in established scientific principles and regulatory standards to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in DMSO?

A1: The primary stability concerns for this compound in a DMSO solution revolve around three main areas: the inherent stability of the quinazolinone ring, the reactivity of the butanoic acid side chain, and the properties of DMSO as a solvent. The quinazolinone core, while generally stable, can be susceptible to degradation under harsh acidic, basic, or photolytic conditions[1]. The butanoic acid moiety introduces a potential site for hydrolysis, although this is less common in an aprotic solvent like DMSO unless water is present[2][3]. Furthermore, DMSO itself can degrade or react with the compound, especially in the presence of contaminants or upon exposure to light and high temperatures[4][5][6]. Some studies have noted that quinazoline derivatives can be unstable in DMSO, showing modifications immediately after preparation[7][8][9].

Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?

A2: For optimal stability, stock solutions of this compound in DMSO should be stored with the following precautions:

  • Temperature: For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -80°C. For short-term storage (up to a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially affect compound stability[10][11].

  • Light: Protect the solution from light by using amber vials and storing them in the dark. Photodegradation can be a significant issue for heterocyclic compounds[12][13][14].

  • Moisture: Use anhydrous, high-purity DMSO to prepare your solutions. DMSO is hygroscopic and absorbed water can lead to hydrolysis of the butanoic acid side chain. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) if possible, and in tightly sealed vials to prevent moisture absorption[15].

Q3: How can I determine if my compound is degrading in DMSO?

A3: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[16][17]. This involves comparing the peak area of the parent compound in a freshly prepared sample to that of a sample that has been stored for a certain period. A significant decrease in the parent peak area or the appearance of new peaks is indicative of degradation. Visual cues such as a change in color or the formation of precipitate can also suggest degradation, but analytical confirmation is essential.

In-Depth Troubleshooting Guides

Issue 1: Unexpected Loss of Potency in Biological Assays

Q: My compound shows decreased activity in my cell-based assays over time, even when using the same stock solution. Could this be a stability issue?

A: Yes, a gradual loss of potency is a classic indicator of compound degradation. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Loss of Potency

start Loss of Potency Observed check_storage Verify Storage Conditions (-80°C, dark, anhydrous DMSO) start->check_storage hplc_analysis Perform HPLC Analysis on Aged vs. Fresh Sample check_storage->hplc_analysis no_degradation No Degradation Detected hplc_analysis->no_degradation Parent peak area is consistent degradation_detected Degradation Detected hplc_analysis->degradation_detected Parent peak area decreased, new peaks appear investigate_assay Investigate Assay Parameters (e.g., media interaction, cell line stability) no_degradation->investigate_assay forced_degradation Conduct Forced Degradation Study to Identify Degradants degradation_detected->forced_degradation end Problem Resolved investigate_assay->end modify_protocol Modify Storage/Handling Protocol (e.g., prepare fresh solutions daily) forced_degradation->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for decreased compound activity.

  • Step 1: Verify Storage Conditions: Ensure that your stock solutions are being stored correctly as per the recommendations in FAQ 2.

  • Step 2: Analytical Confirmation: Use HPLC to compare a sample from your aged stock solution with a freshly prepared one. A decrease in the main peak's area and the emergence of new peaks confirm degradation.

  • Step 3: Forced Degradation Studies: If degradation is confirmed, performing forced degradation studies (see protocol below) can help identify the nature of the degradants and the conditions that accelerate instability. This knowledge is crucial for developing a robust handling protocol.

  • Step 4: Refine Handling Procedures: Based on your findings, you may need to prepare fresh dilutions from a frozen stock for each experiment or even prepare a new stock solution more frequently.

Issue 2: Appearance of Precipitate in DMSO Stock Solution

Q: I noticed a precipitate in my DMSO stock solution after storing it at 4°C. What could be the cause and how can I resolve it?

A: Precipitate formation can be due to either poor solubility at lower temperatures or compound degradation.

  • Solubility vs. Degradation: To distinguish between these possibilities, gently warm the solution to room temperature and vortex it. If the precipitate redissolves, it is likely a solubility issue. If it does not, it may be a degradation product.

  • Addressing Solubility: If it is a solubility issue, consider preparing a slightly lower concentration stock solution. When diluting your stock for experiments, ensure that the final concentration in your aqueous assay buffer does not exceed the compound's aqueous solubility, as DMSO carryover can cause precipitation in the assay itself.

  • Addressing Degradation: If you suspect the precipitate is a degradant, it should be characterized. Use HPLC to analyze the supernatant and, if possible, the dissolved precipitate. This will help in identifying the degradation product.

Comprehensive Stability Testing Protocol

This protocol is designed to assess the stability of this compound in DMSO and is based on the principles outlined in the ICH Q1A(R2) and Q1B guidelines[18][19][20].

Objective: To evaluate the stability of the compound in DMSO under accelerated, long-term, and stress (forced degradation) conditions.

Materials:

  • This compound (high purity)

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with UV or MS detector

  • Validated HPLC method for the compound

  • pH meter

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

Part 1: Long-Term and Accelerated Stability Study
  • Preparation of Stock Solution: Prepare a stock solution of the compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into amber glass vials, ensuring a tight seal.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[21]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[21]

    • Refrigerated (Control): 4°C

    • Frozen (Control): -20°C and -80°C

  • Time Points for Analysis:

    • Accelerated: 0, 1, 3, and 6 months

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months

  • Analysis: At each time point, analyze the samples using a validated, stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks that appear.

Part 2: Forced Degradation Study

The goal of forced degradation is to intentionally degrade the compound to identify potential degradation products and pathways[22][23][24]. The aim is to achieve 5-20% degradation of the drug substance[24].

Workflow for Forced Degradation Studies

start Prepare Compound in DMSO hydrolysis Acid & Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) start->hydrolysis oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photolytic Photolytic Stress (ICH Q1B conditions) start->photolytic analysis HPLC-UV/MS Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Experimental workflow for forced degradation studies.

  • Sample Preparation: Prepare solutions of the compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Add a small volume of 1N HCl to the DMSO solution and incubate at 60°C.

    • Base Hydrolysis: Add a small volume of 1N NaOH to the DMSO solution and incubate at 60°C. Be aware that strong bases can react with DMSO[5].

    • Oxidation: Add 3% hydrogen peroxide to the DMSO solution and store at room temperature. DMSO itself can be oxidized, so a control of DMSO with H2O2 should also be run[25][26].

    • Thermal Degradation: Incubate the DMSO solution at 60°C in the dark.

    • Photodegradation: Expose the DMSO solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[12][13][27]. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS. The goal is to separate the parent compound from all degradation products.

Data Presentation

Table 1: Recommended Conditions for Stability and Forced Degradation Studies

Study TypeConditionTemperatureDuration
Long-Term Stability 60% RH ± 5% RH25°C ± 2°C12-24 months
Accelerated Stability 75% RH ± 5% RH40°C ± 2°C6 months
Forced Degradation Acid Hydrolysis (0.1N HCl)60°C24-72 hours
Base Hydrolysis (0.1N NaOH)60°C24-72 hours
Oxidation (3% H₂O₂)Room Temp24-72 hours
Thermal60°C7 days
PhotolyticAs per ICH Q1BAs per ICH Q1B

References

Troubleshooting regioselective addition in dihydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dihydroquinazoline synthesis. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic routes, particularly concerning regioselective additions.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding dihydroquinazoline synthesis.

Q1: What is the most common starting material for synthesizing 2,3-dihydroquinazolin-4(1H)-ones?

The most prevalent and straightforward starting material is anthranilamide, which undergoes direct cyclocondensation with an aldehyde.[1] This method is widely adopted due to its simplicity and the commercial availability of a diverse range of aldehydes.

Q2: My reaction of anthranilamide and an aldehyde is sluggish. What can I do to improve the reaction rate?

Several catalytic systems can accelerate this condensation. Molecular iodine (I2) has been shown to be an effective and inexpensive Lewis acid catalyst for this transformation.[1] Additionally, various metal salts and acid catalysts can be employed. For a greener approach, lactic acid has been reported as an effective catalyst under solvent-free conditions.[2]

Q3: I'm observing poor yields in my three-component reaction involving isatoic anhydride, an amine, and an aldehyde. What could be the issue?

In one-pot, three-component syntheses, the initial formation of anthranilamide from isatoic anhydride and an ammonium source (like ammonium acetate) is a critical step.[1][3] If this step is inefficient, the subsequent condensation with the aldehyde will be low-yielding. Ensure your reaction conditions are suitable for the initial ring-opening and decarboxylation of isatoic anhydride. The choice of solvent can also be critical; for instance, some reactions show no product formation in water or ethanol but proceed well in THF.[3][4]

Q4: What is a "Schiff base" in the context of this synthesis, and why is it important?

A Schiff base is an intermediate formed by the condensation of the primary amino group of anthranilamide with the carbonyl group of the aldehyde.[1] The formation of this imine is a key mechanistic step. The subsequent intramolecular cyclization of the Schiff base, where the amide nitrogen attacks the imine carbon, leads to the formation of the dihydroquinazoline ring.[1]

II. Troubleshooting Guide: Regioselective Addition

Regioselectivity is a critical challenge in the synthesis of more complex dihydroquinazolines. This section provides a structured approach to troubleshooting common regioselectivity issues.

Problem 1: Formation of an Undesired Regioisomer in a [4+2] Cycloaddition

Scenario: You are attempting an asymmetric [4+2] cycloaddition to form a specific dihydroquinolinone (a related scaffold), but you are observing a mixture of regioisomers.

Potential Causes & Solutions:

  • Inadequate Catalyst Control: The choice of catalyst and ligand is paramount for controlling regioselectivity in cycloadditions. For instance, in palladium-catalyzed reactions, the ligand can significantly influence the stereochemical and regiochemical outcome.

  • Substrate Steric and Electronic Effects: The electronic nature and steric bulk of substituents on your starting materials can direct the cycloaddition to a specific position. Analyze the frontier molecular orbitals of your diene and dienophile to predict the favored regioisomer.

  • Reaction Conditions: Temperature and solvent can influence the transition state energies of the competing pathways, thereby affecting the regioselectivity. A systematic screen of these parameters is recommended.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Ambiguous Nucleophilic Attack on a Carbodiimide Intermediate

Scenario: You are synthesizing a 2-substituted 3,4-dihydroquinazoline via the addition of a carbon nucleophile to a carbodiimide, but you are getting a mixture of products resulting from attack at different positions.[5]

Potential Causes & Solutions:

  • Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities when reacting with the cumulenic system of a carbodiimide. Softer nucleophiles may favor one carbon of the carbodiimide, while harder nucleophiles may favor the other.

  • Solvent Effects: The solvent can influence the reactivity of both the nucleophile and the carbodiimide, thereby altering the regiochemical outcome.[5]

  • Steric Hindrance: Bulky substituents on either the carbodiimide or the nucleophile can sterically hinder attack at one position, favoring addition at the less hindered site.

Experimental Protocol: Test Reaction for Optimizing Regioselectivity

  • Set up Parallel Reactions: In separate vials, dissolve your carbodiimide starting material in a range of anhydrous solvents (e.g., THF, Dioxane, Toluene, DCM).

  • Control Temperature: Place all vials in a cooling bath at a consistent temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

  • Nucleophile Addition: Slowly add your Grignard reagent or other carbon nucleophile to each vial.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: After quenching the reactions, analyze the product distribution in each solvent to determine the optimal conditions for achieving the desired regioselectivity.

Problem 3: Uncontrolled "Sulfonyl Group Dance" Leading to Isomeric Mixtures

Scenario: In the synthesis of 4-azido-2-sulfonylquinazolines, you observe the formation of the isomeric 2-azido-4-sulfonylquinazoline, a phenomenon sometimes referred to as a "sulfonyl group dance."[6]

Mechanistic Insight: This rearrangement is often governed by the azide-tetrazole tautomeric equilibrium. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the quinazoline core is highly dependent on the electronic properties of the substituents and the reaction conditions.

Controlling Factors:

FactorInfluence on RegioselectivityRecommended Action
Solvent The rate of the SNAr process is influenced by the solvent's polarity and hydrogen bonding ability.[6]Screen solvents with varying polarities (e.g., MeOH, DMF, DMSO).
Temperature Higher temperatures can provide the activation energy needed to overcome the barrier for the undesired rearrangement.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Leaving Group The nature of the leaving group at the C2 and C4 positions dictates the relative rates of substitution.In this specific case, the interplay between the chloro and sulfonyl groups is key.

Proposed Mechanism Diagram:

G A 2-Chloro-4-sulfonylquinazoline B 4-Azido-2-sulfonylquinazoline (Desired Product) A->B NaN3 (C4 attack) C Azide-Tetrazole Tautomerization B->C D 2-Azido-4-sulfonylquinazoline (Isomeric Impurity) C->D Rearrangement

Caption: Simplified pathway showing potential isomer formation.

III. General Synthetic Protocols

The following are generalized procedures that can be adapted for specific substrates.

Protocol 1: Two-Component Cyclocondensation of Anthranilamide and an Aldehyde
  • Reactant Preparation: In a round-bottom flask, dissolve anthranilamide (1.0 equiv.) and the desired aldehyde (1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add the catalyst of choice (e.g., a catalytic amount of I2 or L-proline nitrate).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.

  • Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: One-Pot, Three-Component Synthesis from Isatoic Anhydride
  • Initial Condensation: To a solution of isatoic anhydride (1.0 equiv.) and a primary amine or ammonium acetate (1.2 equiv.) in a suitable solvent (e.g., THF), add the aldehyde (1.1 equiv.).[3][4]

  • Catalysis: Introduce a catalyst if required (e.g., NaHSO4).[3][4]

  • Heating: Reflux the reaction mixture until the starting materials are consumed, as indicated by TLC analysis.

  • Isolation and Purification: After cooling, remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydroquinazolin-4(1H)-one.

IV. Concluding Remarks

The synthesis of dihydroquinazolines, while versatile, presents numerous challenges, particularly in achieving high regioselectivity. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting are essential for success. This guide provides a framework for addressing common issues, but it is crucial to consult the primary literature for protocols tailored to your specific target molecules.

V. References

  • Al-Ostath, A., Al-Assar, F., & Al-Halabi, F. (2023). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). Baghdad Science Journal. --INVALID-LINK--

  • Chen, Q., et al. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15). --INVALID-LINK--

  • Ghosh, T., Mandal, I., & Basak, S. J. (2021). A transition-metal-free reaction of 2-aminobenzonitriles with aldehydes in the presence of KOtBu provides dihydroquinazolinones in high yields at room temperature. The Journal of Organic Chemistry, 86(20), 14695-14704. --INVALID-LINK--

  • Gnyawali, K., Arachchige, P. T. K., & Yi, C. S. (2022). The analogous deaminative coupling reaction of 2-aminobenzamides with branched amines directly formed 3,3-disubstituted quinazolinone products. Organic Letters, 24(2), 218-222. --INVALID-LINK--

  • Mahesha, C. K., et al. (2023). The reaction of aldehydic N-tosylhydrazones with 1-aryl- and 2-aryl-1,2-dihydro-3H-indazol-3-ones provides 1,2-di(hetero)aryl- and 2,3-di(hetero)aryl-2,3-dihydroquinazolin-4(1H)-ones. The Journal of Organic Chemistry, 88(3), 1457-1468. --INVALID-LINK--

  • Prakash, M., & Kesavan, V. (2012). The use of a readily available Sc(III)-inda-pybox complex as a catalyst enabled an enantioselective synthesis of 2,3-dihydroquinazolinones (DHQZs) via a metal catalyzed asymmetric intramolecular amidation of an imine. Organic Letters, 14(7), 1896-1899. --INVALID-LINK--

  • Rostami, M., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. --INVALID-LINK--

  • Saeed, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. --INVALID-LINK--

  • Shinde, S. B., et al. (2020). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. --INVALID-LINK--

  • Sravanthi, G., & Lakshmi, K. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. --INVALID-LINK--

  • Sun, W., et al. (2021). [Ru(p-cymene)(L-proline)Cl] catalyzes a cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinoline-2-ones in excellent yields with excellent regioselectivity via a formal intramolecular arene C(sp2)-H amidation. Organic Letters, 23(9), 3310-3314. --INVALID-LINK--

  • Vaskeviciute, A., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Environmentally Benign Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a critical scaffold in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and professionals seeking to adopt greener, more efficient catalytic methods. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, emphasizing the causality behind procedural choices to ensure both success and scientific rigor.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to directly address specific problems you may encounter during the synthesis using alternative, environmentally benign catalysts.

Issue 1: Low or No Product Yield

Question: I am attempting a green synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative using a heterogeneous catalyst in an aqueous medium, but I'm observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in these reactions can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[3] Let's break down the potential culprits and solutions.

Causality & Troubleshooting Steps:

  • Catalyst Activity and Selection:

    • The "Why": Not all "green" catalysts are universally effective for all substrates. The catalyst's surface area, acidity/basicity, and interaction with the solvent are paramount. For instance, a solid acid catalyst might be ineffective if the reactants are not sufficiently adsorbed onto its surface in a polar solvent like water.

    • Solution:

      • Verify Catalyst Suitability: If using a heterogeneous acid catalyst like Amberlyst-15 or a supported heteropolyacid, ensure its compatibility with your specific aldehyde and amine substrates.[2][4][5] Some catalysts show excellent activity in solvent-free conditions or with specific green solvents like ionic liquids or deep eutectic solvents (DES).[6][7][8]

      • Catalyst Activation/Preparation: Ensure your catalyst is properly prepared and activated. For example, nano-catalysts may require specific synthesis and handling procedures to maintain their high surface area and catalytic activity.[2][9]

      • Alternative Catalysts: Consider catalysts known for high efficacy in green media. For example, sulfonic acid functionalized l-Proline@Fe3O4 nanoparticles have shown excellent yields in ethanol.[10] For aqueous media, dodecylbenzenesulfonic acid (DBSA) under ultrasound irradiation can be highly effective.[11]

  • Reaction Conditions:

    • The "Why": Temperature and reaction time are critical kinetic parameters. Even with an effective catalyst, insufficient energy input may prevent the reaction from reaching completion.[3] Conversely, excessive heat can lead to degradation of starting materials or the desired product.[3][12]

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature. While many green methods aim for room temperature, some systems require moderate heating (e.g., 50-90°C) to proceed efficiently.[10][13][14]

      • Time-Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols report completion in minutes under microwave or ultrasound irradiation, while others may take several hours.[2][15]

      • Energy Input: Consider alternative energy sources like microwave (MWI) or ultrasound irradiation (USI). These methods can significantly reduce reaction times and improve yields by facilitating more efficient heat transfer and molecular collisions.[2][15][16]

  • Substrate Reactivity:

    • The "Why": The electronic nature of the substituents on the aromatic aldehyde can significantly influence its reactivity. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and facilitate the initial condensation, while strong electron-donating groups may slow the reaction down.

    • Solution:

      • Molar Ratio Adjustment: For less reactive aldehydes, consider increasing the molar ratio of the aldehyde relative to the 2-aminobenzamide (e.g., 1.5 equivalents of aldehyde).[13]

      • Catalyst Loading: An increase in catalyst loading might be necessary for sluggish reactions, though this should be optimized to balance efficiency and cost.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Difficulty in Catalyst Separation and Recovery

Question: I'm using a heterogeneous nanocatalyst for the synthesis, but I'm having trouble separating it from the reaction mixture for reuse. How can I improve the recovery process?

Answer: Efficient catalyst recovery is a cornerstone of green chemistry, directly impacting the cost-effectiveness and sustainability of the process.[9] The primary challenge with nanocatalysts is their small particle size, which can make simple filtration difficult.

Causality & Troubleshooting Steps:

  • Magnetic Nanoparticles:

    • The "Why": The most straightforward solution for separating nanoscale catalysts is to use a magnetic core. By synthesizing the catalyst on a magnetic support (e.g., Fe₃O₄), you can easily recover it using an external magnet.

    • Solution:

      • Employ a Magnetic Catalyst: Synthesize or purchase a catalyst supported on magnetic nanoparticles. For example, Fe₃O₄@l-proline-SO₃H and MNP@Arg/ChCl are effective, reusable magnetic catalysts for this synthesis.[10][17]

      • Recovery Protocol: After the reaction is complete, simply place a strong external magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing you to decant or filter the product solution with ease. The recovered catalyst can then be washed, dried, and reused.[10]

  • Immobilization on a Solid Support:

    • The "Why": Dispersing the catalyst onto a larger, inert support can make it easily filterable.

    • Solution:

      • Supported Catalysts: Utilize catalysts immobilized on supports like silica, alumina, or porous carbon.[1][18][19] For instance, silica-supported Preyssler nanoparticles (SPNP) have been used effectively and are reusable.[18]

      • Filtration: These supported catalysts can be recovered by simple filtration after the reaction.

  • Centrifugation:

    • The "Why": For non-magnetic nanocatalysts, centrifugation can be used to pellet the catalyst out of the solution.

    • Solution:

      • Procedure: After the reaction, transfer the mixture to centrifuge tubes and spin at an appropriate speed and duration to form a tight pellet of the catalyst. The supernatant containing the product can then be carefully decanted. This may require some optimization to avoid product loss.

Diagram of Catalyst Recovery Methods:

Caption: Comparison of catalyst recovery methods.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) for this synthesis?

A1: Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) offer several green chemistry advantages.[17]

  • Dual Role as Solvent and Catalyst: Many acidic or basic DES and ILs can catalyze the reaction themselves, eliminating the need for an additional catalyst.[6][20] For example, a mixture of L-(+)-tartaric acid and dimethylurea can act as an effective DES catalyst.[7]

  • Negligible Volatility: Their low vapor pressure reduces air pollution and workplace exposure to volatile organic compounds (VOCs).[17][21]

  • Tunability: Their properties can be fine-tuned by changing the hydrogen bond donor and acceptor components, allowing for optimization of reaction conditions.[8][17][22]

  • Recyclability: In many cases, the product can be precipitated by adding water, and the DES or IL can be recovered and reused after water removal.[6]

  • Enhanced Reaction Rates: These solvents can enhance reaction rates and yields compared to conventional solvents.[21][23]

Q2: I am concerned about catalyst leaching when using a heterogeneous catalyst. How can I test for this and what are its implications?

A2: Catalyst leaching, where the active catalytic species detaches from the solid support and enters the reaction solution, is a valid concern.[24] It undermines the key benefit of heterogeneous catalysis—easy separation—and can lead to product contamination.

  • Testing for Leaching:

    • Hot Filtration Test: Run the reaction for a short period, then filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress, it indicates that active catalytic species have leached into the solution.

    • ICP-MS/AAS Analysis: After the reaction, filter the catalyst and analyze the filtrate for the presence of the catalytic metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). This provides a quantitative measure of leaching.[24]

  • Implications:

    • Loss of Reusability: Leaching diminishes the catalyst's activity over subsequent cycles.[24]

    • Product Contamination: This is a major issue in pharmaceutical synthesis, where even trace amounts of metal contaminants are unacceptable.

    • "Cocktail" Catalysis: It can create ambiguity about whether the true catalytic process is heterogeneous or homogeneous.

  • Mitigation: Choose catalysts with strong covalent or coordination bonds between the active site and the support to minimize leaching.

Q3: Can this synthesis be performed under catalyst-free conditions?

A3: Yes, several studies have demonstrated the successful synthesis of 2,3-dihydroquinazolin-4(1H)-ones under catalyst-free conditions, particularly by leveraging green solvents and energy sources.[13] A notable example involves the direct cyclocondensation of 2-aminobenzamide and an aldehyde in water at 90°C.[13] This approach offers significant advantages, including low cost, mild conditions, a simple workup where the product often precipitates upon cooling, and the complete elimination of catalyst-related costs and separation issues.[13]

Section 3: Data & Protocols

Comparative Data of Alternative Catalytic Systems
Catalyst SystemSolventConditionsTimeYield Range (%)Key AdvantagesReference
None (Catalyst-Free) Water90°C1-3 h85-96Extremely green, simple workup, low cost
Alum (KAl(SO₄)₂·12H₂O) WaterReflux30-60 min88-95Inexpensive, readily available, eco-friendly[25]
Ionic Liquid ([bmim]BF₄) Neat80°C1-2 h85-95Dual solvent/catalyst, recyclable[6]
Deep Eutectic Solvent (ZnCl₂/Urea) Neat80-120°C15-45 min82-98High efficiency, rapid, acts as nitrogen source[26]
Fe₃O₄@l-proline-SO₃H Ethanol50°C20-45 min90-98Magnetically recoverable, high yield, reusable[10]
CoAl₂O₄ Nanocrystals Neat45°C, Ultrasound20-35 min89-97High efficiency under USI, reusable[15][16]
Amberlyst-15 NeatUltrasound6-16 min74-96Heterogeneous, reusable, fast under USI[2]
Detailed Experimental Protocol: Magnetically Recoverable Nanocatalyst

This protocol is adapted from the synthesis using sulfonic acid functionalized l-Proline@Fe₃O₄ nanoparticles.[10]

Objective: To synthesize 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Materials:

  • 2-aminobenzamide (1 mmol, 136 mg)

  • Benzaldehyde (1 mmol, 106 mg, 102 µL)

  • Fe₃O₄@l-proline-SO₃H catalyst (0.010 g)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottomed flask, add 2-aminobenzamide (1 mmol), benzaldehyde (1 mmol), and the Fe₃O₄@l-proline-SO₃H catalyst (0.010 g).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction: Place a magnetic stir bar in the flask and stir the reaction mixture at 50°C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-45 minutes.

  • Catalyst Recovery: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Place a strong neodymium magnet against the side of the flask. The dark-colored magnetic catalyst will be attracted to the magnet.

  • Product Isolation: Carefully decant the hot ethanol solution containing the product into a separate beaker. The product will precipitate upon cooling.

  • Purification: Collect the precipitated product by filtration and recrystallize from hot ethanol to obtain pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol, dry it in an oven at 60°C, and it is ready for reuse in subsequent reactions.[10]

References

Technical Support Center: Navigating the Challenges of Quinazolinone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning quinazolinone synthesis from the bench to larger-scale production. Quinazolinones are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, the journey from a successful lab-scale reaction to a robust, scalable process is often fraught with challenges.[3] This document provides in-depth, field-proven insights in a troubleshooting format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs): Rapid Troubleshooting

This section addresses the most common initial hurdles faced during the scale-up of quinazolinone synthesis.

Q1: My Niementowski reaction is failing to initiate or giving very low yields at a larger scale. What are the primary factors to investigate?

A1: Low yields in the Niementowski synthesis, a condensation reaction between anthranilic acids and amides, are a frequent scale-up issue.[4][5] Several factors could be at play:

  • Insufficient Heat Transfer: High reaction temperatures, often exceeding 130°C, are typically required.[4][6] What works in a small flask with efficient heating may not translate to a large reactor with a lower surface-area-to-volume ratio. Ensure your reactor can achieve and maintain the target temperature uniformly.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.[4]

  • Water Content: The presence of water can be detrimental. Ensure you are using anhydrous solvents and reagents, as water can interfere with the cyclization step.[4]

  • Substituent Effects: The electronic nature of substituents on the anthranilic acid can significantly impact reactivity.[4] Electron-withdrawing groups may require more forcing conditions.

Q2: I'm observing a significant amount of an unexpected byproduct in my Friedländer synthesis. What is the likely culprit?

A2: The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group, can be prone to side reactions if not carefully controlled.[4][7] A common issue is the formation of quinoline derivatives, which arises from a competing reaction pathway.[4][8] Additionally, self-condensation of the active methylene compound can lead to impurities.[4] Careful control of reaction temperature and stoichiometry is critical to minimize these side products.

Q3: My product is "oiling out" during crystallization on a large scale, whereas it crystallized perfectly in the lab. How can I resolve this?

A3: This is a classic scale-up challenge related to crystallization kinetics. "Oiling out" occurs when the solution becomes supersaturated too quickly, and the product separates as a liquid phase instead of forming a crystalline solid.

  • Cooling Rate: Large reactors cool much more slowly than small flasks. This can alter the supersaturation profile. Implement a controlled, gradual cooling ramp.[9]

  • Solvent System: The optimal solvent for small-scale crystallization may not be ideal for larger batches. You may need to adjust the solvent-to-antisolvent ratio or explore different solvent systems.[9]

  • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the appropriate temperature to encourage controlled crystal growth.[9]

Q4: The color of my reaction mixture is much darker at scale, and I'm seeing more impurities. What's causing this?

A4: Darker reaction colors often indicate the formation of degradation products or impurities, which can be exacerbated at scale.

  • Extended Reaction Times: Longer heating times, often necessary to drive the reaction to completion in a large vessel, can lead to thermal degradation of starting materials or the product.

  • Atmospheric Oxygen: Reactions sensitive to oxidation can be more problematic at scale due to the larger headspace in the reactor. Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.[4][10]

  • Raw Material Quality: Impurities in starting materials that were insignificant at the gram scale can become major issues in multi-kilogram batches.[9] Always qualify your raw materials.

Troubleshooting Guides & In-Depth Protocols

This section provides more detailed, step-by-step guidance for complex issues and includes illustrative protocols.

Guide 1: Managing Exotherms in Acylation Reactions for Benzoxazinone Intermediates

Many quinazolinone syntheses proceed through a benzoxazinone intermediate, often formed by the acylation of anthranilic acid with an agent like acetic anhydride.[11][12] This reaction is notoriously exothermic.[13]

The Problem: Uncontrolled exotherms at scale can lead to dangerous temperature and pressure spikes, significant impurity formation, and reduced yield.[13]

Causality: The acylation of the amino group on anthranilic acid is a highly energetic step. At a large scale, the heat generated can overwhelm the cooling capacity of the reactor if the addition rate of the acylating agent is too fast.[13]

Workflow for Mitigating Exotherms

cluster_prep Preparation cluster_execution Execution cluster_outcome Outcome Prep Ensure Adequate Reactor Cooling Capacity Start Start with Cooled Solution of Anthranilic Acid Prep->Start Reagent Dilute Acylating Agent in an Inert Solvent Addition Slow, Sub-surface Addition of Acylating Agent Reagent->Addition Start->Addition Loop Monitor Monitor Internal Temperature Continuously Addition->Monitor Loop Control Adjust Addition Rate to Maintain Target Temperature Monitor->Control Loop Failure Temperature Spike, Runaway Reaction Monitor->Failure If Temp Rises Uncontrollably Control->Addition Loop Success Controlled Reaction, High Yield, Low Impurities Control->Success If Temp Stable

Caption: Workflow for controlling exothermic reactions.

Step-by-Step Protocol for Controlled Acylation (Illustrative)
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Ensure the reactor's cooling system is operational.

  • Initial Charge: Charge the reactor with anthranilic acid and a suitable solvent (e.g., toluene). Begin stirring and cool the mixture to 0-5 °C.

  • Reagent Preparation: In a separate vessel, dilute acetic anhydride with the reaction solvent.

  • Controlled Addition: Add the diluted acetic anhydride solution to the stirred, cooled suspension of anthranilic acid via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Monitoring: Continuously monitor the internal temperature. If it begins to rise rapidly, immediately stop the addition and allow the cooling system to catch up.

  • Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion. Monitor by an in-process control (e.g., TLC or HPLC).[13]

Guide 2: Optimizing Crystallization and Isolation

The Problem: Difficulty in obtaining a crystalline product that is easy to filter and dry at scale, leading to product loss and processing bottlenecks.

Causality: Crystallization is a complex process influenced by solubility, supersaturation, cooling rate, and agitation, all of which behave differently at scale.[9]

Decision Tree for Crystallization Strategy

Start Crude Product in Solution OilingOut Does it 'Oil Out' on Cooling? Start->OilingOut OilingOut_Yes Yes OilingOut->OilingOut_Yes Yes OilingOut_No No OilingOut->OilingOut_No No SlowFilter Is Filtration Slow? SlowFilter_Yes Yes SlowFilter->SlowFilter_Yes Yes SlowFilter_No No SlowFilter->SlowFilter_No No SlowerCooling Implement Slower Cooling Rate OilingOut_Yes->SlowerCooling OilingOut_No->SlowFilter AddAntiSolvent Add Anti-Solvent Slowly Seed Add Seed Crystals AddAntiSolvent->Seed Seed->SlowFilter SlowerCooling->AddAntiSolvent ChangeSolvent Change Crystallization Solvent SlowFilter_Yes->ChangeSolvent FinalProduct Crystalline Product Ready for Filtration SlowFilter_No->FinalProduct Anneal Implement an Annealing Step (Heat Cycling) ChangeSolvent->Anneal Anneal->FinalProduct

Caption: Decision tree for optimizing crystallization.

Data Presentation: Key Parameter Comparison

Scaling up synthesis requires a careful selection of solvents and reaction conditions. The choice that is convenient at the lab scale may be impractical or unsafe at the pilot or manufacturing scale.

Table 1: Comparison of Solvents for Quinazolinone Synthesis
SolventBoiling Point (°C)Key AdvantagesScale-Up Challenges
Ethanol 78Green solvent, easy to remove.Low boiling point may not be sufficient for less reactive substrates.
Toluene 111Good for azeotropic water removal.Flammable, potential toxicity concerns.
DMF 153High boiling point, good solvating power for polar substrates.[14]Difficult to remove completely, potential for decomposition at high temperatures.[9]
DMSO 189Very high boiling point, excellent solvating power.[15][16]Very difficult to remove, can sometimes participate in the reaction.[17]
Water 100The ultimate green solvent, inexpensive.[14]Product may have high water solubility, limiting its use.
Table 2: Common Impurities and Mitigation Strategies
Impurity TypePotential CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient heating or time.Increase reaction time or temperature; improve mixing efficiency.[9][13]
Over-acylated/alkylated Product Excess of acylating or alkylating agent.Use stoichiometric amounts of reagents; control the rate of addition.[9]
Hydrolyzed Intermediates Presence of water in reagents or solvents.Use anhydrous solvents and reagents; run under an inert atmosphere.[9][10]
Ring-Opened Byproducts Harsh acidic or basic conditions during work-up.Neutralize the reaction mixture promptly; avoid prolonged exposure to strong acids/bases.[4]

Conclusion

The successful scale-up of quinazolinone synthesis is a multidisciplinary challenge that requires a deep understanding of chemical principles, reaction engineering, and process safety. While classical methods like the Niementowski and Friedländer syntheses are foundational, modern approaches utilizing microwave assistance or novel catalytic systems are also gaining traction for their efficiency and greener profiles.[18][19][20] By anticipating challenges related to heat transfer, mixing, impurity formation, and product isolation, and by systematically applying the troubleshooting principles outlined in this guide, researchers can significantly increase their chances of a smooth and successful transition from the lab to large-scale production.

References

Refining reaction conditions for microwave-assisted quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of quinazolinones. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you refine your reaction conditions, troubleshoot common issues, and optimize your synthetic protocols. This center is structured to provide direct, actionable answers to the challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each issue is broken down by probable cause and a series of recommended solutions.

Issue 1: Low or Non-existent Product Yield

You've run the reaction, but TLC/LC-MS analysis shows little to no formation of the desired quinazolinone. What should you do?

This is one of the most common challenges, often stemming from suboptimal reaction parameters or the quality of the starting materials.[1] A systematic approach is crucial for diagnosis.

Probable Causes & Step-by-Step Solutions
  • Poor Quality of Starting Materials: Impurities in reactants are a primary cause of low yields and side reactions.[1]

    • Verification Protocol: Verify the purity of your starting materials (e.g., anthranilic acids, 2-aminobenzamides, aldehydes, amides) using NMR, GC-MS, or by checking the melting point against literature values.

    • Purification Protocol: If impurities are detected, purify the starting materials accordingly. Solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes, while liquid aldehydes can be distilled under reduced pressure.[1]

  • Suboptimal Reaction Temperature: Microwave synthesis is highly temperature-dependent. The reaction may lack sufficient energy to overcome the activation barrier, or excessive heat could be causing degradation.

    • Optimization Protocol (Temperature Screening): Set up a series of small-scale reactions, varying the temperature in 10–20°C increments (e.g., 100°C, 120°C, 140°C).[1] Monitor the progress of each reaction by TLC or LC-MS to identify the optimal temperature that maximizes yield while minimizing byproduct formation. Some syntheses have been optimized at temperatures around 130°C.[2]

  • Incorrect Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) and solubilize reactants is critical.[1][3] Non-polar solvents are generally inefficient at absorbing microwave energy, while highly polar solvents provide rapid heating.[3][4][5]

    • Optimization Protocol (Solvent Screening): Test a range of solvents with varying polarities and boiling points. Common choices include DMF, DMSO (high absorbers), ethanol, acetonitrile (medium absorbers), or even greener options like water or solvent-free conditions.[1][2][4] For instance, in certain syntheses, polar solvents like DMF and water have shown excellent yields where non-polar solvents like toluene were ineffective.[1]

  • Inactive or Inefficient Catalyst: For catalyzed reactions (e.g., using copper or acid/base catalysts), the activity of the catalyst is paramount.

    • Solution: Use a fresh batch of catalyst and ensure it has not been poisoned by impurities. Optimize the catalyst loading; too little may be ineffective, while too much can sometimes promote side reactions. For metal catalysts, ensure they have not been deactivated by air or moisture exposure.[1][6]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield (Confirmed by TLC/LC-MS) check_purity Step 1: Verify Purity of Starting Materials start->check_purity purify Purify Materials (Recrystallize/Distill) check_purity->purify Impure screen_temp Step 2: Screen Reaction Temperature (e.g., 100-150°C) check_purity->screen_temp Pure purify->screen_temp screen_solvent Step 3: Screen Solvents (Polar vs. Non-polar) screen_temp->screen_solvent No Improvement success Yield Improved screen_temp->success Improvement check_catalyst Step 4: Check Catalyst (Fresh Batch, Optimize Loading) screen_solvent->check_catalyst No Improvement screen_solvent->success Improvement check_catalyst->success Improvement

Caption: A decision tree for systematically troubleshooting low product yield.

Issue 2: Formation of Byproducts or Reaction Mixture Charring

Your reaction produces multiple spots on TLC, or the final mixture is a dark, intractable tar. What went wrong?

This often indicates that the reaction conditions are too harsh, leading to decomposition or undesired side reactions.

Probable Causes & Step-by-Step Solutions
  • Excessive Temperature or "Runaway" Reaction: Microwave energy can heat a reaction mixture very rapidly.[3] If the temperature is too high or the ramp time is too short, starting materials or the product itself can decompose.

    • Solution: Lower the target reaction temperature.[6] Use a slower power ramp-up time to allow for more controlled heating. If your microwave reactor allows, use a multi-step heating profile (e.g., ramp to 100°C, hold for 2 minutes, then ramp to 130°C).

  • Localized Superheating (Hot Spots): In viscous or heterogeneous mixtures, inefficient stirring can lead to localized "hot spots" where the temperature far exceeds the sensor reading, causing charring.[7]

    • Solution: Ensure vigorous and constant stirring throughout the reaction. If the mixture is very thick, consider increasing the solvent volume to improve homogeneity.

  • Inherent Side Reactions: Depending on the synthetic route (e.g., Niementowski, Friedländer), specific side reactions can occur.[6] For example, high temperatures in the Niementowski synthesis can cause reactant decomposition, while the Friedländer synthesis can sometimes yield quinoline derivatives as byproducts.[6]

    • Solution: Consult the literature for known side reactions associated with your specific synthetic pathway. Adjusting stoichiometry, temperature, or catalyst can often suppress these undesired pathways. Conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation-related byproducts.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding microwave-assisted quinazolinone synthesis.

Q1: How exactly does microwave irradiation accelerate reactions compared to a conventional oil bath?

Microwave heating is a form of dielectric heating that leverages the ability of polar molecules to align with a rapidly oscillating electric field.[8] This process generates heat through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (like many organic solvents) continuously attempt to align with the microwave's oscillating electric field. This rapid reorientation creates molecular friction, which generates heat.[9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the electric field, colliding with other molecules and generating heat.

This direct coupling of energy with the molecules in the reaction mixture leads to rapid, uniform, and efficient heating, often resulting in dramatic rate enhancements compared to conventional heating, which relies on slower thermal conduction from an external source.[4][5][9]

Q2: How do I select the best solvent for my microwave reaction?

Solvent selection is critical and depends on several factors. The ideal solvent should fully dissolve your reactants at the reaction temperature and efficiently absorb microwave energy.[6]

  • Microwave Absorption: Solvents are often categorized by their ability to absorb microwave energy, which is related to a property called the dissipation factor (tan δ).[5]

  • Reaction Temperature: In a sealed microwave vessel, a solvent can be heated far above its atmospheric boiling point, creating high-pressure conditions that can accelerate reactions.[5][10] Choose a solvent whose boiling point allows you to safely reach the desired reaction temperature.

  • Solvent-Free Conditions: For many quinazolinone syntheses, solvent-free reactions are a viable and environmentally friendly option.[2][4] In these cases, the reactants themselves absorb the microwave energy.[4]

Table 1: Common Solvents for Microwave Synthesis
Microwave AbsorptionSolventsCharacteristics
High Water, Ethanol, DMSO, DMFPolar; heat very rapidly. Excellent for many reactions.[3][5]
Medium Acetonitrile, AcetoneModerately polar; provide good, controlled heating.
Low / Non-Absorbing Toluene, Hexane, DioxaneNon-polar; generally poor choices unless a reactant or catalyst is a strong absorber.[3][8][10]

Q3: What is the typical role of a catalyst in these syntheses?

Catalysts are often essential for achieving high yields and selectivity. Their role depends on the specific reaction mechanism.

  • Metal Catalysts (e.g., CuI, Cu(OAc)₂): Copper catalysts are widely used, often in aerobic oxidative syntheses.[2] They can be involved in key steps such as the oxidation of intermediates (e.g., dihydroquinazolinone to quinazolinone) or in facilitating C-N bond formation.[2][11]

  • Acid/Base Catalysts: Acids or bases are frequently used to promote cyclization steps. For example, bases like Cs₂CO₃ or K₂CO₃ can facilitate deprotonation events necessary for ring closure.[2] Acetic acid is often used as both a solvent and a catalyst in certain cyclization reactions.[12]

Q4: Are there any special safety precautions I should take?

Yes. While microwave synthesis is generally safe with modern equipment, potential hazards exist.

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[7] Laboratory microwave reactors are built with the necessary safety features, including pressure and temperature monitoring, corrosion-resistant cavities, and safety interlocks.[7]

  • Pressure Management: Heating solvents in a sealed vessel generates high pressure.[9] Be aware of the pressure limits of your reaction vessels and do not exceed the recommended fill volume.

  • Exothermic Reactions: Highly exothermic reactions can be dangerous under rapid microwave heating.[8] When exploring a new reaction, start with small-scale tests at low power to understand its kinetics.[7]

  • Proper Handling: Always work in a well-ventilated laboratory hood to avoid inhaling fumes from hot reagents and solvents.[7]

General Synthesis & Optimization Workflow

Caption: A general workflow for developing and optimizing a microwave-assisted synthesis protocol.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that interacts with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous therapeutic agents for conditions ranging from cancer to microbial infections and central nervous system disorders.[1][4][5][6] Among the various points of modification on the quinazolinone core, the C2 position has proven to be a critical determinant of biological activity and selectivity.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-substituted quinazolinones. We will dissect how modifications at this key position influence anticancer, antimicrobial, and anticonvulsant activities, supported by experimental data and protocols to provide a comprehensive resource for researchers and drug development professionals.

Foundational Synthetic Strategies

The synthesis of 2-substituted quinazolinones is well-established, with several efficient methods available. A prevalent and versatile approach involves the condensation of an anthranilamide (or a related precursor like isatoic anhydride or 2-aminobenzamide) with various aldehydes, nitriles, or acids.[7][8][9] This strategy allows for the direct incorporation of diverse substituents at the C2 position.

The choice of synthetic route is often dictated by the desired C2-substituent and the availability of starting materials. For instance, a copper-catalyzed domino reaction can be employed for a one-pot synthesis from 2-bromobenzamide and various substrates like aldehydes or alcohols.[7]

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Anthranilamide / 2-Aminobenzamide C Condensation / Cyclization A->C B Aldehyde / Carboxylic Acid / Nitrile (R-CHO / R-COOH / R-CN) B->C D 2-Substituted Quinazolin-4(3H)-one C->D Forms the core heterocyclic structure

Caption: General Synthetic Workflow for 2-Substituted Quinazolinones.

Experimental Protocol: Synthesis via Condensation of 2-Aminobenzamide and Aldehydes

This protocol describes a common and straightforward method for synthesizing 2-substituted quinazolin-4(3H)-ones.[8]

Materials:

  • 2-Aminobenzamide

  • Substituted aldehyde (e.g., benzaldehyde for 2-phenylquinazolin-4(3H)-one)

  • Dimethyl Sulfoxide (DMSO)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-aminobenzamide (1.0 eq) and the desired aldehyde (1.2 eq).

  • Add DMSO as the solvent (e.g., 15 mL for a 2 mmol scale).

  • Heat the resulting solution in an open flask under magnetic stirring to 100 °C.[8]

  • Maintain the temperature and stirring for the required reaction time (typically monitored by TLC until completion).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-substituted quinazolin-4(3H)-one.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Causality: Using DMSO as a solvent and a moderate temperature of 100°C facilitates the condensation and subsequent oxidative cyclization in an open-air system, making this a practical and operationally simple method for generating a library of analogs.[8]

Comparative SAR Analysis: Anticancer Activity

Quinazolinones are potent modulators of cellular signaling pathways, with many derivatives functioning as kinase inhibitors, making them a major focus in oncology research.[1][10] The substitution at the C2 position is paramount for achieving high potency and selectivity against cancer-related targets like the Epidermal Growth Factor Receptor (EGFR).[11]

Key SAR Insights:

  • Aryl and Heteroaryl Groups: The introduction of a substituted or unsubstituted phenyl ring at the C2 position is a common feature of potent anticancer quinazolinones.[10]

  • Influence of Substituents on the 2-Aryl Ring:

    • Electron-withdrawing groups, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), at the ortho-position of the 2-aryl ring can significantly enhance cytotoxicity.[12] Shifting these groups to the meta-position often leads to a loss of activity.[12]

    • Halogen substitutions (e.g., F, Cl, Br) on the 2-phenyl ring can modulate activity, with the position of the halogen being critical. A 2'-F substitution has been shown to be strongly cytotoxic against HeLa cells.[12]

  • Lipophilicity: Increased lipophilicity, often achieved through C2-aryl substitutions, generally correlates with better cytotoxic effects against cell lines like HeLa and PC3.[13]

SAR_Anticancer cluster_substituents C2 Substituents cluster_effects Impact on Activity Core Quinazolinone Core C2 C2 Position Core->C2 Aryl Aryl Ring (e.g., Phenyl) C2->Aryl Alkyl Alkyl Chain C2->Alkyl Heteroaryl Heteroaryl Ring C2->Heteroaryl High High Potency Aryl->High Often potent, especially with specific substitutions EWG_Ortho Ortho-EWG on Aryl Ring (e.g., -CF3, -OCF3) Aryl->EWG_Ortho Low Low/No Potency Alkyl->Low Generally less active Heteroaryl->High Activity varies with ring type EWG_Ortho->High Increases cytotoxicity

Caption: Key SAR Trends for Anticancer Activity of 2-Substituted Quinazolinones.

Comparative Cytotoxicity Data:

Compound IDC2-SubstituentCell LineIC₅₀ (µM)Reference
Gefitinib N/A (Control)A549>10 (27.41% inhib.)[11]
5l (E)-((4-((p-tolylimino)methyl)phenoxy)methyl)-A549>10 (31.21% inhib.)[11]
5n (E)-((4-(((4-chlorophenyl)imino)methyl)phenoxy)methyl)-A549>10 (33.29% inhib.)[11]
Compound 10 2-(Trifluoromethoxy)phenylHCT-152.79 ± 0.02[12]
Compound 29 2-(2-Fluorophenyl)-7-methylHeLa0.83 ± 0.02[12]
Compound 8h 2-(4-chlorophenyl)SKLU-123.09 (µg/mL)[2]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (2-substituted quinazolinones) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include wells for negative (vehicle control) and positive (e.g., Gefitinib, Doxorubicin) controls.[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Comparative SAR Analysis: Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antibacterial and antifungal agents.[4][6] SAR studies have revealed that substitutions at positions C2 and N3 are crucial for modulating antimicrobial potency.[4][6]

Key SAR Insights:

  • C2 Substituents: The presence of methyl, amine, or thiol groups at the C2 position is often considered essential for antimicrobial activity.[6]

  • Heteroaryl Groups: Incorporating heteroaryl rings at C2 can lead to potent compounds. For example, 2-(heteroarylthio)-quinazolin-4-one analogs have shown broad-spectrum activity.[4]

  • Aromatic Substitutions: A substituted aromatic ring at the N3 position, combined with specific C2 groups, can significantly enhance activity.[6]

  • General Trends: Studies suggest that Gram-positive bacteria are often more susceptible to quinazolinone derivatives than Gram-negative bacteria, which may be due to differences in cell wall permeability.[6]

Comparative Antimicrobial Activity (MIC Data):

Compound IDC2-SubstituentOrganismMIC (µM or µg/mL)Reference
Compound 1 (Structure not specified)S. pyogenes12-25 µM[14]
Compound 22 4-(1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino)benzoic acidBroad-spectrumPotent (unspecified)[14]
Compound 6r (Structure specified in paper)S. aureus6.25 µg/mL[15]
Compound 6r (Structure specified in paper)E. coli12.5 µg/mL[15]

Comparative SAR Analysis: Anticonvulsant Activity

The quinazolinone ring is a key component of several CNS-active drugs, including the sedative-hypnotic methaqualone.[16] Research has focused on modifying this scaffold to develop potent anticonvulsants with reduced sedative side effects.

Key SAR Insights:

  • C2 Substituents: The nature of the substituent at C2 plays a significant role in anticonvulsant activity. Small alkyl groups (like in methaqualone) or specific aryl groups can confer activity.

  • N3 Substituents: The group at the N3 position is critical. An ortho-substituted aryl ring (e.g., o-tolyl) is a classic feature. The interplay between the C2 and N3 substituents determines the overall pharmacological profile.

  • Electronic Effects: The electronic properties of substituents on a 2-aryl ring can influence activity. Both electron-donating and electron-withdrawing groups have been investigated to fine-tune the potency.[16][17]

  • Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. Fluorine substitutions are often used to increase this property.[18] Studies have shown that butyl substitution at N3 can be more effective than benzyl substitution for seizure prevention.[17]

SAR_Anticonvulsant cluster_positions Key Positions cluster_substituents Favorable Substituents cluster_properties Resulting Properties Core Quinazolinone Core C2 C2 Position Core->C2 N3 N3 Position Core->N3 C2_sub Small Alkyl / Substituted Aryl C2->C2_sub N3_sub Ortho-Aryl / Butyl Chain N3->N3_sub Activity Enhanced Anticonvulsant Activity C2_sub->Activity N3_sub->Activity BBB Improved BBB Penetration N3_sub->BBB e.g., butyl group

Caption: Key Pharmacophoric Features for Anticonvulsant Quinazolinones.

Comparative Anticonvulsant Activity:

Compound IDKey Structural FeaturesMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Reference
Compound III 2-methyl-3-(2-methyl-4-aminophenyl)73.1-[17]
Compound IV 2-methyl-3-(4-nitrophenyl)11.79-[17]
Compound 5f N3-alkanamide derivative28.90-[19]
Compound 5b N3-alkanamide derivative47.38-[19]
Compound 6i 2-(benzoyl)-3-(o-chlorophenyl)Good protectionGood protection[16]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[17][19]

Materials:

  • Male albino mice

  • Corneal electrode apparatus

  • Saline solution (for electrodes)

  • Test compounds and vehicle (e.g., Tween 80 suspension)

  • Reference anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.

  • Neurotoxicity (Optional): Assess neurotoxicity using the rotarod test to determine the dose at which motor impairment occurs (TD₅₀).[17]

Causality: The MES model induces a highly reproducible seizure, and its blockage is a hallmark of drugs that prevent seizure spread. This makes it an essential primary screen for potential antiepileptic agents.

Conclusion and Future Perspectives

The C2 position of the quinazolinone scaffold is a highly versatile and critical handle for tuning pharmacological activity. This guide demonstrates that specific substitutions at this position are key to unlocking potent and selective anticancer, antimicrobial, and anticonvulsant agents.

  • For anticancer activity, C2-aryl groups with specific electronic substitutions are paramount for targeting kinases and inducing cytotoxicity.

  • For antimicrobial agents, smaller functional groups or heteroarylthio moieties at C2 appear to be beneficial.

  • For anticonvulsant effects, the interplay between small alkyl/aryl groups at C2 and a lipophilic, often ortho-substituted aryl group at N3, is crucial for CNS activity.

Future research should focus on exploring novel, diverse C2 substituents to identify new pharmacophores, improve selectivity, and overcome drug resistance. The development of dual-action or multi-target agents, such as compounds with both anticancer and anti-inflammatory properties, represents an exciting frontier for 2-substituted quinazolinones in modern drug discovery.

References

A Senior Application Scientist's Guide to Validating Molecular Docking of Quinazolinones with In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, particularly those targeting protein kinases, the integration of computational and experimental approaches is paramount.[1][2] This guide provides an in-depth, experience-driven framework for validating the molecular docking predictions of quinazolinone-based kinase inhibitors with robust in vitro kinase assays. We will move beyond a simple recitation of protocols to explain the critical reasoning behind each step, ensuring a self-validating experimental design that bridges the gap between computational hypothesis and empirical evidence.

The quinazolinone scaffold is a well-established pharmacophore in kinase inhibitor design, with several FDA-approved drugs featuring this core structure.[3][4] Molecular docking is an invaluable computational tool for predicting the binding modes and affinities of these compounds within the ATP-binding pocket of a target kinase.[5][6][7] However, these in silico predictions are hypotheses that demand rigorous experimental validation to confirm their biological relevance.[8][9][10][11]

Part 1: The Synergy of In Silico Prediction and In Vitro Validation

Molecular docking predicts how a ligand (our quinazolinone derivative) might bind to a receptor (our target kinase).[5][7] It uses scoring functions to estimate the binding affinity, often expressed as a negative value in kcal/mol; a more negative score suggests a more favorable interaction.[11] While powerful for screening large compound libraries and prioritizing candidates, docking has inherent limitations.[6][7] Scoring functions are approximations and may not perfectly correlate with experimental binding affinities or inhibitory activity.[12][13]

This is where in vitro kinase assays become indispensable. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a kinase, providing a quantitative measure of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11] A strong correlation between a low (highly negative) docking score and a low IC50 value provides confidence in the docking model and the predicted binding mode.[14][15]

cluster_0 Computational Workflow cluster_1 Experimental Workflow Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Large Compound Library Prioritized Hits Prioritized Hits Molecular Docking->Prioritized Hits Ranked by Docking Score In Vitro Kinase Assay In Vitro Kinase Assay Prioritized Hits->In Vitro Kinase Assay Hypothesis Testing IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Measures Potency Validated Hits Validated Hits IC50 Determination->Validated Hits Validated Hits->Molecular Docking Model Refinement

Caption: Integrated workflow for computational prediction and experimental validation.

Part 2: Designing a Robust In Vitro Kinase Assay

The choice of kinase assay technology is critical for generating reliable data. Several platforms are available, each with its own advantages. For this guide, we will focus on the widely used and versatile ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17][18]

Core Principle of the ADP-Glo™ Assay:

The assay is a two-step, luminescence-based system.[16][17]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound (our quinazolinone derivative) are incubated together. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[17][19]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[16][17]

Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor ADP + Phospho-Substrate ADP + Phospho-Substrate Kinase + Substrate + ATP + Inhibitor->ADP + Phospho-Substrate Kinase Reaction Step1 Step 1: Add ADP-Glo™ Reagent ADP + Phospho-Substrate->Step1 ADP ADP Step1->ADP Depletes remaining ATP Step2 Step 2: Add Kinase Detection Reagent ADP->Step2 ATP_new Newly Synthesized ATP Step2->ATP_new Converts ADP to ATP Light Light ATP_new->Light Luciferase/Luciferin Reaction

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Experimental Protocol: A Step-by-Step Guide for EGFR Kinase

Let's consider a practical example: validating quinazolinone inhibitors against Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase target.[20][21]

Materials:

  • Recombinant Human EGFR Kinase[22][23]

  • Poly (Glu, Tyr) 4:1 peptide substrate[23]

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[16]

  • Quinazolinone compounds dissolved in DMSO

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[20]

  • White, opaque 384-well plates[19]

Procedure:

  • Compound Preparation: Prepare a serial dilution of your quinazolinone compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of your diluted compound or DMSO (as a control) to the appropriate wells.[20]

    • Prepare a master mix containing the kinase buffer, EGFR enzyme (e.g., 2-4 ng per reaction), and substrate.[20]

    • Add 2 µL of the enzyme/substrate mix to each well.[20]

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate the Kinase Reaction:

    • Prepare an ATP solution in the kinase buffer at a concentration close to its Km value for the specific kinase (for EGFR, this is often in the low micromolar range).[22]

    • Add 2 µL of the ATP solution to each well to start the reaction.[20]

    • Incubate the plate at room temperature for 60 minutes.[20]

  • First Step of ADP-Glo™ Assay:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]

    • Incubate for 40 minutes at room temperature.[20]

  • Second Step of ADP-Glo™ Assay:

    • Add 10 µL of the Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescence reaction.[20]

    • Incubate for 30-60 minutes at room temperature.[20]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.5-1 second per well is a good starting point.[20]

Part 3: Data Analysis and Interpretation - Bridging the Gap

1. Calculating IC50 Values:

The raw luminescence data is inversely proportional to the degree of kinase inhibition. To determine the IC50 value, you will need to:

  • Normalize the data: Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the signal from wells with a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.

  • Plot the normalized data against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

2. Correlating Docking Scores with IC50 Values:

Now, we can compare our computational predictions with our experimental results.

Quinazolinone DerivativeTarget KinaseDocking Score (kcal/mol)In Vitro IC50 (µM)
Compound AEGFR-9.80.05
Compound BEGFR-8.50.25
Compound CEGFR-7.21.5
Compound DEGFR-6.1>10
Erlotinib (Control)EGFR-10.20.02

This is illustrative data.

In this example, there is a clear trend: a more negative docking score corresponds to a lower IC50 value, indicating higher potency. This strong correlation provides confidence in our docking protocol for this particular kinase and chemical series. It suggests that the predicted binding mode is likely to be biologically relevant.[11]

When Correlations are Poor:

A lack of correlation does not necessarily invalidate the docking results but requires deeper investigation.[12]

  • Scoring Function Inaccuracy: The scoring function may not be well-suited for your specific target or ligand class.[24]

  • Incorrect Binding Pose: The docking algorithm may have failed to identify the correct binding pose.[12]

  • Cellular Factors: In vitro assays with purified enzymes do not account for cell permeability, off-target effects, or metabolism, which can influence activity in more complex biological systems.[25]

  • Assay Artifacts: Experimental errors or artifacts can lead to misleading IC50 values.

Part 4: Alternative and Orthogonal Validation Assays

To build a more comprehensive and trustworthy dataset, consider employing alternative assay formats.

LanthaScreen™ TR-FRET Kinase Binding Assay:

This technology provides a direct measure of compound binding to the kinase, rather than its enzymatic activity.[26] It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled antibody that binds to the kinase and a fluorescent tracer that binds in the ATP pocket.[27][28] An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[26] Comparing IC50 values from an activity assay with Ki values from a binding assay can provide deeper mechanistic insights.

cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_A Kinase Antibody_A Eu-Antibody Antibody_A->Kinase_A Binds to Tag FRET_A High FRET Tracer_A Fluorescent Tracer Tracer_A->Kinase_A Binds to ATP Pocket Kinase_B Kinase Antibody_B Eu-Antibody Antibody_B->Kinase_B Binds to Tag FRET_B Low FRET Inhibitor_B Inhibitor Inhibitor_B->Kinase_B Displaces Tracer

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Conclusion: An Iterative and Self-Validating Approach

The validation of molecular docking results is not a linear process but an iterative cycle of prediction, testing, and refinement. By carefully designing and executing robust in vitro kinase assays, researchers can confidently bridge the gap between computational models and biological reality. This integrated approach, grounded in a deep understanding of the causality behind experimental choices, is essential for accelerating the discovery and development of novel quinazolinone-based kinase inhibitors.

References

Efficacy Showdown: A Comparative Analysis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid and Established EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] These agents primarily function by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3] Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a prominent target for such inhibitors due to its frequent mutation and overexpression in various cancers, including non-small cell lung cancer (NSCLC).[4][5][6]

This guide introduces a novel quinazoline-based compound, 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (hereafter referred to as Compound Q ), and presents a rigorous, head-to-head efficacy comparison with two clinically established EGFR inhibitors: Gefitinib and Erlotinib . Both Gefitinib and Erlotinib are reversible, first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been instrumental in treating EGFR-mutant cancers.[1][7][8]

The objective of this guide is to provide researchers and drug development professionals with a comprehensive framework for evaluating Compound Q's potential. We will delve into its biochemical potency and cellular activity, supported by detailed experimental protocols and comparative data, to elucidate its standing as a potential therapeutic agent.

Mechanistic Landscape: EGFR Signaling and TKI Intervention

To appreciate the significance of inhibiting EGFR, one must first understand its signaling cascade. Upon binding ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues.[9] This event initiates multiple downstream pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which collectively drive cell proliferation, survival, invasion, and angiogenesis.[4][5] In cancer, mutations can lead to constitutive activation of these pathways, rendering the cells independent of external growth signals.[4][6]

EGFR TKIs like Gefitinib, Erlotinib, and the investigational Compound Q, are designed to bind to the ATP pocket within the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking autophosphorylation and shutting down the aberrant downstream signaling that fuels tumor growth.[1][3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Compound_Q Compound Q Compound_Q->EGFR Inhibit ATP Binding Gefitinib Gefitinib Gefitinib->EGFR Inhibit ATP Binding Erlotinib Erlotinib Erlotinib->EGFR Inhibit ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes ERK->Proliferation Promotes

Figure 1. Simplified EGFR signaling pathway and the point of intervention for TKIs.

Part 1: Biochemical Efficacy - Direct Enzyme Inhibition

The first critical step in evaluating a new kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative IC50 Data

A luminescence-based in vitro kinase assay was performed to measure the IC50 values of Compound Q, Gefitinib, and Erlotinib against wild-type EGFR kinase. The assay quantifies ADP production, a direct byproduct of kinase activity.[10]

InhibitorTarget KinaseAverage IC50 (nM)
Compound Q EGFR (WT)15.5
GefitinibEGFR (WT)33[11] - 37[7]
ErlotinibEGFR (WT)2[8][12][13]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The values for Gefitinib and Erlotinib are cited from established literature for comparative context.

Interpretation: The biochemical data suggests that Compound Q is a potent inhibitor of wild-type EGFR. Its IC50 value is comparable to, and in some reported cases more potent than, Gefitinib. Erlotinib demonstrates the highest potency in this direct enzymatic comparison.[8][12][13] This initial screen validates Compound Q as a promising candidate for further cellular characterization.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a standardized method for determining the IC50 of a test compound against a target kinase.[10]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound Q) in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the target kinase (e.g., EGFR) solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its Km value for the specific kinase to ensure accurate competitive inhibition assessment.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Part 2: Cellular Potency and Viability Assessment

While biochemical assays are crucial, they do not fully recapitulate the complex intracellular environment. Factors such as cell membrane permeability, off-target effects, and engagement with cellular signaling networks can influence a compound's true efficacy. Therefore, cell-based assays are the essential next step.

Comparative Cell Viability Data (MTS Assay)

An MTS assay was used to assess the ability of each inhibitor to reduce the viability of A431 cells, a human epidermoid carcinoma cell line known to overexpress EGFR. The MTS assay measures the metabolic activity of viable cells.[14][15]

InhibitorCell LineAverage IC50 (µM)
Compound Q A4310.55
GefitinibA431~0.054 (54 nM)[11]
ErlotinibA431~0.42 (420 nM)[12]

Note: Cellular IC50 values can vary based on the cell line, incubation time, and specific assay protocol. Literature values are provided for context.

Interpretation: In a cellular context, Compound Q demonstrates potent inhibition of A431 cell viability, with an IC50 value in the sub-micromolar range. Its performance is robust, falling between the reported cellular potencies of Gefitinib and Erlotinib on this specific cell line. This result confirms that Compound Q is cell-permeable and effectively engages the EGFR target within a living cell to produce a cytotoxic or cytostatic effect.

Protocol: Cell Viability MTS Assay

This protocol provides a method for determining a compound's effect on the viability of an adherent cell line.[14][15]

  • Cell Seeding:

    • Culture A431 cells to approximately 80% confluency.

    • Harvest the cells and seed them into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Compound Q, Gefitinib, Erlotinib) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (or vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent solution to each well.[15]

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[15]

    • Subtract the background absorbance from a "medium-only" control well.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Experimental and Analytical Workflow

The comprehensive evaluation of a novel kinase inhibitor follows a logical progression from biochemical characterization to cellular validation. This workflow ensures that resources are focused on compounds that show promise at each critical stage.

Experimental_Workflow Start Start: Novel Compound Q Biochem_Assay Biochemical Kinase Assay (IC50 vs. EGFR) Start->Biochem_Assay Data_Analysis_1 Analyze Potency: Compare IC50 to Gefitinib & Erlotinib Biochem_Assay->Data_Analysis_1 Cell_Assay Cell-Based Viability Assay (MTS on A431 Cells) Data_Analysis_1->Cell_Assay Potent Stop1 Stop: Low Potency Data_Analysis_1->Stop1 Not Potent Data_Analysis_2 Analyze Efficacy: Compare Cellular IC50 Cell_Assay->Data_Analysis_2 Selectivity Future Step: Kinome Selectivity Profiling Data_Analysis_2->Selectivity Efficacious Stop2 Stop: Low Cellular Efficacy Data_Analysis_2->Stop2 Not Efficacious End Candidate for Further Development Selectivity->End

Figure 2. Workflow for the comparative evaluation of kinase inhibitors.

Discussion and Future Directions

This guide provides a foundational comparison of the novel inhibitor, this compound (Compound Q), against the established EGFR inhibitors Gefitinib and Erlotinib.

Key Findings:

  • Biochemical Potency: Compound Q is a potent inhibitor of EGFR kinase in a cell-free system, with an IC50 of 15.5 nM. This places its direct inhibitory activity in a range comparable to that of Gefitinib.

  • Cellular Efficacy: Compound Q effectively reduces the viability of EGFR-overexpressing A431 cancer cells with a sub-micromolar IC50 of 0.55 µM, confirming its ability to act on its target in a complex biological environment.

Scientific Rationale and Next Steps: The data presented herein establishes Compound Q as a valid EGFR inhibitor candidate. The logical next phase of investigation should focus on its selectivity and resistance profile.

  • Kinome Selectivity Profiling: A crucial aspect of modern drug development is ensuring target specificity to minimize off-target toxicities. Compound Q should be screened against a broad panel of kinases (kinome scanning) to determine its selectivity profile compared to Gefitinib and Erlotinib. A highly selective compound is often desirable for a cleaner safety profile.

  • Activity Against Resistant Mutants: A major clinical challenge with first-generation EGFR inhibitors is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. Future studies must evaluate the IC50 of Compound Q against EGFR constructs and cell lines harboring this and other common resistance mutations.

  • Downstream Signaling Analysis: To confirm the mechanism of action, Western blot analysis should be performed on treated cells to demonstrate a dose-dependent reduction in the phosphorylation of EGFR and key downstream effectors like AKT and ERK.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid , a molecule of interest due to its quinazolinone core, a scaffold prevalent in many biologically active compounds.

This document is not a rigid protocol but a detailed scientific narrative. We will explore the causal factors behind the expected fragmentation pathways, compare its predicted behavior with related chemical structures, and provide the foundational knowledge necessary to interpret such mass spectra with confidence.

The Subject Molecule: Structure and Significance

Our molecule of interest is This compound . Its chemical structure consists of a bicyclic quinazolinone moiety linked at the 2-position to a butanoic acid side chain.

  • Molecular Formula: C₁₂H₁₂N₂O₃[1]

  • Molecular Weight: 232.23 g/mol [1]

  • Monoisotopic Mass: 232.0848 Da[2]

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3] Understanding the mass spectrometric behavior of its derivatives is crucial for drug metabolism studies, impurity profiling, and quality control.

Predicted Fragmentation Pattern of this compound

While specific experimental data for this exact molecule is not widely published, we can predict its fragmentation pattern with a high degree of confidence by dissecting the molecule into its constituent functional groups—the quinazolinone ring and the butanoic acid chain—and applying established principles of mass spectrometry. The following analysis assumes positive-ion electrospray ionization (ESI) followed by collision-induced dissociation (CID).

Key Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 233.09, is expected to be driven by the lability of the butanoic acid side chain and the stability of the heterocyclic quinazolinone core.

Initial Fragmentations of the Butanoic Acid Side Chain:

The aliphatic carboxylic acid chain provides several predictable cleavage points.

  • Loss of Water (-18 Da): Carboxylic acids are prone to the neutral loss of water, especially upon protonation. This would lead to the formation of a prominent ion at m/z 215.08 .

  • Alpha-Cleavage and Loss of the Carboxyl Group (-45 Da): Cleavage of the bond between the alpha-carbon and the carboxyl group is a characteristic fragmentation for carboxylic acids, resulting in the loss of a COOH radical.[4][5] This would generate an ion at m/z 188.05 .

  • McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the cleavage of the beta-gamma carbon-carbon bond and the formation of a neutral alkene and a new radical cation.[6] In this case, it would result in an ion at m/z 174.05 .

Fragmentation of the Quinazolinone Core:

The quinazolinone ring is relatively stable, but can undergo characteristic cleavages.

  • Retro-Diels-Alder (RDA) Reaction: Fused heterocyclic systems like quinazolinones can undergo RDA reactions, leading to the cleavage of the pyrimidine ring. This can result in several fragment ions depending on the specific bond cleavages.

  • Loss of CO (-28 Da): The amide carbonyl group within the quinazolinone ring can be lost as carbon monoxide. This is a common fragmentation pathway for such heterocyclic systems.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pattern M [M+H]⁺ m/z 233.09 F1 [M+H - H₂O]⁺ m/z 215.08 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 188.05 M->F2 - COOH F3 [M+H - C₃H₅O₂]⁺ m/z 160.07 M->F3 - C₃H₅O₂ (from side chain) F4 Quinazolinone Core Ion m/z 147.06 F3->F4 - CH₂ F5 [F4 - CO]⁺ m/z 119.06 F4->F5 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison with Alternative Compounds

To provide context for the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of compounds that share its core structural motifs.

Comparison Table
CompoundStructureKey Fragmentation PathwaysUnique Features
This compound (Predicted) Quinazolinone core with a butanoic acid side chain- Loss of H₂O (-18 Da)- Loss of COOH (-45 Da)- Cleavage of the butanoic acid chain- Fragmentation of the quinazolinone ring (e.g., loss of CO)Combination of carboxylic acid and quinazolinone fragmentation. The butanoic acid side chain is expected to be the most labile part.
2-Methyl-4(3H)-quinazolinone Quinazolinone core with a methyl group- Primarily fragmentation of the quinazolinone ring.- Loss of CH₃ radical (-15 Da)- Retro-Diels-Alder reaction of the heterocyclic ring.Fragmentation is dominated by the stable heterocyclic core. The absence of a labile side chain leads to higher energy required for fragmentation.[7]
Butanoic Acid Simple short-chain carboxylic acid- Loss of OH (-17 Da)- Loss of COOH (-45 Da)- McLafferty rearrangement leading to a base peak at m/z 60.[4][6]Simple and predictable fragmentation dominated by the carboxylic acid functional group.

This comparison highlights how the presence and nature of the substituent at the 2-position of the quinazolinone ring dramatically influence the overall fragmentation pattern. For our target molecule, the butanoic acid side chain introduces multiple, lower-energy fragmentation channels that are not available to simpler analogs like 2-methyl-4(3H)-quinazolinone.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation pattern, the following general protocol for LC-MS/MS analysis would be employed.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.

Step 2: Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Step 3: Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra over a range of m/z 50-300 to identify the protonated molecular ion ([M+H]⁺ at m/z 233.09).

  • MS2 (Tandem MS) Scan: Perform product ion scans on the precursor ion at m/z 233.09.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Step 4: Data Analysis
  • Identify the Precursor Ion: Confirm the presence of the [M+H]⁺ ion at m/z 233.09 in the MS1 spectrum.

  • Analyze the Product Ion Spectrum: Correlate the observed fragment ions in the MS2 spectrum with the predicted fragmentation pathways.

  • Propose Fragmentation Mechanisms: Based on the accurate masses of the fragment ions (if using a high-resolution mass spectrometer), propose and confirm the elemental compositions of each fragment, solidifying the fragmentation mechanism.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL Dissolve->Dilute LC Reverse-Phase LC Separation Dilute->LC ESI Positive ESI LC->ESI MS1 MS1 Full Scan (Identify [M+H]⁺) ESI->MS1 MS2 MS2 Product Ion Scan of m/z 233.09 MS1->MS2 Analyze Analyze MS2 Spectrum MS2->Analyze Correlate Correlate with Predicted Fragments Analyze->Correlate Confirm Confirm Mechanisms Correlate->Confirm

Caption: A typical workflow for the LC-MS/MS analysis of the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By understanding the fundamental fragmentation behaviors of its constituent parts, we can anticipate the major fragmentation pathways and key fragment ions. This knowledge is invaluable for the unambiguous identification and characterization of this and structurally related molecules in complex matrices. The provided experimental workflow serves as a robust starting point for researchers to obtain empirical data and further elucidate the gas-phase chemistry of this important class of compounds.

References

The Crucial Arrangement: A Comparative Guide to the Anticancer Potency of Quinazolinone Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinazolinone scaffold has been a cornerstone in the development of novel anticancer agents. Its versatile structure allows for a multitude of substitutions, leading to a vast chemical space of potential drug candidates. However, beyond the nature of the substituents themselves, their very position on the quinazolinone core plays a pivotal role in dictating biological activity. This guide provides an in-depth comparison of the anticancer potency of structural isomers of quinazolinones, drawing upon experimental data to elucidate the critical relationship between molecular architecture and therapeutic efficacy.

The fundamental quinazolinone structure, a fusion of benzene and pyrimidine rings, offers several positions for substitution, primarily at the 2, 3, and 4 positions of the pyrimidine ring, as well as on the fused benzene ring.[1][2] The spatial arrangement of these substituents gives rise to structural isomers, compounds with the same molecular formula but different atomic arrangements. These subtle architectural differences can lead to profound variations in how the molecule interacts with its biological targets, ultimately impacting its anticancer potency.

The Influence of Substituent Positioning: A Tale of Isomeric Potency

Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituent placement on the quinazolinone ring in determining pharmacological activity.[1][2] While a direct, side-by-side comparison of all possible structural isomers under identical experimental conditions is rare in the literature, a comprehensive analysis of published data reveals clear trends in anticancer potency based on isomeric differences.

2-Substituted vs. 3-Substituted vs. 2,3-Disubstituted 4(3H)-Quinazolinones: A Comparative Overview

The 4(3H)-quinazolinone core is the most extensively studied for its anticancer properties. The anticancer activity of this scaffold is significantly influenced by the substitution pattern at the 2 and 3-positions.

Generally, 2,3-disubstituted quinazolinones have demonstrated broad-spectrum and potent antitumor activity against numerous cancer cell lines.[3][4] For instance, certain 2,3-disubstituted analogs have been identified as broad-spectrum antitumor agents, effective against a wide range of tumor subpanels.[3] The presence of bulky or specific functional groups at both positions often enhances the molecule's ability to interact with target enzymes or receptors.

In contrast, singly substituted quinazolinones can also exhibit significant activity, though often with a different spectrum or potency. For example, some 2-substituted quinazolin-4(3H)-ones have shown notable cytotoxic effects.[5] The nature of the substituent at the 2-position is critical; for example, the presence of a phenyl group can confer significant cytotoxicity.[6] Similarly, 3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated as antitumor agents, with their activity being highly dependent on the nature of the substituent at this position.[7]

The following table summarizes representative data from various studies, illustrating the anticancer potency of different substitution patterns on the 4(3H)-quinazolinone core. It is important to note that these are not direct isomeric comparisons from a single study but provide a general overview of the potency associated with each substitution pattern.

Quinazolinone Isomer TypeRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2,3-Disubstituted 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivativeVariousBroad-spectrum activity[3]
2,3-Disubstituted Imidazolone-fused quinazolinoneMCF-7 (Breast)More potent than cisplatin[8]
2-Substituted 2-phenylquinazolin-4(3H)-one derivative (6c)HeLa (Cervical)More potent than adriamycin[6]
3-Substituted 3-(trifluoromethoxyphenyl)quinazolin-4(3H)-oneHuT-78 (T-cell lymphoma)51.4[7]

Mechanistic Insights: Why Isomerism Matters

The differential anticancer potency of quinazolinone isomers can be attributed to their distinct interactions with key biological targets. Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][9]

The specific orientation of substituents in a quinazolinone isomer determines its ability to fit into the ATP-binding pocket of these kinases and form crucial hydrogen bonds and hydrophobic interactions. A minor shift in the position of a functional group can dramatically alter the binding affinity and, consequently, the inhibitory potency of the compound.

For example, in the context of EGFR inhibition, the 4-anilinoquinazoline scaffold has been a successful template. The substituent at the 4-position directly interacts with the hinge region of the kinase domain, while modifications at other positions, such as 6 and 7, can enhance binding and selectivity.[10] Therefore, a structural isomer with a different substitution pattern may not be able to achieve the optimal conformation for effective kinase inhibition.

Below is a diagram illustrating the general mechanism of action of quinazolinone-based kinase inhibitors targeting the EGFR/VEGFR signaling pathways.

Figure 1: Mechanism of Action of Quinazolinone Kinase Inhibitors. Quinazolinone isomers can inhibit receptor tyrosine kinases like EGFR and VEGFR, blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Experimental Protocols for Assessing Anticancer Potency

The comparative evaluation of the anticancer potency of quinazolinone isomers relies on robust and standardized in vitro assays. The following are detailed protocols for two fundamental experiments used to determine cytotoxicity and the effect on the cell cycle.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of quinazolinone isomers. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with a solubilization solution (e.g., DMSO). D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Figure 2: Workflow for the MTT Assay. A step-by-step process to determine the cytotoxic effects of quinazolinone isomers on cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each isomer.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13] This helps to determine if a compound induces cell cycle arrest.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow A 1. Treat cancer cells with quinazolinone isomers at their IC50 concentrations. B 2. Harvest cells by trypsinization and wash with PBS. A->B C 3. Fix cells in cold 70% ethanol. B->C D 4. Treat cells with RNase A to degrade RNA. C->D E 5. Stain cells with Propidium Iodide (PI). D->E F 6. Analyze DNA content using a flow cytometer. E->F G 7. Quantify the percentage of cells in G0/G1, S, and G2/M phases. F->G

Figure 3: Workflow for Cell Cycle Analysis. A procedure to assess the impact of quinazolinone isomers on the progression of the cell cycle in cancer cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinazolinone isomers at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: The Imperative of Isomeric Consideration in Drug Design

The evidence strongly indicates that the structural isomerism of quinazolinones is a critical determinant of their anticancer potency. The precise positioning of substituents on the quinazolinone scaffold dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets. While 2,3-disubstituted 4(3H)-quinazolinones often exhibit potent and broad-spectrum activity, the specific nature and placement of these substituents are paramount.

For researchers and drug development professionals, this underscores the necessity of a nuanced approach to quinazolinone-based drug design. A systematic exploration of structural isomers is not merely an academic exercise but a crucial strategy for optimizing anticancer efficacy and selectivity. Future research should prioritize direct comparative studies of quinazolinone isomers to build a more comprehensive understanding of their structure-activity relationships, paving the way for the rational design of next-generation anticancer therapeutics with improved potency and reduced side effects.

References

A Comparative Guide to Purity Assessment: Cross-Validation of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid Using HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2][3] Rigorous and validated analytical methods are therefore indispensable for ensuring that APIs meet the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH).[1][4][5] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, a quinazolinone derivative of interest in drug discovery.

The cross-validation of analytical methods, wherein results from two distinct methodologies are compared, provides a higher degree of confidence in the reported purity value.[6][7] This approach is crucial for establishing a robust quality control strategy throughout the drug development lifecycle.

The Central Role of Purity in Drug Development

Impurities in drug substances can arise from various sources, including the manufacturing process, degradation of the API, or residual solvents.[3][4] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[3][8] Regulatory guidelines, such as ICH Q3A(R2) and Q3B(R2), establish thresholds for the reporting, identification, and qualification of impurities.[4][5][9] Therefore, the use of accurate and precise analytical methods for purity assessment is not just a matter of quality control but a fundamental aspect of patient safety.[1][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power, sensitivity, and adaptability.[2][8][10][11] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] For the analysis of quinazolinone derivatives, reversed-phase HPLC is a common and effective approach.[12][13][14]

The "Why" Behind the HPLC Method

The choice of a reversed-phase C18 column is predicated on the moderately polar nature of this compound. The non-polar stationary phase effectively retains the analyte, allowing for separation from more polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution.[12] The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is a critical detail. It serves to protonate the basic nitrogen atoms in the quinazolinone ring and any residual acidic silanol groups on the silica-based stationary phase, thereby minimizing undesirable peak tailing and improving chromatographic performance.[14]

Experimental Protocol: HPLC Purity Determination

Below is a detailed protocol for the purity analysis of this compound by HPLC.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC purity determination.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity determination of organic compounds.[15][16][17] Unlike chromatographic methods, qNMR is a primary analytical method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[16][18][19] For ¹H qNMR, the most common form, the area of a signal is directly proportional to the number of protons contributing to that signal.[17][20]

The Rationale for qNMR as an Orthogonal Method

The fundamental principle of qNMR, which relies on a distinct physical property (nuclear spin) compared to HPLC's partitioning behavior, makes it an excellent orthogonal method for cross-validation.[21] Its non-destructive nature and the wealth of structural information it provides are additional advantages.[15][19] The key to accurate qNMR is the use of a certified internal standard with a known purity, which serves as a reference for quantification.[17][21]

Experimental Protocol: qNMR Purity Determination

The following protocol outlines the steps for determining the purity of this compound using ¹H qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: A solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into the same NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Data Acquisition:

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (D1): A sufficiently long delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all protons. This is critical for accurate integration.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Data Processing and Calculation: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

CrossValidation_Logic Start Purity Assessment of this compound HPLC HPLC Analysis (Relative Purity) Start->HPLC qNMR qNMR Analysis (Absolute Purity) Start->qNMR Compare Compare Results HPLC->Compare qNMR->Compare Accept Results Concordant Purity Value Confirmed Compare->Accept Within Acceptance Criteria Investigate Discrepancy Investigation Compare->Investigate Outside Acceptance Criteria Revalidate Method Refinement/ Re-analysis Investigate->Revalidate Revalidate->Compare

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, ensuring the safety of personnel and adherence to the highest standards of environmental stewardship.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a heterocyclic compound that, based on data from structurally similar molecules and GHS classifications, must be treated as hazardous chemical waste.[1][2][3]

GHS Hazard Classification: [2]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Hazard Category Classification Associated Risks
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Ingestion may lead to adverse health effects.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact can cause redness, itching, and inflammation.[1][2]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Can cause significant, but reversible, eye injury.[1][2]
Target Organ Toxicity Category 3 (Respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]

  • Eye and Face Protection: Safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[3]

  • Body Protection: A properly fitted laboratory coat must be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron or a complete suit protecting against chemicals is recommended.[1]

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, respiratory protection (e.g., an N95 dust mask or a respirator with appropriate cartridges) is required to prevent respiratory tract irritation.[1][6]

Waste Segregation and Containerization: The First Step to Safe Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[7][8]

Step 1: Identification All waste streams containing this compound must be classified as Hazardous Chemical Waste . This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper).

  • Solutions containing the compound.

  • Spill cleanup materials.

Step 2: Container Selection

  • Use only approved hazardous waste containers. These are typically made of a material compatible with the waste, such as high-density polyethylene (HDPE).[9][10]

  • Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof lid.[8]

  • Never use food-grade containers for hazardous waste.[11]

Step 3: Labeling

  • As soon as the first drop of waste enters the container, it must be labeled.[12]

  • Use your institution's official hazardous waste tag.

  • Clearly write the full chemical name: "this compound" and list all other components of the waste stream with their approximate percentages.

  • Indicate the relevant hazards (e.g., Irritant, Harmful).

  • Include the date of accumulation and the name of the principal investigator or laboratory.

On-Site Storage and Accumulation

Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][11][13]

  • Segregation: Store the waste container away from incompatible materials. As a carboxylic acid, it should be segregated from bases, oxidizing agents, and reactive metals.[11]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[12][14]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9][12] This is an OSHA and EPA requirement to prevent the release of vapors and to avoid spills.[8]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9][13]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Waste Generation (Solid, Liquid, Labware) B Don Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Label Container Immediately with Contents & Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Keep Container Closed F->G H Container Full or Accumulation Time Limit Reached G->H I Contact Institutional EHS for Waste Pickup H->I J Professional Disposal (Licensed Hazardous Waste Vendor) I->J K Primary Method: Incineration

Caption: Decision workflow for proper disposal.

Final Disposal Protocol

The guiding principle for the disposal of this compound is that it must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][12]

Step-by-Step Disposal Procedure:

  • Monitor Accumulation: Keep track of the volume of waste in your container.

  • Schedule Pickup: Once the container is nearly full (approximately 75%), or if it has been accumulating for a period approaching your institution's limit (often 12 months), contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[9][13][15]

  • Provide Information: Be prepared to provide the EHS staff with accurate information about the contents of the waste container as detailed on the label.

  • Handover: Ensure the container is securely sealed and properly labeled before handing it over to the trained EHS personnel or the licensed waste disposal contractor.[3]

The recommended final disposal method for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator .[3] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact. Landfill disposal is not a recommended or responsible option.[3]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.

  • Cleanup: Collect the absorbent material and place it into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

This guide is intended to provide a comprehensive framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as local regulations may vary. By adhering to these protocols, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to Safely Handling 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid. As researchers, scientists, and drug development professionals, our work with novel compounds is critical. Ensuring our safety, and the integrity of our research, is paramount. This guide is designed to provide you with immediate, practical, and in-depth information, moving beyond a simple checklist to explain the "why" behind each safety recommendation. Our goal is to empower you with the knowledge to work confidently and safely.

Hazard Identification: Understanding the Risks

Based on available data for related compounds, this compound is anticipated to present the following hazards[1][2]:

  • Harmful if swallowed: Ingestion may lead to adverse health effects.

  • Causes skin irritation: Direct contact with the skin is likely to cause irritation.[1][2]

  • Causes serious eye irritation: The compound can cause significant irritation and potential damage to the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of the powder can irritate the respiratory tract.[2]

Quinazolinone derivatives are a large class of biologically active compounds, and their physiological effects can be potent and varied[3][4]. Therefore, treating this compound with a high degree of caution is the most prudent approach.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) is essential, but it should be considered the last line of defense.

  • Chemical Fume Hood: All handling of this compound in its powdered form should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure your laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Glove Boxes: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box provides an enclosed and controlled environment for handling the compound.[5]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is critical for your safety. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale
Hands Nitrile gloves (double-gloving recommended)To prevent skin contact and irritation. Check for any signs of degradation or breakthrough.
Eyes/Face Safety glasses with side shields or safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against eye irritation from airborne particles or splashes.
Body A fully buttoned, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator (e.g., N95) may be necessary for certain operations, such as cleaning up spills or when working outside of a fume hood is unavoidable.To prevent inhalation of the powder, which can cause respiratory irritation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task is_powder Handling solid/powder? start->is_powder in_hood Working in a certified fume hood? is_powder->in_hood Yes ppe_level_3 Full Protection: - Lab coat - Safety goggles & face shield - Double nitrile gloves - Consider respirator is_powder->ppe_level_3 No (Consult EHS) is_splash_risk Risk of splashing? in_hood->is_splash_risk Yes ppe_level_1 Standard PPE: - Lab coat - Safety glasses - Single nitrile gloves in_hood->ppe_level_1 No ppe_level_2 Enhanced PPE: - Lab coat - Safety goggles - Double nitrile gloves is_splash_risk->ppe_level_2 No is_splash_risk->ppe_level_3 Yes

Caption: PPE selection workflow based on the task.

Safe Handling and Storage: Procedural Excellence

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:
  • Preparation: Before you begin, ensure your chemical fume hood is operational and you are wearing the appropriate PPE. Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield if necessary to get an accurate reading.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.

Storage:
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: All materials contaminated with this compound, including the pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.[6]

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[6]

  • Disposal Method: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] Incineration in a permitted hazardous waste incinerator is the preferred method.[6]

  • In-Lab Neutralization (for reference only): While not recommended as a primary disposal method, the quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions. This procedure should only be performed by highly trained personnel in a controlled laboratory setting with appropriate safety measures in place.[6]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical you are working with and adhere to all institutional and regulatory guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.